molecular formula C7H8F2O2 B1424255 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1093751-02-0

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1424255
CAS No.: 1093751-02-0
M. Wt: 162.13 g/mol
InChI Key: IOQVITCQIHHDBC-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8F2O2 and its molecular weight is 162.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVITCQIHHDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230214
Record name 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
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Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093751-02-0
Record name 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Significance of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Structural Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds has become a cornerstone of rational drug design. The 6,6-difluorobicyclo[3.1.0]hexane framework has emerged as a valuable building block, offering a unique combination of rigidity and desirable physicochemical properties. This guide provides an in-depth exploration of the synthesis and significance of a key derivative, 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, a compound of increasing interest to researchers and professionals in drug development.

The bicyclo[3.1.0]hexane core imparts a defined three-dimensional structure that can orient substituents in precise vectors, enabling more specific interactions with biological targets. The gem-difluoro group at the 6-position serves as a bioisostere for a carbonyl group or other functionalities, while also modulating properties such as pKa and lipophilicity. These characteristics make 6,6-difluorobicyclo[3.1.0]hexane derivatives attractive as rigidified mimics of more flexible structures, such as 4,4-difluorocyclohexane.[1][2][3]

Strategic Synthesis of the Bicyclic Core

The construction of the 6,6-difluorobicyclo[3.1.0]hexane scaffold on a gram scale has been a focus of process development to enable its use in medicinal chemistry programs.[1][2] A robust and scalable synthesis is paramount for the practical application of this building block. The following sections detail a proven synthetic approach, highlighting the critical transformations and the rationale behind the experimental choices.

Overall Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process that begins with the formation of the bicyclic ketone, followed by fluorination and subsequent functional group manipulations.

Synthesis_Workflow A Starting Material (e.g., Bicyclic Keto Ester) B Deoxofluorination A->B DAST or other fluorinating agent C 6,6-Difluorobicyclo[3.1.0]hexane Intermediate B->C D Functional Group Interconversion C->D Hydrolysis or Oxidation E Final Product: 6,6-Difluorobicyclo[3.1.0]hexane- 3-carboxylic acid D->E

Caption: Synthetic workflow for this compound.

Key Synthetic Steps and Mechanistic Insights

A common and effective method for the introduction of the gem-difluoro group is through the deoxofluorination of a corresponding bicyclic ketone precursor.[2][4][5] Diethylaminosulfur trifluoride (DAST) is a frequently employed reagent for this transformation.

Step 1: Synthesis of the Bicyclic Ketone Precursor

The synthesis often commences from readily available starting materials that can be elaborated to form the bicyclo[3.1.0]hexane ring system with a ketone at the 6-position. Various methods for constructing bicyclo[3.1.0]hexanes have been reported, including annulation reactions of cyclopropenes.[6]

Step 2: Gem-Difluorination

The crucial step of introducing the fluorine atoms is typically achieved via deoxofluorination.

  • Reaction: Bicyclic keto ester → 6,6-Difluorobicyclo[3.1.0]hexane ester

  • Reagent: Diethylaminosulfur trifluoride (DAST)

  • Rationale: DAST is a versatile and effective reagent for converting ketones to gem-difluorides under relatively mild conditions. The reaction proceeds through a fluoro-sulfurane intermediate. Careful control of the reaction temperature is crucial to avoid side reactions and ensure a good yield.

Step 3: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ester group to the desired carboxylic acid.

  • Reaction: 6,6-Difluorobicyclo[3.1.0]hexane ester → this compound

  • Reagents: A suitable base (e.g., lithium hydroxide, sodium hydroxide) in a mixture of water and an organic solvent (e.g., THF, methanol), followed by acidic workup.

  • Rationale: Standard saponification conditions are generally effective for this transformation. The choice of base and solvent system is optimized to ensure complete hydrolysis without affecting the difluorinated bicyclic core.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, based on established methodologies for analogous systems.[2][4]

Materials and Equipment:

  • Bicyclic keto ester precursor

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Hydrochloric acid (e.g., 1M or 2M)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for extraction and filtration

Procedure:

Part A: Deoxofluorination

  • Dissolve the bicyclic keto ester (1.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6,6-difluorobicyclo[3.1.0]hexane ester.

Part B: Saponification

  • Dissolve the purified 6,6-difluorobicyclo[3.1.0]hexane ester (1.0 eq) in a mixture of THF, methanol, and water.

  • Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with cold hydrochloric acid.

  • Extract the product with ethyl acetate (3-4 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical Properties and Characterization

The introduction of the gem-difluoro group has a predictable effect on the physicochemical properties of the molecule.

PropertyEffect of gem-DifluorinationRationale
pKa Decreased (more acidic)The strong electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base (carboxylate), thus increasing the acidity of the carboxylic acid. The pKa is expected to decrease by approximately 0.3-0.5 units compared to the non-fluorinated analog.[1][2][4]
Lipophilicity (LogP) DecreasedThe gem-difluoro group can lead to a decrease in lipophilicity, with observed reductions in LogP values of around 0.54-0.55 units.[1][4][5] This is attributed to the polarity of the C-F bonds.

Characterization Data for this compound:

  • Molecular Formula: C7H8F2O2[7]

  • Molecular Weight: 162.14 g/mol [7]

  • CAS Number: 1093751-02-0[7]

  • Appearance: Typically a white to off-white solid.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The spectra will show characteristic signals for the bicyclic core and the gem-difluoro group. In ¹⁹F NMR, a complex multiplet is expected due to coupling with protons on the cyclopropane and cyclopentane rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass will be observed.

Applications in Drug Discovery

The 6,6-difluorobicyclo[3.1.0]hexane scaffold is utilized in medicinal chemistry as a conformationally restricted bioisostere. Its derivatives have been incorporated into analogs of biologically active molecules, such as the CCR5 antagonist Maraviroc, to explore the impact of conformational rigidity on potency and selectivity.[2][8] The carboxylic acid functional group serves as a versatile handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into a wide range of potential drug candidates. The rigid nature of the scaffold can help to reduce the entropic penalty upon binding to a target protein, potentially leading to improved binding affinity.

Conclusion

This compound represents a valuable and increasingly accessible building block for medicinal chemistry. Its synthesis, centered around a key deoxofluorination step, can be performed on a gram scale, enabling its broader application. The unique combination of conformational rigidity and the physicochemical modulation provided by the gem-difluoro group makes this and related scaffolds powerful tools in the design of novel therapeutics. As the demand for three-dimensional fragments in drug discovery continues to grow, the importance of such well-characterized and synthetically accessible building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Physicochemical Properties of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over physicochemical properties is paramount. 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid emerges as a compelling structural motif, representing a rigidified mimetic of the more flexible 4,4-difluorocyclohexane system.[1][2] Its unique three-dimensional architecture, combined with the strategic placement of a gem-difluoro group, provides a powerful tool for modulating key drug-like properties such as acidity (pKa) and lipophilicity (LogP). This guide offers an in-depth exploration of the known physicochemical characteristics of this compound and provides robust, field-proven methodologies for the experimental determination of its complete physicochemical profile. This information is critical for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of next-generation therapeutics.

Molecular Structure and Core Attributes

This compound is a bicyclic organic compound. Its structure is characterized by a fused cyclopropane and cyclopentane ring system, with two fluorine atoms at the 6-position and a carboxylic acid functional group at the 3-position.

Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number 1093751-02-0[3][4]
Molecular Formula C₇H₈F₂O₂[3][5]
Molecular Weight 162.13 g/mol [3][4][5]
Physical Form Solid[6]

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C", pos="0,1.5!"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,-1.5!"]; F1 [label="F", pos="-0.8,-2.2!"]; F2 [label="F", pos="0.8,-2.2!"]; C7 [label="C", pos="0,2.5!"]; O1 [label="O", pos="-0.8,3.2!"]; O2 [label="OH", pos="0.8,3.2!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C5 -- C6; C6 -- F1; C6 -- F2; C3 -- C7; C7 -- O1 [style=double]; C7 -- O2; }

Caption: Molecular structure of this compound.

Acidity (pKa): The Influence of Fluorination and Rigid Geometry

The acidity of a molecule, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement. The gem-difluoro substitution on the bicyclic framework of this compound is expected to have a significant impact on the acidity of the carboxylic acid group.

A study by Moroz et al. has experimentally determined the pKa of this compound and its analogs.[1][2][7][8][9] Their findings indicate that the presence of the gem-difluoro group leads to a predictable decrease in the pKa value (increased acidity) by approximately 0.3 to 0.5 units when compared to their non-fluorinated counterparts.[1][7][8] This acidifying effect is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. Interestingly, the study also revealed that the rigid bicyclic system itself has a minimal impact on the compound's acidity when compared to more flexible monocyclic systems.[1][7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[1][7][8]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the carboxylic acid is half-neutralized.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as methanol may be used if aqueous solubility is low.

  • Apparatus Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the solution of the carboxylic acid in a thermostatted vessel and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration:

    • Add small, precise increments of the standardized NaOH solution using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative of the curve (ΔpH/ΔV).

    • The pKa is determined as the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

pKa_Determination_Workflow cluster_Preparation Preparation cluster_Titration Titration cluster_Analysis Data Analysis A Prepare Standardized 0.1 M NaOH D Titrate with NaOH (Incremental Additions) A->D B Prepare Analyte Solution (Known Concentration) B->D C Calibrate pH Meter C->D E Record pH and Volume D->E Stabilize reading F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (First Derivative) F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Polarity and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. It is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The research by Moroz et al. also investigated the lipophilicity of this compound derivatives.[1][7][8] Their experimental data revealed that the introduction of the gem-difluoro group resulted in a decrease in the LogP value by 0.54-0.55 units compared to the non-fluorinated analogs.[1][7][8] This indicates that despite the hydrophobic nature of fluorine atoms, the overall effect of the gem-difluoro substitution in this rigid bicyclic system is an increase in hydrophilicity. This counterintuitive effect is of significant interest to medicinal chemists, offering a strategy to fine-tune lipophilicity while maintaining a rigid core structure.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP).

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase at equilibrium are measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.

    • Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Melting Point, Boiling Point, and Solubility: Experimentally Determined Properties

As of the writing of this guide, specific experimental data for the melting point, boiling point, and a comprehensive solubility profile of this compound are not widely available in the public domain. One safety data sheet explicitly notes "No data available" for the melting and boiling points.[10] Therefore, experimental determination is necessary to fully characterize this compound.

Experimental Protocol: Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. It is a fundamental physical property used for identification and as an indicator of purity.

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Experimental Protocol: Solubility Profile Determination

Determining the solubility of a compound in various solvents is crucial for formulation development, purification, and understanding its behavior in different biological and chemical environments.

Principle: A known amount of the solute is added to a known volume of a solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Step-by-Step Methodology (Thermodynamic Solubility):

  • Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4) and common organic solvents (e.g., methanol, ethanol, DMSO, acetone, dichloromethane).

  • Equilibration:

    • Add an excess of solid this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Express the solubility in terms of mg/mL or mol/L.

Solubility_Determination_Workflow A Select Solvents (Aqueous Buffers & Organic) B Add Excess Solid to Solvent A->B C Equilibrate (Shake at Constant Temp.) B->C D Separate Phases (Centrifuge & Filter) C->D E Quantify Solute in Supernatant (e.g., HPLC) D->E F Express Solubility (mg/mL or mol/L) E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion: A Scaffold of Strategic Importance

This compound represents a valuable building block for medicinal chemistry, offering a unique combination of structural rigidity and tunable physicochemical properties. The strategic incorporation of the gem-difluoro group provides a reliable method for increasing acidity and modulating lipophilicity, key parameters in the optimization of drug candidates. While a complete experimental profile requires further investigation, the established methodologies outlined in this guide provide a clear and robust framework for the comprehensive characterization of this and related novel compounds. The insights gained from such studies will undoubtedly accelerate the development of innovative therapeutics with improved efficacy and pharmacokinetic profiles.

References

Spectroscopic Characterization of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid is a fascinating and valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, combined with the presence of the gem-difluorocyclopropane moiety, offers a unique conformational constraint and modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational understanding for its identification, characterization, and utilization in synthetic chemistry.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of NMR, IR, and mass spectrometry, and analysis of analogous structures. While these predictions are expected to be highly accurate, experimental verification is recommended.

Molecular Structure and Isomerism

The core structure of this compound (Molecular Formula: C₇H₈F₂O₂, Molecular Weight: 162.13 g/mol ) presents several stereochemical considerations. The fusion of the cyclopropane and cyclopentane rings, along with the substituent at the C3 position, can lead to various stereoisomers. This guide will focus on the general spectroscopic features applicable to the core structure, with specific notes on how stereochemistry might influence the spectra. A common isomer is (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS Number: 1447942-40-6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the carbon-hydrogen framework and the unique environment of the fluorine atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of diastereotopic protons.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1H-COOH
~2.8 - 3.0m1HH3
~2.2 - 2.5m2HH2, H4 (exo/endo)
~1.8 - 2.1m2HH1, H5
~1.2 - 1.6m2HH2, H4 (exo/endo)

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, a characteristic feature of carboxylic acids.[1]

  • Methine Proton (H3): The proton at the carbon bearing the carboxylic acid will be deshielded due to the electronegativity of the adjacent carboxyl group. Its multiplicity will be complex due to coupling with the neighboring methylene protons (H2 and H4).

  • Bicyclic Protons (H1, H2, H4, H5): The protons on the bicyclic framework will exhibit complex splitting patterns due to geminal and vicinal coupling. The rigid nature of the bicyclo[3.1.0]hexane system often leads to significant differences in the chemical shifts of exo and endo protons. Protons on the cyclopropane ring (H1 and H5) are typically shifted upfield compared to those on the cyclopentane ring.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent with a known residual peak is crucial for referencing the spectrum.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton and will show characteristic splitting patterns due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~175 - 180s-C=O
~110 - 115t¹JCF ≈ 290-300C6
~40 - 45dC3
~30 - 35tC2, C4
~25 - 30dC1, C5

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically between 175 and 180 ppm.[1]

  • Difluorinated Carbon (C6): The most characteristic signal will be from the C6 carbon, which is directly attached to two fluorine atoms. This will result in a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a large coupling constant.

  • Other Bicyclic Carbons: The remaining carbons of the bicyclic system will appear in the aliphatic region. Carbons closer to the electron-withdrawing fluorine atoms and the carboxylic acid group will be shifted further downfield. Long-range C-F coupling (²JCF, ³JCF) may also be observed, leading to further splitting of these signals.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 75 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide direct information about the fluorine environment.

Predicted ¹⁹F NMR Data (in CDCl₃, 282 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -130 to -150mF (exo/endo)

Interpretation and Rationale:

  • Geminal Difluoro Group: The two fluorine atoms at the C6 position are diastereotopic and are expected to be chemically non-equivalent. This will likely result in two separate signals, each coupled to the other, forming an AB quartet. Further coupling to the adjacent protons (H1 and H5) will lead to more complex multiplets. The chemical shift is characteristic for gem-difluorocyclopropanes.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: A spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: Acquire a standard one-dimensional fluorine spectrum.

  • Data Processing: Process the data and reference it to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr pellet or thin film):

Frequency (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
1000-1300StrongC-F stretch

Interpretation and Rationale:

  • O-H Stretch: The most prominent feature will be a very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1]

  • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.

  • C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
162[M]⁺Molecular Ion
145[M - OH]⁺
117[M - COOH]⁺
99[M - COOH - H₂O]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 162 will confirm the molecular weight of the compound.

  • Fragmentation Pattern: Carboxylic acids typically undergo characteristic fragmentations, including the loss of a hydroxyl radical (-17 Da) and the loss of the entire carboxyl group (-45 Da). Further fragmentation of the bicyclic ring is also expected.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and propose fragmentation pathways.

Visualizing the Spectroscopic Workflow

SpectroscopicWorkflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane- 3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization.

Conclusion

References

Introduction: Unveiling Fiboflapon (GSK2190915)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fiboflapon (GSK2190915), a Potent 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

Fiboflapon, also recognized by its developmental codes GSK2190915 and AM-803, is a potent and orally bioavailable small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] It is crucial to note that while this guide addresses the compound extensively researched under the name Fiboflapon (GSK2190915), the provided CAS number 1093751-02-0 is associated with a different chemical entity, namely 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid.[3][4] This document will focus on Fiboflapon (GSK2190915), a compound of significant interest in the fields of inflammation and respiratory diseases.

Fiboflapon has been the subject of numerous preclinical and clinical investigations, particularly for its potential therapeutic application in asthma.[5][6][7] Its mechanism of action, targeting a key upstream component of the leukotriene synthesis pathway, offers a distinct approach to mitigating inflammatory processes. This guide provides a comprehensive technical overview of Fiboflapon, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Fiboflapon

A clear understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of Fiboflapon are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(3-(tert-butylthio)-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-((5-methylpyridin-2-yl)methoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid[8][9]
Molecular Formula C38H43N3O4S[9]
Molecular Weight 637.8 g/mol [9]
CAS Number 936350-00-4[9]
Synonyms GSK2190915, AM-803[1][2]

Chemical Structure of Fiboflapon

The chemical structure of Fiboflapon is presented below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of Fiboflapon (GSK2190915).

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Fiboflapon exerts its anti-inflammatory effects by targeting the 5-lipoxygenase-activating protein (FLAP).[10] FLAP is an integral membrane protein located in the nuclear envelope.[11] Its primary function is to bind arachidonic acid and present it to the 5-lipoxygenase (5-LO) enzyme.[11] This interaction is the initial and rate-limiting step in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5][10]

By binding to FLAP with high affinity, Fiboflapon prevents the association of arachidonic acid with 5-LO, thereby inhibiting the entire downstream cascade of leukotriene production.[5] This includes the synthesis of both leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which are involved in bronchoconstriction and airway inflammation.[10]

The signaling pathway inhibited by Fiboflapon is depicted in the following diagram:

FLAP_Inhibition_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Binds FiveLO 5-LO FLAP->FiveLO Presents AA to LTA4 LTA4 FiveLO->LTA4 Catalyzes conversion to LTB4 LTB4 LTA4->LTB4 CysLTs CysLTs LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Fiboflapon Fiboflapon (GSK2190915) Fiboflapon->FLAP Inhibits Analytical_Workflow Start Compound Synthesis and Purification SamplePrep Sample Preparation (Dissolution in appropriate solvent) Start->SamplePrep HPLC Purity Assessment (HPLC-UV) SamplePrep->HPLC LCMS Identity Confirmation (LC-MS) SamplePrep->LCMS NMR Structural Elucidation (1H and 13C NMR) SamplePrep->NMR Quant Quantitative Analysis HPLC->Quant LCMS->Quant NMR->Quant

References

Conformational Analysis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[3.1.0]hexane scaffold has emerged as a valuable motif in medicinal chemistry, offering a rigidified framework that can favorably influence the pharmacological profile of drug candidates. The introduction of gem-difluorination at the 6-position and a carboxylic acid at the 3-position imparts unique stereoelectronic properties that profoundly impact molecular conformation and, consequently, biological activity. This guide provides an in-depth exploration of the conformational landscape of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, synthesizing theoretical principles with practical methodologies for its analysis. We will delve into the inherent conformational preferences of the bicyclo[3.1.0]hexane system, the influence of the gem-difluoro and carboxylic acid substituents, and the state-of-the-art experimental and computational techniques employed to elucidate its three-dimensional structure.

Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds in Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties has led medicinal chemists to explore beyond traditional flat, aromatic structures. Conformationally restricted scaffolds, such as the bicyclo[3.1.0]hexane system, offer a compelling strategy to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] The incorporation of fluorine, a bioisostere for hydrogen with unique electronic properties, further allows for the fine-tuning of a molecule's physicochemical characteristics, including acidity/basicity and lipophilicity.[2] The subject of this guide, this compound, represents a confluence of these design principles, making its conformational understanding paramount for rational drug design.

The rigid bicyclo[3.1.0]hexane framework serves as a constrained analog of more flexible cycloalkanes, and its derivatives have been explored as mimics of biologically relevant moieties like furanose rings.[3][4] The gem-difluoro group at the cyclopropane bridgehead introduces a significant dipole moment and can influence local bond angles and electrostatic interactions without a large steric footprint. The carboxylic acid at the 3-position provides a key interaction point for biological targets, and its spatial orientation is dictated by the overall conformation of the bicyclic system. Understanding the interplay of these structural features is critical for predicting and optimizing molecular interactions with target proteins.

The Conformational Landscape of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane ring system is comprised of a cyclopentane ring fused to a cyclopropane ring. This fusion introduces significant ring strain and dictates the accessible conformations of the molecule. Unlike cyclohexane, which predominantly adopts a chair conformation, the bicyclo[3.1.0]hexane skeleton generally prefers a "boat-like" conformation for the five-membered ring.[5][6] This preference is a consequence of minimizing torsional strain and non-bonded interactions within the rigid bicyclic framework.

The conformation of the bicyclo[3.1.0]hexane system can be described by the puckering of the five-membered ring. The two primary conformations are the boat and the chair . Computational studies on the parent bicyclo[3.1.0]hexane have shown the boat form to be more stable than the chair form.[5] This energetic preference can be rationalized by considering the orbital interactions that stabilize the boat conformation in this specific bicyclic system.[5]

Figure 1: Simplified 2D representation of the boat and chair conformations of the bicyclo[3.1.0]hexane skeleton.

Influence of Substituents on Conformational Preference

The presence of the gem-difluoro and carboxylic acid groups on the bicyclo[3.1.0]hexane scaffold introduces additional stereoelectronic factors that modulate the conformational equilibrium.

The Gem-Difluoro Group at C6

The two fluorine atoms at the C6 position, the bridgehead carbon of the cyclopropane ring, have a profound electronic impact. The strong electron-withdrawing nature of fluorine polarizes the C-F bonds, creating a significant local dipole. This can influence the overall molecular dipole moment and potential intermolecular interactions. While the steric bulk of two fluorine atoms is greater than two hydrogens, it is generally considered to be manageable and does not drastically alter the gross conformational preference of the bicyclic core. The primary influence is electronic, affecting the acidity of neighboring protons and the overall reactivity of the molecule. Studies on related fluorinated bicyclic systems have shown that gem-difluorination can decrease pKa values of nearby acidic or basic groups.[2][7]

The Carboxylic Acid Group at C3

The carboxylic acid group at the C3 position can exist in either an endo or exo orientation relative to the cyclopropane ring. The relative stability of these two isomers will depend on steric and electronic interactions with the rest of the molecule.

  • Exo Isomer: The carboxylic acid group points away from the cyclopropane ring. This conformation is generally expected to be sterically favored, minimizing non-bonded interactions.

  • Endo Isomer: The carboxylic acid group is oriented towards the cyclopropane ring. This can lead to potential steric clashes, but may also be stabilized by intramolecular hydrogen bonding or other electronic interactions.

The orientation of the carboxylic acid will also influence the pKa of the molecule and its ability to engage in hydrogen bonding with target residues.

G cluster_exo Exo Isomer cluster_endo Endo Isomer Exo_COOH Carboxylic Acid (points away from cyclopropane) Endo_COOH Carboxylic Acid (points towards cyclopropane) Bicyclo[3.1.0]hexane Core Bicyclo[3.1.0]hexane Core Bicyclo[3.1.0]hexane Core->Exo_COOH Sterically Favored Bicyclo[3.1.0]hexane Core->Endo_COOH Potential Steric Hindrance

Figure 2: Positional isomers of the carboxylic acid group on the bicyclo[3.1.0]hexane core.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational properties of this compound.

Experimental Techniques

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[8][9]

  • ¹H NMR: The coupling constants (³J values) between vicinal protons can provide information about dihedral angles, which are key determinants of conformation. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can identify protons that are close in space, providing crucial distance restraints for conformational modeling. For instance, observing an NOE between a proton on the carboxylic acid substituent and a proton on the bicyclic frame can help determine the exo or endo orientation.

  • ¹⁹F NMR: The chemical shifts and coupling constants of the fluorine atoms can provide insights into their electronic environment and spatial arrangement.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-800 ms).

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Identify cross-peaks that indicate through-space interactions between protons. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

4.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[10] If a suitable crystal can be obtained, this technique can precisely determine bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the preferred conformation in the crystalline state.[4] It is important to note that the solid-state conformation may not always be the most populated conformation in solution.

Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the potential energy surface and the prediction of stable conformers.[6]

4.2.1. Molecular Mechanics (MM)

Molecular mechanics methods, such as MM2 or MMFF, provide a rapid way to generate and rank a large number of possible conformations.[11] This is often the first step in a computational conformational analysis.

4.2.2. Quantum Mechanics (QM)

Higher-level quantum mechanics calculations, such as Density Functional Theory (DFT) or ab initio methods, can provide more accurate geometries and relative energies of the different conformers.[5] These methods explicitly treat the electronic structure of the molecule, providing a more rigorous description of the forces that govern its conformation.

Computational Workflow

G Start Start Conformer_Generation Conformer Generation (e.g., Molecular Mechanics) Start->Conformer_Generation Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Conformer_Generation->Geometry_Optimization Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) Geometry_Optimization->Energy_Calculation Boltzmann_Averaging Boltzmann Averaging of Properties Energy_Calculation->Boltzmann_Averaging Comparison Comparison with Experimental Data (NMR, X-ray) Boltzmann_Averaging->Comparison End End Comparison->End

Figure 3: A typical computational workflow for conformational analysis.

Predicted Conformational Preferences and Physicochemical Properties

Based on the available literature for related compounds, we can predict the likely conformational preferences and key physicochemical properties of this compound.

  • Ring Conformation: The bicyclo[3.1.0]hexane core is expected to adopt a boat-like conformation .

  • Carboxylic Acid Orientation: The exo isomer is likely to be the thermodynamically more stable conformer due to reduced steric hindrance.

  • Acidity (pKa): The gem-difluoro group is expected to decrease the pKa of the carboxylic acid compared to its non-fluorinated counterpart, making it a stronger acid.[2][7]

  • Lipophilicity (LogP): The introduction of the two fluorine atoms is likely to have a complex effect on lipophilicity, but studies on similar systems suggest a potential decrease in LogP .[2][7]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/TrendRationale
pKa Lower than non-fluorinated analogElectron-withdrawing effect of the gem-difluoro group[2][7]
LogP Potentially lower than non-fluorinated analogIncreased polarity due to C-F bonds[2][7]
Preferred Conformation Boat-likeInherent preference of the bicyclo[3.1.0]hexane system[5][6]
Carboxylic Acid Isomer Exo favoredMinimized steric interactions

Conclusion and Future Directions

The conformational analysis of this compound is a critical step in harnessing its potential as a building block in drug discovery. The rigid, boat-like conformation of the bicyclo[3.1.0]hexane core, coupled with the stereoelectronic influence of the gem-difluoro and carboxylic acid substituents, defines a unique three-dimensional space for molecular recognition. A synergistic approach utilizing high-field NMR spectroscopy, X-ray crystallography, and robust computational modeling will provide a comprehensive understanding of its conformational landscape. This knowledge will empower medicinal chemists to design and synthesize novel therapeutics with improved efficacy and safety profiles. Future work should focus on the synthesis and detailed experimental and computational analysis of both the endo and exo isomers to fully map the structure-activity relationships of this promising scaffold.

References

An In-depth Technical Guide to the Physicochemical Characterization of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid: pKa and LogP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design of therapeutic candidates hinges on a deep understanding of their fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and the partition coefficient (LogP) are paramount, governing a molecule's behavior from formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the pKa and LogP of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid, a fluorinated bicyclic building block of significant interest in medicinal chemistry. We will explore both established experimental techniques and contemporary computational approaches, grounding the discussion in the principles of scientific integrity and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pKa and LogP in Drug Development

The journey of a drug from administration to its target site is a complex odyssey through diverse physiological environments, each with a distinct pH. The ionization state of a drug molecule, dictated by its pKa, profoundly influences its solubility, ability to cross biological membranes, and interaction with target proteins.[1][4] The pKa value defines the pH at which a molecule exists in an equilibrium of its ionized and non-ionized forms.[4] For an acidic compound like this compound, this property is crucial for absorption, distribution, metabolism, and excretion (ADMET).[1][2]

Simultaneously, the lipophilicity, or "greasiness," of a molecule is quantified by its LogP value—the logarithm of its partition coefficient between an organic (typically n-octanol) and an aqueous phase.[2][5] This parameter is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of Five, which suggests an optimal LogP of less than 5 for oral bioavailability.[6][7] LogP affects a drug's membrane permeability, plasma protein binding, and metabolic clearance.[1][3] Achieving a delicate balance between pKa and LogP is therefore a central challenge in medicinal chemistry.[8]

The introduction of fluorine atoms, as seen in this compound, is a common strategy in drug design to modulate these properties. Fluorination is known to influence acidity and lipophilicity, often leading to improved metabolic stability and binding affinity.[9] Studies on analogous structures, such as 6,6-difluorobicyclo[3.2.0]heptane derivatives, have shown that gem-difluorination can decrease pKa values by 0.3-0.5 units and LogP values by 0.54-0.55 units, demonstrating the significant electronic impact of this modification.[9][10]

This guide will delve into the methodologies required to precisely characterize these critical parameters for our target molecule.

Determination of the Acid Dissociation Constant (pKa)

The pKa of this compound is determined by the equilibrium of its carboxylic acid group. Due to the electron-withdrawing nature of the two fluorine atoms, its pKa is expected to be lower (more acidic) than that of a typical carboxylic acid, which generally falls in the 4 to 5 range.[11]

Experimental Methodology: Potentiometric Titration

Potentiometric titration stands as a high-precision, gold-standard method for pKa determination due to its accuracy and reliability.[12][13] The technique involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[14][15] The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[15][16]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation:

    • Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). The concentration should be at least 10⁻⁴ M to ensure a detectable inflection point.[14][15]

    • Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[12]

    • To maintain constant ionic strength throughout the titration, use a background electrolyte like 0.15 M potassium chloride (KCl).[14]

  • Titration Procedure:

    • Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the measurement.[14]

    • Begin adding the NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[14]

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[16]

    • The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter p2 Prepare Analyte Solution (>10⁻⁴ M) p1->p2 p3 Prepare Standardized Titrant (e.g., 0.1M NaOH) p2->p3 t1 Add Analyte to Vessel p3->t1 t2 Titrate with NaOH t1->t2 t3 Record pH vs. Volume t2->t3 a1 Plot Titration Curve (pH vs. Volume) t3->a1 a2 Determine Equivalence Point (via Derivative Plot) a1->a2 a3 Calculate pKa (pH at 1/2 Equivalence Vol.) a2->a3 end end a3->end Final pKa Value

Caption: Workflow for pKa determination via potentiometric titration.

Computational Approaches for pKa Prediction

When experimental determination is not feasible, computational methods provide a rapid and valuable means of estimating pKa.[17] These methods can be broadly categorized as empirical and quantum mechanical.

  • Empirical Methods: These approaches use large databases of known pKa values and quantitative structure-activity relationships (QSAR) or machine learning algorithms to predict the pKa of a new molecule based on its structural features.[17][18] They are generally fast and can offer good accuracy for compounds similar to those in the training set.[17]

  • Quantum Mechanical (QM) Methods: QM approaches, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by determining the free energy change (ΔG) of the deprotonation reaction in a solvent.[17][19] These methods are computationally more intensive but can provide high accuracy and a deeper understanding of the electronic factors influencing acidity.[19] Often, a polarizable continuum model (PCM) is used to simulate the solvent environment.[19]

Determination of the Partition Coefficient (LogP)

The LogP value quantifies the lipophilicity of the neutral form of this compound. A positive LogP indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5][20]

Experimental Methodology: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP measurement.[7][21] It directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation:

    • Pre-saturate the n-octanol with water and the water (buffered to a pH where the carboxylic acid is fully protonated, e.g., pH 2) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[7][22] This ensures the two phases are in equilibrium before the experiment begins.

    • Prepare a stock solution of the test compound in one of the phases.

  • Partitioning:

    • Add a known amount of the test compound to a separation funnel containing measured volumes of the pre-saturated n-octanol and buffered water.

    • Shake the funnel vigorously for a set period to facilitate partitioning and allow the system to reach equilibrium.[6]

    • Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

  • Quantification and Calculation:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21][22]

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P: LogP = log10([concentration in octanol] / [concentration in aqueous]).[5]

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis p1 Pre-saturate n-Octanol and Water p2 Prepare Analyte Stock Solution p1->p2 t1 Combine Phases & Analyte p2->t1 t2 Shake to Equilibrate t1->t2 t3 Separate Phases t2->t3 a1 Quantify Concentration in each Phase (HPLC) t3->a1 a2 Calculate P = [Octanol]/[Aqueous] a1->a2 a3 Calculate LogP = log10(P) a2->a3 end end a3->end Final LogP Value

Caption: Workflow for LogP determination via the shake-flask method.

Alternative Experimental Method: Reverse-Phase HPLC

While accurate, the shake-flask method can be time-consuming. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating LogP.[5][23][24] This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[25]

The retention factor (k) is determined, and the logarithm of k extrapolated to 100% aqueous mobile phase (log kw) is linearly correlated with the LogP value.[23] A calibration curve is generated using a set of reference compounds with known LogP values to predict the LogP of the test compound from its retention time.[26]

Computational Approaches for LogP Prediction

A variety of computational tools exist to predict LogP values, which are invaluable for virtual screening of large compound libraries.[27][28]

  • Fragment-Based Methods: These are the most common approaches. They deconstruct the molecule into atomic fragments and sum their individual lipophilicity contributions to estimate the LogP of the entire molecule. Programs like ALOGPS and ChemAxon's predictor use this methodology with proprietary extensions and corrections.[29][30]

  • Whole-Molecule Methods: These methods use molecular descriptors (e.g., polarizability, partial atomic charges) or molecular mechanics calculations (like MM-PBSA) to predict LogP without breaking the molecule into fragments.[27][31][32]

  • Deep Learning: More recently, deep neural networks trained on large datasets of molecules have emerged as powerful tools for accurate LogP prediction.[28]

Summary of Physicochemical Properties

While direct experimental values for this compound require access to specific research publications, we can provide an informed estimation based on analogous structures and the principles discussed.[9]

ParameterPropertyExpected Value/RangeRationale & Significance
pKa Acidity~4.0 - 4.5The carboxylic acid group is inherently acidic. The strong electron-withdrawing effect of the gem-difluoro group is expected to lower the pKa relative to non-fluorinated analogs, increasing its acidity.[9][10]
LogP Lipophilicity~1.0 - 2.0The bicyclic hydrocarbon framework is lipophilic. While fluorine is highly electronegative, replacing two C-H bonds with C-F bonds can decrease lipophilicity, as observed in similar bicyclic systems.[9][10] This value is critical for membrane permeability.

Conclusion

The precise determination of the pKa and LogP values of this compound is a foundational step in evaluating its potential as a building block in drug discovery. This guide has outlined the standard, validated methodologies for these measurements, from the precision of potentiometric titration and the shake-flask method to the speed of chromatographic and computational alternatives. By applying these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the design and optimization of novel therapeutic agents, ultimately enhancing the efficiency and success of the drug development pipeline.

References

A Technical Guide to the Biological Activity of Novel Difluorobicycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and rigid, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. Difluorobicycloalkanes, which merge the benefits of gem-difluorination with the unique conformational constraints of bicyclic systems, are emerging as a class of high-value building blocks in drug discovery. These motifs serve as non-classical bioisosteres for common groups like phenyl rings and ketones, often leading to significant improvements in metabolic stability, aqueous solubility, and target potency. This guide provides an in-depth analysis of the design rationale, biological activities, and key experimental workflows for characterizing novel difluorobicycloalkanes, intended for researchers, medicinal chemists, and drug development professionals.

The Strategic Advantage of Difluorobicycloalkanes in Drug Design

The confluence of two powerful concepts in medicinal chemistry—fluorination and bioisosterism—gives rise to the utility of difluorobicycloalkanes.

1.1 The Role of Fluorine: The introduction of fluorine into a drug candidate can profoundly enhance its pharmacokinetic and physicochemical properties.[1] The high electronegativity of fluorine can alter the pKa of nearby functional groups, reduce metabolic liability by blocking sites of oxidation, and modulate binding affinity through unique electrostatic interactions.[1][2][3] The strength of the carbon-fluorine (C-F) bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, often improving a compound's metabolic half-life.[2][3]

1.2 Bicycloalkanes as 3D Bioisosteres: In an effort to "escape from flatland," medicinal chemists increasingly replace planar aromatic rings like benzene with saturated, three-dimensional scaffolds.[4] Bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) are notable examples that have been successfully used as bioisosteres for para-substituted phenyl rings.[5][6][7] This replacement can lead to improved solubility, higher metabolic stability, and novel intellectual property.[4]

The combination, a difluorinated bicycloalkane, offers a unique synergy. The gem-difluoro group (CF2) acts as a bioisostere for a carbonyl group or can dramatically alter the electronic properties of the scaffold itself, providing a powerful tool for fine-tuning drug candidates.[8][9]

Physicochemical Properties and Design Rationale

The introduction of a gem-difluoro moiety onto a bicycloalkane scaffold induces significant changes in its physicochemical profile, which must be understood for rational drug design.

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent. It can either increase or decrease the LogP value depending on the overall molecular structure, ring size, and the position of the fluorine atoms.[10][11][12] This provides a nuanced tool for modulating a compound's permeability and solubility.

  • Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the CF2 group reliably lowers the pKa of nearby basic functional groups, such as amines.[10][13] This can be strategically employed to reduce the basicity of a compound, which may improve oral absorption and cell membrane permeability by increasing the population of the neutral species at physiological pH.[1]

  • Dipole Moment: The two C-F bonds create a strong local dipole moment. This can facilitate favorable interactions with polar residues in a protein's active site that were not possible with the non-fluorinated scaffold.

  • Metabolic Stability: Gem-difluorination at a metabolically vulnerable site can effectively block oxidative metabolism.[10] Even when distal to the site of metabolism, the electronic effects can shield other parts of the molecule from enzymatic degradation.[1]

The decision to incorporate a difluorobicycloalkane is thus driven by the need to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges or to explore new binding interactions.

Table 1: Comparative Physicochemical Properties of Phenyl Bioisosteres

Feature para-Disubstituted Phenyl Bicyclo[1.1.1]pentane (BCP) 2,2-Difluoro-BCP (BCP-F2)
Geometry Planar Linear, 3D Linear, 3D
Solubility Low High Generally High
Metabolic Stability Prone to oxidation High Very High

| Key Feature | Aromatic π-system | Saturated, rigid linker | High dipole, H-bond acceptor |

Case Studies & Biological Targets

While still a novel area, several studies have highlighted the potential of difluorobicycloalkanes. Practical synthetic routes to access 2,2-difluorobicyclo[1.1.1]pentanes (BCP-F2) have been developed, paving the way for their use in drug discovery programs.[4][5][14][15] These scaffolds are proposed as next-generation saturated bioisosteres of the benzene ring.[4][14][15]

One key application is the use of aryl difluoromethyl bicyclopentanes (ADBs) as bioisosteres of the benzophenone core, a common motif in bioactive molecules.[8] Biological testing of an ADB-substituted analog of the metabolic regulator Adiporon demonstrated that the scaffold has the potential to enhance the pharmacological properties of benzophenone-type drug candidates.[8] This highlights the strategy of replacing a metabolically labile ketone with a stable difluoromethylene group while maintaining or improving biological activity.[8]

Experimental Workflows for Activity Assessment

Evaluating the biological activity of novel difluorobicycloalkanes requires a systematic, multi-step approach, progressing from broad screening to specific target validation.

High-Throughput Screening (HTS) Workflow

The initial search for biological activity often begins with screening a library of novel compounds against a specific target or in a phenotypic assay.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency Compound_Library Difluorobicycloalkane Library Primary_Assay Single-Concentration HTS Assay (e.g., 10 µM) Compound_Library->Primary_Assay Hit_Identification Identify Initial Hits (>50% Inhibition/Activation) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (10-point curve) Hit_Identification->Dose_Response Active Compounds IC50_EC50 Calculate IC50/EC50 Values Dose_Response->IC50_EC50 Confirmed_Hits Confirmed Hits IC50_EC50->Confirmed_Hits

Caption: High-Throughput Screening (HTS) workflow for novel compounds.

Dose-Response and Potency Determination

Once initial "hits" are identified, their potency must be accurately determined.

Protocol: IC50 Determination using a Biochemical Assay

  • Compound Preparation: Create a serial dilution series of the confirmed hit compound in DMSO, typically from 100 µM to 1 nM.

  • Assay Plate Preparation: Dispense the target enzyme and substrate into a 384-well microplate.

  • Compound Addition: Add the diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to allow for the enzymatic reaction.

  • Signal Detection: Stop the reaction and measure the output signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.[16]

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example Dose-Response Data for a FAAH Inhibitor

Compound Scaffold IC50 (nM) Solubility (µM)
Parent-01 Phenyl 55 12
DF-BCP-01 2,2-Difluoro-BCP 48 150
BCP-01 BCP 120 185

| BCO-01 | BCO | 95 | 210 |

This is illustrative data. The results show that replacing the phenyl ring with a difluoro-BCP moiety (DF-BCP-01) maintained potency while dramatically improving aqueous solubility compared to the parent compound.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA®)

A critical step in drug discovery is confirming that a compound binds to its intended target within the complex environment of a living cell.[17] CETSA is a powerful biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]

CETSA_Workflow Start Intact Cells Treated with Compound or DMSO Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Separate Aggregates Lysis->Centrifuge Analysis Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.[18]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

Future Perspectives

The field of difluorobicycloalkanes is rapidly expanding, driven by innovations in synthetic chemistry that are making these complex scaffolds more accessible.[5][21] Future research will likely focus on:

  • Exploring Diverse Scaffolds: Moving beyond BCP to synthesize and evaluate larger and more complex difluorinated systems like difluorobicyclo[2.2.2]octanes and difluoro-azabicycloalkanes.[6][22]

  • Ortho- and Meta-Bioisosteres: Developing synthetic routes to bridge-substituted difluorobicycloalkanes to mimic ortho- and meta-substituted phenyl rings, opening up vast new chemical space.[4][6]

The continued exploration of difluorobicycloalkanes promises to deliver novel drug candidates with superior properties, providing medicinal chemists with a powerful addition to their molecular toolkit.

References

Methodological & Application

Application Note: A Scalable, Two-Step Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, a valuable building block for drug discovery. The bicyclo[3.1.0]hexane scaffold serves as a conformationally rigid bioisostere for commonly used cyclic structures, while the gem-difluoro group offers a unique modulation of physicochemical properties such as pKa and lipophilicity.[1][2][3] The described synthetic route starts from a readily accessible bicyclic keto ester and proceeds through a robust two-step sequence: a deoxofluorination reaction followed by ester hydrolysis. This guide is designed for researchers in medicinal chemistry, process development, and organic synthesis, offering in-depth explanations, step-by-step protocols, and critical process parameters to ensure successful and scalable execution.

Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[2] The gem-difluoromethylene group (CF₂) is particularly noteworthy as a bioisostere for ketones, ethers, or other functional groups. When installed on a rigid scaffold like bicyclo[3.1.0]hexane, it creates a powerful tool for exploring chemical space with precise conformational control.

This compound combines these features, offering a unique three-dimensional structure that can serve as a rigidified mimetic of motifs like 4,4-difluorocyclohexane.[1] Its derivatives are of significant interest for developing novel therapeutics, including chemokine receptor antagonists and enzyme inhibitors.[2]

This document outlines a reliable and scalable synthesis from a generic bicyclic keto ester, focusing on the critical transformations required to install the difluoro moiety and deprotect the carboxylic acid.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages, starting from a suitable bicyclic keto ester such as ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate.

  • Stage 1: Deoxofluorination. The pivotal step involves the conversion of the ketone carbonyl group at the C-6 position directly into a gem-difluoromethylene group using a deoxofluorinating agent.

  • Stage 2: Saponification. The terminal ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid, which is isolated after acidic workup.

The complete workflow is illustrated below.

G cluster_0 Synthetic Workflow Start Start: Bicyclic Keto Ester (Ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate) Step1 Stage 1: Deoxofluorination Reagent: DAST or Fluolead™ Start->Step1 Intermediate Intermediate: Difluoro Bicyclic Ester (Ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate) Step1->Intermediate Step2 Stage 2: Saponification Reagent: LiOH or NaOH Intermediate->Step2 End Final Product: This compound Step2->End

Diagram 1: High-level workflow for the two-stage synthesis.

Stage 1: Deoxofluorination of Bicyclic Keto Ester

Principle and Rationale

Deoxofluorination is the direct conversion of a carbonyl group (C=O) to a difluoromethylene group (CF₂). While several reagents can achieve this, diethylaminosulfur trifluoride (DAST) is a commonly used agent for this transformation on bicyclic keto esters.[4] The reaction proceeds via an intermediate fluorosulfite ester, which then undergoes nucleophilic fluoride displacement.

Causality of Experimental Choices:

  • Reagent: DAST is effective but can be hazardous, particularly on a large scale, as it can undergo exothermic decomposition. For improved safety, newer reagents like Fluolead™ or XtalFluor® are recommended alternatives. The protocol below uses DAST as a representative example.[4][5]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are required to prevent quenching of the fluorinating agent. DCM is often preferred for its ability to dissolve the starting materials and its relatively low boiling point, which simplifies removal.

  • Temperature: These reactions are typically initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction between the substrate and DAST. The reaction is then allowed to warm slowly to room temperature or is gently heated to drive the conversion to completion.[5] Careful temperature control is critical for safety and to minimize side reactions.

Detailed Experimental Protocol

Reaction Scheme:

Diagram 2: Deoxofluorination of the bicyclic keto ester.

Materials & Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Anhydrous dichloromethane (DCM).

  • Diethylaminosulfur trifluoride (DAST).

  • Ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Silica gel for column chromatography.

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve the bicyclic keto ester (1.0 eq) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.5 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. (Caution: Quenching is exothermic and releases gas).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure difluoro ester.[5]

Quantitative Data Summary
ParameterValueNotes
Starting Material 1.0 eqEthyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate
DAST 1.5 - 2.0 eqExcess is used to drive the reaction to completion.
Solvent Anhydrous DCMApprox. 0.1 M concentration
Temperature -78 °C to 25 °CCritical for controlling reactivity and safety.
Reaction Time 12 - 24 hoursMonitor by TLC for consumption of starting material.
Expected Yield 55 - 70%Yields can vary based on substrate and scale.

Stage 2: Saponification of the Difluoro Bicyclic Ester

Principle and Rationale

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[6] The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward.[7] Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Causality of Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to the better solubility of lithium salts in mixed organic-aqueous solvent systems and its ability to hydrolyze hindered esters effectively.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is used.[8] The organic solvent ensures solubility of the ester, while water is necessary for the hydrolysis reaction.

  • Workup: Acidification with a strong acid like hydrochloric acid (HCl) is required to convert the carboxylate salt into the neutral carboxylic acid, allowing it to be extracted into an organic solvent.

Detailed Experimental Protocol

Procedure:

  • Setup: Dissolve the ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 1-2 by slowly adding 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the aqueous mixture three times with ethyl acetate.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid.[9] Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary
ParameterValueNotes
Starting Material 1.0 eqEthyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate
LiOH·H₂O 2.0 - 3.0 eqExcess base ensures complete hydrolysis.
Solvent THF / Water (3:1)Co-solvent system for solubility.
Temperature 25 °CReaction is typically efficient at room temperature.
Reaction Time 4 - 12 hoursMonitor by TLC.
Expected Yield >90%Saponification is generally a high-yielding reaction.

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS 1093751-02-0) should be confirmed by standard analytical techniques.[9][10]

  • Molecular Formula: C₇H₈F₂O₂

  • Molecular Weight: 162.14 g/mol [9]

  • ¹H NMR: Expect complex multiplets for the bicyclic protons. The proton alpha to the carboxyl group will be downfield.

  • ¹³C NMR: The carbon of the CF₂ group will appear as a triplet due to C-F coupling. The carboxyl carbon will be observed at ~175-180 ppm.

  • ¹⁹F NMR: Expect signals in the typical range for gem-difluorocyclopropanes, often showing complex splitting patterns due to geminal and vicinal F-F and F-H coupling.

  • HRMS (ESI-): Calculated for C₇H₇F₂O₂⁻ [M-H]⁻: 161.0365; Found: 161.036x.

Conclusion

The two-step protocol detailed in this application note provides a reliable and scalable method for synthesizing this compound from a bicyclic keto ester precursor. By carefully selecting reagents and controlling reaction parameters, researchers can efficiently access this valuable fluorinated building block for application in drug discovery and medicinal chemistry programs. The provided rationale and step-by-step instructions are intended to facilitate successful implementation and adaptation of this synthesis in a laboratory setting.

References

Use of DAST in the synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of Diethylaminosulfur Trifluoride (DAST) in the Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Fluorinated Bicyclic Scaffolds

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Bicyclo[3.1.0]hexane scaffolds, serving as rigid bioisosteres for commonly seen motifs like cyclohexanes or phenyl rings, offer a method to lock conformation and explore chemical space with greater precision.[1] The fusion of these two concepts in molecules like This compound provides a building block of significant interest for developing novel therapeutics.

This application note provides a comprehensive guide to the synthesis of this valuable synthon, with a core focus on the pivotal geminal difluorination step. We will delve into the mechanistic rationale, field-proven protocols, and critical safety considerations for employing Diethylaminosulfur Trifluoride (DAST), a powerful yet hazardous fluorinating agent.

Overall Synthetic Strategy

The synthesis of the target carboxylic acid is most efficiently achieved through a multi-step sequence starting from a readily available precursor. The general workflow involves the formation of a bicyclic keto-ester, which then undergoes the key deoxofluorination, followed by saponification to yield the final product. This approach isolates the challenging fluorination step to a stable intermediate.

G cluster_0 Precursor Synthesis cluster_1 Key Transformation: Gem-Difluorination cluster_2 Final Deprotection A Bicyclo[3.1.0]hexan-6-one (Precursor) B Methyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate A->B Esterification & Functionalization C DAST (CH2Cl2, -78 °C to 0 °C) B->C 1. Add Reagent D Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate C->D 2. Reaction E Saponification (LiOH, THF/H2O) D->E 3. Hydrolysis F This compound (Final Product) E->F

Caption: High-level workflow for the synthesis of the target compound.

The Key Fluorination Step: A Mechanistic Deep Dive

The conversion of a ketone to a geminal difluoride using DAST is a cornerstone transformation in organofluorine chemistry.[2][3][4] Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction.

Mechanism of Ketone Deoxofluorination: The reaction proceeds through a well-accepted pathway:

  • Lewis Acid Activation: The sulfur atom in DAST acts as a Lewis acid, coordinating to the carbonyl oxygen. This activation makes the carbonyl carbon highly electrophilic.

  • Fluoride Addition: A fluoride ion, either from another equivalent of DAST or from the reaction medium, attacks the activated carbonyl carbon. This forms a fluorohydrin-like intermediate.

  • Hydroxyl Activation & Elimination: The hydroxyl group of the intermediate is then activated by another sulfur species, forming a good leaving group.

  • SN1/SN2 Displacement: A final fluoride ion displaces the activated hydroxyl group via an SN1 or SN2 pathway, yielding the gem-difluoro product.[5][6]

G Simplified DAST Mechanism on a Ketone Ketone R-C(=O)-R' ActivatedKetone R-C(O-SF2NEt2)-R' Ketone->ActivatedKetone 1. Activation Fluoroalkoxide R-C(F)(O-SF2NEt2)-R' ActivatedKetone->Fluoroalkoxide 2. F⁻ Attack Carbocation R-C+(F)-R' Fluoroalkoxide->Carbocation 3. Elimination GemDifluoride R-CF2-R' Carbocation->GemDifluoride 4. F⁻ Attack Byproduct Et2NSOF DAST1 Et2NSF3 DAST2 Et2NSF3 F_ion1 F⁻ F_ion2 F⁻

Caption: The generally accepted mechanism for gem-difluorination of ketones with DAST.

Causality Behind Experimental Choices
  • Reagent Selection (DAST): DAST is highly effective for converting ketones to geminal difluorides while being unreactive towards esters and carboxylic acids under typical conditions.[3] This chemoselectivity is paramount when working with a keto-ester precursor, preventing the formation of an undesired trifluoromethyl group from the acid functionality.

  • Low Temperature (-78 °C to 0 °C): This is the most critical parameter. DAST can decompose explosively when heated (typically above 50 °C).[2][3] Furthermore, the initial reaction with the carbonyl is often exothermic. Starting at -78 °C allows for controlled addition and prevents thermal runaway. Allowing the reaction to slowly warm to 0 °C provides the necessary activation energy for the reaction to proceed to completion without accumulating unstable intermediates.[3]

  • Anhydrous, Aprotic Solvent (DCM): DAST reacts violently with water, producing corrosive and toxic hydrogen fluoride (HF).[2][7] An inert, dry solvent like dichloromethane (CH₂Cl₂) is essential for both safety and reaction efficacy.

  • Inert Atmosphere (N₂ or Ar): This prevents atmospheric moisture from reacting with DAST, ensuring the reagent's integrity and preventing hazardous HF generation.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of Methyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate

The precursor keto-ester can be synthesized via several literature methods, often starting from 2-cyclopenten-1-one and a sulfur ylide to form the bicyclic core, followed by functional group manipulation.[8] For the purposes of this note, we will assume the precursor is available.

Part B: Gem-Difluorination of the Keto-Ester

Materials and Reagents:

Reagent/Material Formula MW ( g/mol ) Amount Moles (mmol)
Methyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate C₈H₁₀O₃ 154.16 5.00 g 32.4
Diethylaminosulfur Trifluoride (DAST) C₄H₁₀F₃NS 161.19 7.84 g (6.43 mL) 48.6 (1.5 eq)
Dichloromethane (DCM), anhydrous CH₂Cl₂ 84.93 100 mL -
Saturated Sodium Bicarbonate (NaHCO₃) NaHCO₃ 84.01 ~100 mL -
Brine (Saturated NaCl solution) NaCl 58.44 ~50 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - |

Procedure:

  • Setup: Assemble a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Charging the Flask: To the flask, add methyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate (5.00 g, 32.4 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Using a plastic or Teflon syringe, slowly add DAST (6.43 mL, 48.6 mmol) dropwise to the stirred solution over 20-30 minutes. CAUTION: The addition may be exothermic. Maintain the internal temperature below -70 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring overnight (approx. 16 hours).

  • Quenching: CRITICAL STEP. Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise to quench the excess DAST. Vigorous gas evolution (CO₂) will occur. Continue addition until the gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate.

Part C: Saponification to the Carboxylic Acid
  • Dissolve the purified difluoro-ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, ~2-3 equivalents) and stir the mixture at room temperature until TLC or LCMS indicates complete consumption of the starting material.

  • Acidify the reaction mixture with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final product, this compound.

Physicochemical Data & Characterization

The introduction of the gem-difluoro group has predictable and beneficial effects on the molecule's properties, which have been experimentally verified for similar scaffolds.[9][10][11][12]

CompoundFormulaMW ( g/mol )Typical YieldKey Physicochemical Impact
Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylateC₈H₁₀F₂O₂176.1670-85%Intermediate for purification
This compoundC₇H₈F₂O₂162.13>90% (hydrolysis)Lower pKa (more acidic) vs. non-fluorinated analog.[10][11][12]

Critical Safety & Handling Protocols for DAST

DAST is a highly hazardous reagent and demands strict adherence to safety protocols.

  • Thermal Instability: DAST can decompose violently and exothermically, especially above 50°C.[2][3] Never heat DAST directly. Always keep reactions cooled and be prepared for rapid cooling in case of an exotherm.

  • Water Reactivity: DAST reacts violently with water, releasing large amounts of toxic and corrosive Hydrogen Fluoride (HF) gas.[2][7] All operations must be conducted under strictly anhydrous conditions.

  • Toxicity and Corrosivity: DAST and its decomposition products (especially HF) are highly corrosive and toxic. Inhalation or skin contact can cause severe burns that may not be immediately painful.

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[2][13]

    • Wear appropriate PPE: chemical splash goggles, a face shield, heavy-duty neoprene or butyl rubber gloves, and a flame-retardant lab coat.[13][14]

    • Use plastic or Teflon syringes and needles for transfers, as DAST can react with glass.

    • Ensure a calcium gluconate tube or gel is readily available as a first-aid measure for HF burns.

  • Storage: Store DAST in a tightly sealed container (preferably the manufacturer's bottle) in a refrigerator (2-8 °C), away from moisture and sources of ignition.[2][14]

  • Quenching & Disposal: Excess DAST must be quenched slowly and carefully with a suitable reagent (e.g., slow addition to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide). Dispose of all waste in accordance with institutional and local regulations.[13]

Safer Alternatives: For researchers seeking to avoid the hazards of DAST, consider alternative reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M), which are known to have greater thermal stability.[3]

References

Application Note & Protocols: Strategic Incorporation of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic incorporation of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid into drug candidates. This unique building block offers a compelling combination of a conformationally rigid scaffold and the physicochemical benefits of gem-difluorination. We will delve into the scientific rationale for its use, detailing its impact on metabolic stability, lipophilicity, and target engagement. This document provides detailed, field-proven protocols for amide bond formation, troubleshooting guidance for challenging substrates, and a comparative analysis of common coupling reagents to empower researchers in medicinal chemistry and drug development.

Introduction: The Rationale for a Strained, Fluorinated Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The strategic introduction of fluorine and conformationally restricted moieties are two powerful tactics to achieve this.[1][2] The 6,6-Difluorobicyclo[3.1.0]hexane core is a prime example of a building block that synergistically combines these features.

  • Conformational Rigidity: The bicyclo[3.1.0]hexane system is a rigid scaffold that locks the substituents in a well-defined spatial orientation.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[4] The defined three-dimensional structure provides a unique vector for exploring the chemical space around a pharmacophore.[5][6]

  • Metabolic Stability: The gem-difluoro group at the 6-position is a bioisostere for a methylene or carbonyl group. A key advantage of this substitution is the blockage of metabolically susceptible sites.[7] The exceptional strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase the half-life of a drug candidate.[8][9]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly influence a molecule's properties.[1][8] The gem-difluoro group can lower the pKa of adjacent functional groups and modulate lipophilicity (LogP), which in turn affects solubility, cell permeability, and oral bioavailability.[10][11] These subtle electronic effects can also influence non-covalent interactions within a protein binding pocket, such as hydrogen bonding and dipole-dipole interactions.[1]

Physicochemical Properties of this compound

Understanding the inherent properties of this building block is crucial for its successful application.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C7H8F2O2Foundation for molecular weight and further calculations.[12]
Molecular Weight 162.14 g/mol A relatively small building block, allowing for significant additions without violating Lipinski's Rule of Five.[12]
Appearance SolidPractical for handling and weighing in a laboratory setting.
pKa The gem-difluoro group is electron-withdrawing, leading to a lower pKa of the carboxylic acid compared to its non-fluorinated analog.[10][11]A lower pKa increases the acidity, which can influence the ionization state at physiological pH, impacting solubility and receptor interactions.
Lipophilicity (LogP) The impact of the gem-difluoro group on LogP is context-dependent but generally increases lipophilicity compared to a non-fluorinated parent molecule.[10]Modulating lipophilicity is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Core Experimental Workflow: Amide Bond Formation

The most common strategy for incorporating a carboxylic acid into a lead compound is through the formation of a stable amide bond with a primary or secondary amine. The following workflow outlines the key decision points and steps.

Amide Coupling Workflow General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification start Start: this compound + Amine-containing Candidate reagents Select Coupling Reagent, Base, and Solvent start->reagents activation Activate Carboxylic Acid reagents->activation coupling Nucleophilic Attack by Amine activation->coupling monitoring Monitor Reaction Progress (TLC/LC-MS) coupling->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Characterize Final Product (NMR, MS) purification->end

Caption: A generalized workflow for amide bond formation.

Detailed Protocols for Amide Coupling

Amide bond formation is not a one-size-fits-all process.[13][14] The choice of coupling reagent and conditions depends heavily on the nature of the amine (e.g., steric hindrance, nucleophilicity) and the presence of other functional groups.[15][16]

Protocol 1: Standard Coupling with HATU for Primary and Unhindered Secondary Amines

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that often provides high yields and short reaction times with minimal side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine-containing drug candidate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale:

  • HATU: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing the formation of an unreactive ammonium carboxylate salt.

Protocol 2: EDC/HOBt Coupling for More Sensitive or Hindered Substrates

The combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method. It is particularly useful when trying to avoid the potential for racemization in chiral substrates.

Materials:

  • This compound (1.0 eq)

  • Amine-containing drug candidate (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (2.0-3.0 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 2.0-3.0 eq) followed by the portion-wise addition of EDC hydrochloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Once complete, dilute with DCM/EtOAc and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Rationale:

  • EDC: Activates the carboxylic acid to form an O-acylisourea intermediate.

  • HOBt: Acts as a scavenger for the O-acylisourea, forming an activated HOBt ester. This intermediate is less prone to side reactions and racemization and reacts cleanly with the amine. The byproducts of EDC are water-soluble, simplifying purification.

Troubleshooting and Considerations for Challenging Substrates

The electron-withdrawing nature of the gem-difluoro group can decrease the nucleophilicity of nearby amines, potentially making amide coupling more challenging.[17]

Troubleshooting_Coupling Decision Tree for Challenging Couplings cluster_amine Amine-Related Issues cluster_solutions Potential Solutions start Low Yield or No Reaction with Standard Protocols steric_hindrance Sterically Hindered Amine? start->steric_hindrance low_nucleophilicity Electron-Deficient Amine? start->low_nucleophilicity increase_temp Increase Reaction Temperature (e.g., 40-60 °C) steric_hindrance->increase_temp stronger_reagent Use a More Potent Coupling Reagent (e.g., COMU, T3P) steric_hindrance->stronger_reagent low_nucleophilicity->stronger_reagent acyl_fluoride Convert to Acyl Fluoride Intermediate low_nucleophilicity->acyl_fluoride change_solvent Change Solvent (e.g., to NMP, DMA) increase_temp->change_solvent stronger_reagent->change_solvent

Caption: A decision tree for troubleshooting difficult amide couplings.

For particularly challenging couplings, such as with electron-deficient anilines or sterically hindered secondary amines, consider converting the carboxylic acid to the corresponding acyl fluoride. This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. The resulting acyl fluoride is a highly reactive intermediate that can couple with even poorly nucleophilic amines, often at elevated temperatures.[15]

Comparative Data of Common Coupling Reagents

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HATU/DIPEA Very HighFast reactions, high yields, low racemization.[17]Relatively expensive, can be moisture sensitive.
EDC/HOBt Moderate-HighCost-effective, water-soluble byproducts, low racemization.[13][16]Slower reaction times, HOBt has explosive properties when dry.
T3P® HighBroad substrate scope, byproducts are water-soluble.Can be more expensive than carbodiimides.
Acyl Fluoride Very HighEffective for electron-deficient and sterically hindered amines.[15]Requires an additional synthetic step, harsh reagents may not be compatible with all functional groups.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to enhance the properties of their drug candidates. Its rigid, three-dimensional structure combined with the metabolic stability and electronic modulation imparted by the gem-difluoro group offers a powerful tool for lead optimization. By selecting the appropriate amide coupling protocol and understanding the nuances of the reaction, researchers can efficiently incorporate this unique scaffold to explore new chemical space and develop innovative therapeutics.

References

The Strategic Incorporation of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Demands of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is incessant. Medicinal chemists are continually challenged to design molecules with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles. A key strategy in this endeavor is the use of conformationally restricted building blocks that can precisely orient functional groups in three-dimensional space to optimize interactions with biological targets. Among the emerging classes of such building blocks, 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid has garnered significant attention as a versatile scaffold for imparting desirable drug-like properties. This application note provides a comprehensive overview of the utility of this unique fluorinated bicyclic system, complete with detailed synthetic and analytical protocols for its implementation in drug discovery programs.

The strategic introduction of fluorine into drug candidates is a well-established approach to modulate various molecular properties, including acidity, lipophilicity, and metabolic stability[1]. The 6,6-difluorobicyclo[3.1.0]hexane core combines the benefits of gem-difluorination with a rigid bicyclic framework, offering a unique conformational constraint. This scaffold can be conceptualized as a rigidified mimetic of 4,4-difluorocyclohexane, providing a defined spatial arrangement of substituents that can lead to improved binding affinity and selectivity for target proteins[1].

Physicochemical Properties: The Impact of Fluorination and a Rigid Core

The incorporation of the 6,6-difluorobicyclo[3.1.0]hexane moiety has a predictable and beneficial impact on key physicochemical properties relevant to drug action. The presence of the electron-withdrawing gem-difluoro group significantly influences the acidity of the carboxylic acid and the basicity of a corresponding amine derivative.

Experimental data has shown that gem-difluorination in related bicyclic systems can decrease the pKa of a carboxylic acid by 0.3 to 0.5 units compared to their non-fluorinated counterparts[1]. This increased acidity can influence the ionization state of the molecule at physiological pH, potentially impacting solubility and cell permeability.

Lipophilicity, a critical parameter for drug absorption and distribution, is also modulated by this scaffold. The introduction of the gem-difluoro group has been observed to decrease the LogP value by approximately 0.54 to 0.55 units in related systems, indicating a reduction in lipophilicity[1]. This is a desirable feature in drug design, as it can help to mitigate issues associated with high lipophilicity, such as poor solubility and off-target toxicity.

Table 1: Physicochemical Properties of 6,6-Difluorobicyclo[3.1.0]hexane Derivatives and Related Scaffolds

Compound/ScaffoldPropertyValueReference
6,6-Difluorobicyclo[3.2.0]heptane carboxylic acidpKaDecreased by 0.3-0.5 units vs. non-fluorinated analog[1]
Model benzamide of 6,6-difluorobicyclo[3.2.0]heptane amineLogPDecreased by 0.54-0.55 units vs. non-fluorinated analog[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often starting from a commercially available bicyclic ketone precursor. The following protocol outlines a representative synthesis.

Synthesis_Workflow cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Hydrolysis A Bicyclo[3.1.0]hexan-6-one B Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate A->B 1. Wittig olefination 2. Simmons-Smith 3. Oxidation 4. Esterification C This compound B->C LiOH, THF/H2O

Figure 1: General synthetic workflow for this compound.

Protocol 1: Synthesis of Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

This protocol is a representative procedure based on established methodologies for similar transformations and may require optimization.

Materials:

  • Bicyclo[3.1.0]hexan-6-one

  • (Methoxymethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl zinc

  • Diiodomethane

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Methanol

  • Sulfuric acid (catalytic)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Wittig Olefination: To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C, add n-BuLi dropwise. Stir the resulting ylide solution for 30 minutes at 0 °C. Add a solution of bicyclo[3.1.0]hexan-6-one in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the corresponding enol ether.

  • Simmons-Smith Cyclopropanation: To a solution of the enol ether in anhydrous diethyl ether, add diethyl zinc followed by diiodomethane at 0 °C. Stir the reaction at room temperature for 24 hours. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, dry the organic layer, and concentrate.

  • Oxidation: Dissolve the crude product from the previous step in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists. Stir for 1 hour at 0 °C. Quench with isopropanol and filter through a pad of celite. Concentrate the filtrate and extract with diethyl ether. Dry and concentrate to yield the crude keto ester.

  • Esterification: Reflux the crude keto ester in methanol with a catalytic amount of sulfuric acid for 12 hours. Neutralize with saturated aqueous sodium bicarbonate, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to obtain methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of this compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Complex aliphatic signals in the range of 1-3 ppm. The proton at C3 will be a multiplet.
¹³C NMR Aliphatic carbons in the range of 20-50 ppm. The carboxylic acid carbon will appear around 175-180 ppm. The difluorinated carbon will be a triplet due to C-F coupling.
¹⁹F NMR A complex multiplet or two distinct multiplets for the diastereotopic fluorine atoms, typically in the range of -120 to -150 ppm.
Mass Spec (ESI-) [M-H]⁻ ion at m/z corresponding to the molecular weight minus one.
HPLC A single major peak with purity >95% under appropriate chromatographic conditions.

Applications in Medicinal Chemistry: Case Studies

The utility of this compound and its derivatives is best illustrated through their incorporation into biologically active molecules.

CCR5 Antagonists for HIV Treatment: Maraviroc Analogs

The HIV entry inhibitor Maraviroc is a notable example of a drug that targets the CCR5 chemokine receptor. The conformational flexibility of some of its components can be a liability. By replacing a flexible difluorocyclohexane ring with the rigid 6,6-difluorobicyclo[3.1.0]hexane scaffold, researchers have aimed to lock the molecule in a bioactive conformation, potentially leading to enhanced potency and a better understanding of the structure-activity relationship[1].

Maraviroc_Analog A Flexible difluorocyclohexane in Maraviroc B Rigid 6,6-difluorobicyclo[3.1.0]hexane scaffold A->B Bioisosteric replacement C Potentially enhanced potency and selectivity B->C Conformational restriction

Figure 2: Rationale for incorporating the rigid scaffold into Maraviroc analogs.

Modulators of Eukaryotic Initiation Factor 2B (eIF2B)

The 6,6-difluorobicyclo[3.1.0]hexane scaffold has also been explored in the development of modulators for the eukaryotic initiation factor 2B (eIF2B), a key component of the integrated stress response. A patent application describes the use of 6,6-difluorobicyclo[3.1.0]hexan-3-ol, a close derivative of the carboxylic acid, in the synthesis of eIF2B activators. These compounds have potential therapeutic applications in neurodegenerative diseases and other conditions associated with cellular stress.

Protocol for Amide Coupling: Incorporating the Scaffold into Lead Compounds

A primary application of this compound is its use in forming amide bonds with amines of interest, thereby incorporating the rigid scaffold into a larger molecule. Standard peptide coupling reagents can be effectively employed for this transformation.

Protocol 3: General Procedure for Amide Coupling

Materials:

  • This compound

  • Amine of interest (e.g., a primary or secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for contemporary medicinal chemistry. Its unique combination of a rigid bicyclic framework and gem-difluorination provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The ability to confer conformational rigidity, reduce lipophilicity, and alter acidity makes this scaffold an attractive choice for addressing common challenges in drug design, such as improving potency, selectivity, and pharmacokinetic profiles. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics.

References

Application Notes and Protocols: 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid as a Premier Building Block for Neuroactive Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Rigid Scaffolds in Neuro-Medicinal Chemistry

The pursuit of novel neuroactive drugs with improved efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge in modern medicinal chemistry. A key strategy in this endeavor is the "escape from flatland," a design principle that moves away from traditional flat, aromatic structures towards more three-dimensional molecular architectures.[1] These 3D scaffolds can provide superior spatial arrangement of pharmacophoric features, leading to enhanced target engagement and improved physicochemical properties.

Among the most promising of these 3D building blocks is 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid . This molecule masterfully combines two powerful concepts in drug design: a conformationally rigid bicyclic core and the strategic incorporation of fluorine. The bicyclo[3.1.0]hexane framework enforces a well-defined three-dimensional geometry, which can pre-organize the molecule for optimal binding to the intricate topographies of neuroreceptors and enzymes.[2] This conformational restriction minimizes the entropic penalty upon binding, often resulting in higher affinity and selectivity.

The addition of the gem-difluoro group at the 6-position is not merely an embellishment. The difluoromethylene (CF2) group acts as a lipophilic hydrogen bond acceptor and a metabolically stable isostere for a carbonyl group or other polar functionalities.[3] The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidative metabolism, a critical attribute for drugs targeting the central nervous system (CNS).[4] Furthermore, gem-difluorination has been shown to modulate key physicochemical properties such as acidity (pKa) and lipophilicity (LogP), which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a high-value building block in the synthesis of neuroactive drug candidates. We will delve into its multigram synthesis, provide detailed protocols for its incorporation into lead compounds, and discuss the profound impact of its unique structure on pharmacological properties, with a focus on its application as a rigidified mimetic of 4,4-difluorocyclohexane.[3]

Physicochemical Properties: A Quantitative Look at the Impact of the Scaffold

The decision to incorporate a specific building block into a drug discovery program must be data-driven. The 6,6-difluorobicyclo[3.1.0]hexane scaffold imparts distinct and advantageous physicochemical properties compared to its non-fluorinated or monocyclic counterparts.

PropertyEffect of the 6,6-Difluorobicyclo[3.1.0]hexane ScaffoldRationaleReference
Acidity (pKa) Decreases the pKa of the carboxylic acidThe strong electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion.[3][5]
Lipophilicity (LogP) Generally decreases LogP compared to non-fluorinated analogsThe polarized C-F bonds can lead to intramolecular interactions that reduce the molecule's overall lipophilicity.[3][5]
Metabolic Stability Increases metabolic stabilityThe C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s).[4]
Conformational Rigidity HighThe fused cyclopropane and cyclopentane rings lock the molecule into a defined conformation.[2]

Multigram Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. The following protocol is adapted from the work of Grygorenko and colleagues, which allows for the production of the building block on a multigram scale.[3]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Start Methyl cyclopent-3-ene-1-carboxylate Step1 Difluorocyclopropanation (TMSCF3, NaI) Start->Step1 1. TMSCF3, NaI, Toluene, 80 °C Step2 Hydrolysis (LiOH, THF/MeOH/H2O) Step1->Step2 2. LiOH, THF/MeOH/H2O, rt Product This compound Step2->Product

Caption: Synthetic route to the title building block.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

  • To a stirred solution of methyl cyclopent-3-ene-1-carboxylate (1.0 eq) in anhydrous toluene, add sodium iodide (NaI, 2.0 eq).

  • Heat the mixture to 80 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add (trifluoromethyl)trimethylsilane (TMSCF3, 2.0 eq) dropwise to the heated reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the methyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 3:1:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature and monitor the hydrolysis by TLC until the ester is no longer detectable (typically 4-8 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product is often of sufficient purity for subsequent steps without further purification.

Application in Neuroactive Drug Synthesis: A Case Study of a Maraviroc Analog

The utility of this compound is exemplified in its use to create analogs of Maraviroc, a CCR5 antagonist used in HIV therapy which also has implications for neurological conditions where CCR5 is implicated. The rigid bicyclic core serves as a bioisosteric replacement for the 4,4-difluorocyclohexane ring in Maraviroc, allowing for exploration of the structure-activity relationship.[3]

Synthetic Workflow for Amide Coupling

G cluster_1 Amide Coupling to form Maraviroc Analog Acid This compound Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Amine Amine coupling partner (e.g., an aniline derivative) Amine->Coupling Product Maraviroc Analog Coupling->Product HATU, DIPEA, DMF, rt

Caption: General scheme for amide bond formation.

Detailed Protocol for Amide Coupling with an Aniline Derivative

This protocol describes a standard procedure for coupling the title carboxylic acid with an amine, such as an aniline derivative, using HATU as the coupling agent.[6][7]

Materials:

  • This compound

  • Aniline derivative (or other amine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (Ethyl acetate, 1 M HCl, saturated NaHCO3, brine, anhydrous Na2SO4, silica gel)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes.

  • Add the aniline derivative (1.05 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Troubleshooting Common Issues in Synthesis
IssuePotential Cause(s)Suggested Solution(s)
Incomplete difluorocyclopropanation Insufficient heating; degradation of TMSCF3.Ensure the reaction temperature is maintained at 80 °C. Use freshly opened or properly stored TMSCF3.
Low yield in hydrolysis Incomplete reaction; product loss during work-up.Increase reaction time or the amount of LiOH. Ensure thorough extraction of the acidified aqueous layer.
Poor amide coupling Inactive coupling reagent; steric hindrance.Use fresh HATU. Consider alternative coupling reagents like EDC/HOBt or converting the carboxylic acid to the acid chloride.
Side reactions during coupling Racemization (if chiral centers are present); reaction with other functional groups.Use a base like N-methylmorpholine instead of DIPEA to minimize racemization. Protect other reactive functional groups if necessary.

Conclusion: A Versatile Scaffold for Next-Generation Neurotherapeutics

This compound stands out as a building block of significant strategic value for the development of neuroactive drugs. Its inherent rigidity and the advantageous properties conferred by the gem-difluoro group offer a powerful combination for medicinal chemists seeking to optimize lead compounds. The scalable synthesis and straightforward incorporation into complex molecules make it an accessible and attractive tool for navigating the challenging landscape of CNS drug discovery. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, the thoughtful application of such sophisticated, three-dimensional building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

Application Notes & Protocols: The Role of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with high potency and selectivity is paramount. Structural rigidity and novel bioisosteric scaffolds are key strategies to achieve these goals. This guide provides an in-depth exploration of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, a unique molecular scaffold, and its application in the rational design of enzyme inhibitors. By functioning as a conformationally restricted glutamate analog and a three-dimensional bioisostere, this compound offers a powerful tool for enhancing ligand-target interactions, improving pharmacokinetic properties, and navigating complex intellectual property landscapes. We present the core principles behind its use, detailed protocols for its evaluation, and a workflow for its integration into drug discovery programs.

The Rationale: Why Employ a Rigid Bicyclic Scaffold?

The design of a successful enzyme inhibitor hinges on optimizing its interaction with the target's binding site. Flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a specific, low-energy conformation to fit within the active site. The strategy of conformational restriction pre-organizes a ligand into its bioactive conformation, reducing this entropic cost and potentially leading to a substantial increase in binding affinity and potency.[1][2]

This compound embodies this principle. Its fused ring system locks the molecule into a well-defined three-dimensional shape, making it an excellent starting point for designing inhibitors that require a specific spatial arrangement of pharmacophoric elements.

Caption: Conformational restriction minimizes the entropic penalty for ligand binding.

A Bioisosteric Replacement Strategy

Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of drug design used to fine-tune physicochemical and pharmacokinetic properties.[3][4][5][6] The 6,6-difluorobicyclo[3.1.0]hexane core serves as a versatile three-dimensional bioisostere.

  • 3D Bioisostere for Phenyl Rings: In the quest to "escape from flatland," saturated bicyclic structures are increasingly used to replace flat aromatic rings.[7] This can improve solubility, reduce metabolic liability, and create novel intellectual property.[7]

  • Rigidified Cyclohexane Mimetic: This scaffold can be viewed as a rigid version of a cyclohexane ring, which is a common motif in drug molecules.[8][9] The gem-difluoro group further modulates electronic properties and can engage in specific hydrogen bonding or dipolar interactions within the active site.

A Constrained Glutamate Analog

The structure of this compound is a conformationally constrained analog of glutamic acid.[10] L-glutamate is the primary excitatory neurotransmitter in the central nervous system and activates a wide range of ionotropic (iGluR) and metabotropic (mGluR) receptors.[11][12][13] Because of glutamate's flexibility, it can adopt numerous conformations, allowing it to bind to many different receptor subtypes. By locking the key pharmacophoric groups (the α-amino acid and the distal carboxylate) into a specific geometry, analogs like this one can achieve high selectivity for a particular receptor subtype or a specific enzyme that processes glutamate.[10]

Physicochemical Properties & Synthesis Overview

Understanding the core properties of the scaffold is crucial for its application. The introduction of the gem-difluoro group has predictable and useful effects on acidity and lipophilicity.

PropertyObservationRationale & Impact on Drug Design
Acidity (pKa) The pKa of the carboxylic acid is expectedly lowered compared to its non-fluorinated counterpart.[8][14]The electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, making the acid stronger. This can alter the charge state of the molecule at physiological pH, influencing receptor interactions and cell permeability.
Lipophilicity (LogP) The LogP value may be altered. Studies on similar structures show that gem-difluorination can sometimes decrease LogP values compared to non-fluorinated bicyclic systems.[14]This modulation of lipophilicity is a critical tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to balance potency with bioavailability.

Synthesis Note: The synthesis of this compound has been documented. A common route involves the reaction of methyl cyclopent-3-ene-1-carboxylate with a difluorocarbene precursor, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[15] The accessibility of such building blocks is a key consideration for their use in extensive medicinal chemistry campaigns.[8][9][14]

Workflow for Inhibitor Design and Characterization

Integrating this compound into an enzyme inhibitor design program follows a structured, multi-step process. This workflow ensures that decisions are data-driven and that the resulting inhibitors are well-characterized.

Inhibitor_Design_Workflow A 1. Target Selection & Hypothesis Generation B 2. Synthesis of Inhibitor Analogs A->B Design Scaffold C 3. Primary Screening: IC50 Determination B->C Test Compounds D 4. Potency Confirmation & SAR Analysis C->D Analyze Data D->B Iterate Design (SAR) E 5. Mechanism of Action (MOA) Studies D->E Characterize Hits F 6. Structural Biology (e.g., Co-crystallography) E->F Validate Binding Mode F->D Structure-Guided Design G 7. Lead Optimization (ADME/Tox Profiling) F->G Confirm Hypothesis

Caption: A systematic workflow for designing and validating enzyme inhibitors.

Application Protocol 1: Determination of Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency.[16] This protocol outlines a general method using a continuous spectrophotometric enzyme assay.

Principle

This assay measures the initial rate of an enzyme-catalyzed reaction that produces a chromogenic product. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀—the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18] It is critical to use initial velocity conditions, where the reaction rate is linear, to ensure accurate measurements.[17][18]

Materials & Reagents
  • Target Enzyme (purified)

  • Substrate

  • This compound (or analog) stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate (UV-transparent if applicable)

  • Microplate spectrophotometer

  • Multichannel pipette

Procedure
  • Inhibitor Dilution Series:

    • Causality: A serial dilution is necessary to test the inhibitor over a wide concentration range, which is essential for accurately defining the sigmoidal dose-response curve.[19]

    • Prepare a 10-point, 3-fold serial dilution of the inhibitor stock solution in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO only) and a "no enzyme" background control.

  • Assay Plate Preparation:

    • Add 5 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

    • Add assay buffer to a final volume of 50 µL.

    • Add 25 µL of a 4x concentrated enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at the optimal reaction temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Monitoring:

    • Causality: The reaction must be initiated by adding the substrate last. This ensures that the measurement of the initial velocity begins at time zero. The substrate concentration should ideally be at or below the Michaelis constant (Kₘ) to sensitively detect competitive inhibitors.[18][20]

    • Initiate the reaction by adding 25 µL of a 4x concentrated substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-15 minutes).

Data Analysis
  • For each concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the "no enzyme" control from all other rates.

  • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity. Calculate the percent inhibition for each inhibitor concentration.

    • % Inhibition = 100 * (1 - (Rate_inhibited / Rate_uninhibited))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[21]

Application Protocol 2: Mechanism of Action (MOA) Studies

Once an inhibitor's potency is established, determining its mechanism of action (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how it interacts with the enzyme and for guiding lead optimization.[22][23][24]

Principle

The inhibitor's mechanism can be elucidated by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[20] The resulting changes in the apparent Kₘ and Vₘₐₓ values reveal the binding mode.

  • Competitive: Inhibitor binds only to the free enzyme's active site. Increases apparent Kₘ, Vₘₐₓ is unchanged.[23][24]

  • Non-competitive: Inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex.[23][24] Kₘ is unchanged, decreases apparent Vₘₐₓ.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex.[23] Decreases both apparent Kₘ and apparent Vₘₐₓ.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6,6-Difluorobicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, three-dimensional complexity, and tunable physicochemical properties is perpetual. The 6,6-difluorobicyclo[3.1.0]hexane core has emerged as a privileged motif, particularly as a conformationally restricted mimic of cyclohexanes and other cyclic systems.[1][2] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, a critical factor in enhancing potency.[3]

The introduction of the gem-difluoro group at the 6-position is a key bioisosteric replacement for a methylene or carbonyl group.[4] This substitution offers several strategic advantages:

  • Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups and alter the molecule's lipophilicity (LogP).[2] This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation, thereby blocking a potential site of metabolism and increasing the compound's half-life.

  • Enhanced Target Interactions: The C-F bond can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within a protein's active site that are not possible with a simple methylene group.

This guide provides a comprehensive overview and detailed protocols for leveraging 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid in structure-activity relationship (SAR) studies, with a specific focus on its application in the development of influenza neuraminidase inhibitors.

Part 1: Synthesis of the Core Scaffold and Analogues

A robust and scalable synthetic route to the core scaffold is paramount for any successful SAR campaign. The following protocol outlines a common strategy for the synthesis of this compound, which proceeds via the key intermediate, ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate.

Protocol 1: Synthesis of Ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate

This procedure is adapted from established methods for the cyclopropanation of cyclopentenones.

  • Materials: 2-Cyclopenten-1-one, ethyl diazoacetate, Rhodium(II) octanoate dimer, Dichloromethane (DCM).

  • Procedure:

    • To a solution of Rhodium(II) octanoate dimer (0.5 mol%) in anhydrous DCM, add 2-cyclopenten-1-one (1.2 equivalents).

    • Heat the solution to reflux (approx. 40°C).

    • Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM to the refluxing mixture over 4-6 hours using a syringe pump.

    • After the addition is complete, continue to reflux the mixture for an additional 1 hour, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate.

Protocol 2: Deoxofluorination to 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate

The key fluorination step is achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[4][5] Caution: DAST is toxic and reacts violently with water. This reaction must be performed in a well-ventilated fume hood by trained personnel using anhydrous techniques.

  • Materials: Ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate, Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add DAST (1.5 - 2.0 equivalents) to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by GC-MS or 19F NMR.

    • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate by flash column chromatography.

Protocol 3: Saponification to the Carboxylic Acid
  • Materials: Ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an excess of LiOH (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate to yield this compound.

Workflow for Analogue Synthesis

The carboxylic acid is a versatile handle for generating a library of analogues for SAR studies. Standard peptide coupling conditions can be employed to synthesize a series of amides, which allows for the exploration of the chemical space around the core scaffold.

Analogue Synthesis Workflow Core 6,6-Difluorobicyclo[3.1.0] hexane-3-carboxylic acid Coupling Peptide Coupling (EDC, HOBt or HATU) Core->Coupling Library Amide Analogue Library Coupling->Library Amine Diverse Amine Building Blocks (R-NH2) Amine->Coupling Purify Purification (Chromatography) Library->Purify Characterize Characterization (NMR, MS) Purify->Characterize Neuraminidase Assay Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Add serial dilutions of inhibitors B Add Neuraminidase enzyme A->B C Pre-incubate (37°C, 30 min) B->C D Initiate with MUNANA substrate C->D E Incubate (37°C, 30-60 min) D->E F Stop reaction E->F G Read Fluorescence (Ex: 360nm, Em: 450nm) F->G H Calculate % Inhibition G->H I Determine IC50 (Curve Fitting) H->I Docking Workflow PDB Select PDB Structure (e.g., 5L17) PrepProt Prepare Protein (Add H, minimize) PDB->PrepProt DefineSite Define Binding Site PrepProt->DefineSite Dock Molecular Docking DefineSite->Dock BuildLig Build 3D Ligand Structures PrepLig Prepare Ligands (Generate conformers) BuildLig->PrepLig PrepLig->Dock Analyze Analyze Poses & Scores Dock->Analyze Correlate Correlate with Experimental Data (IC50) Analyze->Correlate Design Design New Analogues Correlate->Design

References

Application Notes and Protocols for Enzyme Inhibition Assays with 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Rigid Scaffolds

In the landscape of modern drug discovery, the conformational rigidity of small molecules is a highly sought-after attribute. Rigid scaffolds can pre-organize functional groups for optimal interaction with a biological target, often leading to enhanced potency and selectivity while minimizing off-target effects. The 6,6-difluorobicyclo[3.1.0]hexane framework represents a compelling structural motif that offers a unique combination of three-dimensionality and conformational constraint.[1][2][3] The introduction of gem-difluorination at the 6-position can further modulate key physicochemical properties such as metabolic stability and acidity (pKa) of nearby functional groups, making these derivatives attractive for lead optimization campaigns.[2][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust enzyme inhibition assays for derivatives of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid. While these versatile building blocks can be incorporated into inhibitors for various enzyme classes, including kinases and polymerases,[6][7][8] we will present a detailed protocol using influenza neuraminidase as an exemplary target. This choice is based on the established precedent of using bicyclo[3.1.0]hexane scaffolds as mimics of the distorted sialic acid transition state in the neuraminidase active site.[1][3][7]

I. Foundational Principles: Designing a Robust Inhibition Assay

Before proceeding to a specific protocol, it is crucial to understand the foundational principles that ensure the generation of reliable and reproducible inhibition data. A well-designed enzyme assay is a self-validating system.

A. Understanding the Inhibitor: Physicochemical Properties

This compound derivatives are often hydrophobic and may have limited aqueous solubility.[2][9] This necessitates careful consideration of the assay buffer composition.

  • Solubility: It is imperative to first determine the solubility of the test compounds in the final assay buffer. A common practice is to prepare concentrated stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute them into the aqueous buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1% v/v) and be consistent across all wells to avoid artifacts.[1][10]

  • Stability: The stability of the compounds in the assay buffer should also be assessed, especially if pre-incubation steps are required. This can be evaluated by incubating the compound in the buffer for the duration of the assay and analyzing its integrity via HPLC or LC-MS.[11]

  • Aggregation: At higher concentrations, hydrophobic compounds can form aggregates, leading to non-specific enzyme inhibition and false-positive results.[11] The inclusion of a non-ionic detergent, such as Triton X-100 (e.g., 0.01% v/v), in the assay buffer can help mitigate aggregation.[11]

B. The Target Enzyme and Substrate

The choice of enzyme and substrate concentrations is critical for accurately determining inhibitor potency.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. This is determined by running the assay with varying enzyme concentrations while keeping the substrate concentration fixed and saturating.

  • Substrate Concentration (K_m): The Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of V_max, must be experimentally determined under the final assay conditions. For competitive inhibitors, the IC50 value is dependent on the substrate concentration. A common practice is to run inhibition assays at a substrate concentration equal to the K_m.[12]

II. Exemplary Protocol: Influenza Neuraminidase Inhibition Assay

This protocol is adapted from established fluorescence-based methods for assessing neuraminidase inhibitors and is suitable for a 96-well plate format.[12][13][14] The assay relies on the enzymatic cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release the fluorescent product 4-methylumbelliferone (4-MU).[12][13][14]

A. Materials and Reagents
ReagentSupplierCatalog No. (Exemplary)
Recombinant Influenza Neuraminidase (e.g., H1N1)Sino Biological11058-V08B
MUNANA SubstrateSigma-AldrichM8639
4-Methylumbelliferone (4-MU) StandardSigma-AldrichM1381
This compound derivativeIn-house/VendorN/A
Oseltamivir carboxylate (Positive Control)Sigma-AldrichSML1633
MES HydrateSigma-AldrichM8250
Calcium Chloride (CaCl₂)Sigma-AldrichC1016
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichD2650
Sodium Hydroxide (NaOH)Sigma-AldrichS8045
Ethanol, AbsoluteSigma-AldrichE7023
Black, flat-bottom 96-well platesCorning3603
B. Solution Preparation
  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5. Prepare fresh and adjust pH with NaOH.

  • MUNANA Substrate Stock (10 mM): Dissolve MUNANA in DMSO. Store at -20°C, protected from light.

  • MUNANA Working Solution (100 µM): Dilute the 10 mM stock solution in Assay Buffer. Prepare fresh before use and keep on ice, protected from light.

  • 4-MU Standard Stock (1 mM): Dissolve 4-MU in DMSO. Store at -20°C.

  • Stop Solution: 0.14 M NaOH in 83% Ethanol. Prepare by mixing absolute ethanol with the appropriate volume of a concentrated NaOH stock.[15]

  • Compound and Control Preparation:

    • Prepare 10 mM stock solutions of the test compounds and Oseltamivir carboxylate in 100% DMSO.

    • Create a series of 2-fold serial dilutions in DMSO.

    • Subsequently, perform a second dilution step by diluting the DMSO serial dilutions into Assay Buffer to achieve the final desired concentrations for the assay. This two-step dilution minimizes the final DMSO concentration.

C. Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 value of a test compound.

InhibitionAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Prep_Cmpd Prepare Compound Serial Dilutions Add_Cmpd Add 25 µL of Compound/Control Prep_Cmpd->Add_Cmpd Prep_Enz Prepare Enzyme Working Solution Add_Enz Add 25 µL of Enzyme Solution Prep_Enz->Add_Enz Prep_Sub Prepare Substrate Working Solution Add_Sub Add 50 µL of MUNANA Substrate Prep_Sub->Add_Sub Incubate1 Pre-incubate (30 min, 37°C) Add_Enz->Incubate1 Incubate1->Add_Sub Incubate2 Incubate (60 min, 37°C) Add_Sub->Incubate2 Add_Stop Add 100 µL of Stop Solution Incubate2->Add_Stop Read_Fluor Read Fluorescence (Ex: 365 nm, Em: 450 nm) Add_Stop->Read_Fluor Calc_Inhib Calculate % Inhibition Read_Fluor->Calc_Inhib Plot_Curve Plot Dose-Response Curve Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for Neuraminidase IC50 Determination.
D. Step-by-Step Protocol

  • Plate Setup: In a black, flat-bottom 96-well plate, add 25 µL of the serially diluted test compounds, positive control (Oseltamivir carboxylate), and vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.

  • Enzyme Addition: Add 25 µL of the diluted neuraminidase enzyme solution to all wells except the "no enzyme" blank wells. To the blank wells, add 25 µL of Assay Buffer.

  • Pre-incubation: Gently tap the plate to mix. Cover the plate and pre-incubate at 37°C for 30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the 100 µM MUNANA working solution to all wells to start the reaction.

  • Incubation: Cover the plate and incubate at 37°C for 60 minutes, protected from light. The incubation time should be within the linear range of the reaction, which should be determined during assay development.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Reading: Read the plate on a fluorescence microplate reader with excitation at ~365 nm and emission at ~450 nm.[15]

III. Data Analysis and Interpretation

A. Calculation of Percent Inhibition

The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 x [1 - (RFU_inhibitor - RFU_no_enzyme) / (RFU_vehicle - RFU_no_enzyme)]

Where:

  • RFU_inhibitor: Relative Fluorescence Units from wells with enzyme and inhibitor.

  • RFU_no_enzyme: Relative Fluorescence Units from blank wells (background).

  • RFU_vehicle: Relative Fluorescence Units from wells with enzyme and vehicle (DMSO) only (100% activity).

B. IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

C. Determining the Mechanism of Inhibition (MOA)

To understand how the inhibitor interacts with the enzyme, further kinetic studies are necessary. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

MOA_Determination cluster_kinetics Kinetic Experiments cluster_analysis Analysis & Interpretation Start Initial IC50 Determined Vary_S_I Measure Initial Velocity (v) at various [Substrate] and [Inhibitor] Start->Vary_S_I LineweaverBurk Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Vary_S_I->LineweaverBurk Competitive Competitive Lines intersect on y-axis (Vmax unchanged, Km increases) LineweaverBurk->Competitive Pattern A NonCompetitive Non-competitive Lines intersect on x-axis (Vmax decreases, Km unchanged) LineweaverBurk->NonCompetitive Pattern B Uncompetitive Uncompetitive Lines are parallel (Vmax and Km decrease) LineweaverBurk->Uncompetitive Pattern C

Caption: Workflow for Determining the Mechanism of Inhibition.

By analyzing the pattern of lines on a double-reciprocal plot (Lineweaver-Burk plot), one can distinguish between competitive, non-competitive, and uncompetitive inhibition, providing valuable insights into the inhibitor's binding mode.

IV. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the plate- Use calibrated pipettes; avoid pipetting very small volumes- Gently tap or use an orbital shaker to mix plate contents- Avoid using the outer wells of the plate or fill them with buffer
Low Signal or No Enzyme Activity - Inactive enzyme- Incorrect buffer pH or temperature- Substrate degradation- Use a fresh aliquot of enzyme; perform an enzyme activity titration- Verify buffer pH; ensure incubator is at the correct temperature- Prepare substrate solution fresh; protect from light
Irreproducible IC50 Values - Inhibitor instability or precipitation- Inhibitor aggregation- Check compound solubility and stability in assay buffer[11]- Re-run assay in the presence of 0.01% Triton X-100[11]- Ensure consistent pre-incubation times
Shallow or Incomplete Dose-Response Curve - Inhibitor concentration range is too narrow- Low inhibitor potency- Limited inhibitor solubility- Test a wider range of concentrations (e.g., 10-point, 3-fold dilutions)- If potency is genuinely low, this may be the true result- Check for precipitation at high concentrations

V. Conclusion

The this compound scaffold provides a promising starting point for the design of novel enzyme inhibitors. The protocols and principles outlined in this application note offer a robust framework for the accurate and reproducible determination of their inhibitory potency and mechanism of action. By carefully considering the physicochemical properties of these unique compounds and employing rigorous assay design and data analysis, researchers can effectively advance their drug discovery programs.

References

Application Notes and Protocols for the Stereoselective Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,6-difluorobicyclo[3.1.0]hexane scaffold has emerged as a valuable structural motif in medicinal chemistry, acting as a conformationally rigid bioisostere for commonly used groups like cyclohexanes.[1][2] This rigidity can lead to improved binding affinity and selectivity for biological targets. This document provides a comprehensive guide to the stereoselective synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid derivatives, key building blocks for drug discovery. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for both racemic and stereoselective synthesis, and discuss the critical parameters for successful execution.

Introduction: The Significance of the 6,6-Difluorobicyclo[3.1.0]hexane Scaffold

In the pursuit of novel therapeutics, the spatial arrangement of atoms is paramount. The bicyclo[3.1.0]hexane framework locks the five-membered ring in a specific conformation, reducing the entropic penalty upon binding to a protein target. The introduction of a gem-difluoro group at the 6-position further modulates the electronic properties and metabolic stability of the molecule. The fluorine atoms can act as hydrogen bond acceptors and influence the acidity of adjacent functional groups, making these derivatives attractive for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

The carboxylic acid functionality at the 3-position provides a versatile handle for further synthetic modifications, allowing for the incorporation of this rigid scaffold into a wide array of potential drug molecules through amide bond formation or other coupling reactions.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound derivatives points to three key transformations:

  • Hydrolysis: The target carboxylic acid can be readily obtained from its corresponding ester, a common protecting group strategy that facilitates purification.

  • Difluorocyclopropanation: The core bicyclic structure can be constructed via the [2+1] cycloaddition of a difluorocarbene to the double bond of a cyclopentene precursor.

  • Precursor Synthesis: An appropriately substituted cyclopentene, such as an ester of cyclopentene-1-carboxylic acid, serves as the starting point for the cyclopropanation reaction.

Retrosynthesis Target 6,6-Difluorobicyclo[3.1.0]hexane- 3-carboxylic acid Ester Ethyl 6,6-difluorobicyclo[3.1.0]hexane- 3-carboxylate Target->Ester Ester Hydrolysis Cyclopentene Ethyl 1-cyclopentene- 1-carboxylate Ester->Cyclopentene Difluorocyclopropanation Carbene Difluorocarbene :CF2 Ester->Carbene [2+1] Cycloaddition

Caption: Retrosynthetic pathway for the target molecule.

The critical step in this sequence is the difluorocyclopropanation, as it establishes the bicyclic core and presents the opportunity to control the stereochemistry.

Synthesis Protocols

Part A: Synthesis of the Precursor - Ethyl 1-cyclopentene-1-carboxylate

The starting material, ethyl 1-cyclopentene-1-carboxylate, can be prepared from commercially available reagents. One common method involves the dehydration of ethyl 1-hydroxycyclopentanecarboxylate.

Protocol 3.A: Dehydration of Ethyl 1-hydroxycyclopentanecarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-hydroxycyclopentanecarboxylate (1 equivalent) in toluene.

  • Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 1-cyclopentene-1-carboxylate.

Part B: Racemic Synthesis via Difluorocyclopropanation

A reliable method for generating difluorocarbene for the cyclopropanation of less reactive alkenes, such as α,β-unsaturated esters, utilizes trifluoromethyl)trimethylsilane (TMSCF₃) and a halide source like sodium iodide (NaI).[4][5][6]

Protocol 3.B: Difluorocyclopropanation of Ethyl 1-cyclopentene-1-carboxylate

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add ethyl 1-cyclopentene-1-carboxylate (1 equivalent) and anhydrous sodium iodide (2.2 equivalents).

  • Solvent: Add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 110 °C in a sealed tube or with a reflux condenser and stir for 3-5 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate can be purified by column chromatography on silica gel.

Part C: Stereoselective Synthesis Strategies

Achieving stereoselectivity in the difluorocyclopropanation step is crucial for accessing specific enantiomers of the target molecule. This is typically accomplished using a chiral catalyst that can differentiate between the two faces of the cyclopentene double bond. Copper and rhodium-based catalysts with chiral ligands have shown promise in asymmetric cyclopropanation reactions.[4][7][8]

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric_Synthesis_Workflow cluster_0 Catalyst Preparation cluster_1 Cyclopropanation cluster_2 Final Product Formation Metal Metal Precursor (e.g., Cu(I) salt) Catalyst Active Chiral Catalyst Metal->Catalyst Ligand Chiral Ligand (e.g., Chiral Phosphine) Ligand->Catalyst Product Enantioenriched Ester Catalyst->Product Cyclopentene Ethyl 1-cyclopentene- 1-carboxylate Cyclopentene->Product CarbeneSource Difluorocarbene Source CarbeneSource->Product Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct Enantioenriched Carboxylic Acid Hydrolysis->FinalProduct

Caption: Workflow for asymmetric difluorocyclopropanation.

Protocol 3.C: Proposed Asymmetric Difluorocyclopropanation

Note: This is a generalized protocol based on literature precedents for copper-catalyzed asymmetric difluoromethylation and cyclopropanation. Optimization of the chiral ligand, solvent, and temperature will be necessary for this specific substrate.[4][9][10]

  • Catalyst Pre-formation (in-situ): In a glovebox or under a strictly inert atmosphere, add a copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆, 0.05 equivalents) and a chiral phosphine ligand (e.g., a derivative of BINAP or a phosphoramidite, 0.06 equivalents) to a Schlenk tube. Add anhydrous solvent (e.g., THF) and stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, dissolve ethyl 1-cyclopentene-1-carboxylate (1 equivalent) in the same anhydrous solvent.

  • Reaction Initiation: Cool both solutions to the desired temperature (e.g., -20 °C). Add the catalyst solution to the substrate solution. Then, add the difluorocarbene precursor system (e.g., (DMPU)Zn(CF₂H)₂ as a CF₂H source which can lead to difluorocyclopropanes) slowly via syringe pump.[4]

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor for the consumption of the starting material by chiral HPLC or GC to also determine the enantiomeric excess (e.e.).

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 3.B.

Part D: Final Hydrolysis Step

The final step is the saponification of the ester to yield the target carboxylic acid. A protocol for this specific transformation has been described in the patent literature.[11]

Protocol 3.D: Hydrolysis of Ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

  • Reaction Setup: Dissolve the ethyl ester (1 equivalent) in a mixture of THF and methanol.

  • Base Addition: Add a solution of lithium hydroxide (LiOH, 1.05 equivalents) in water.

  • Reaction: Stir the mixture at room temperature for 16 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Concentrate the reaction mixture to remove the organic solvents. Acidify the remaining aqueous solution with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

Data and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
Ethyl 1-cyclopentene-1-carboxylate¹H NMR, ¹³C NMRSignals corresponding to the ethyl ester and the cyclopentene ring protons and carbons. The vinyl proton will be a characteristic downfield singlet.
Ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate¹H NMR, ¹³C NMR, ¹⁹F NMRDisappearance of the vinyl proton signal. Appearance of signals for the cyclopropyl protons. The ¹⁹F NMR will show signals characteristic of the gem-difluoro group, likely as a complex multiplet.
This compound¹H NMR, ¹³C NMR, ¹⁹F NMR, MSDisappearance of the ethyl group signals in NMR. A broad singlet for the carboxylic acid proton in ¹H NMR. Mass spectrometry should confirm the molecular weight of 162.13 g/mol .[12]
Enantioenriched ProductsChiral HPLC/GCSeparation of the enantiomers, allowing for the determination of the enantiomeric excess (e.e.).

Physicochemical Properties:

The introduction of the rigid, fluorinated bicyclic system has a predictable impact on key physicochemical properties relevant to drug design.

PropertyEffect of gem-Difluorobicyclohexane ScaffoldRationale
pKa (of the carboxylic acid)Decrease (more acidic)The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thus increasing the acidity of the carboxylic acid compared to its non-fluorinated analog.
Lipophilicity (LogP) Variable, often decreasesWhile fluorine is lipophilic, the overall effect on LogP is complex. In many alicyclic systems, gem-difluorination has been shown to decrease lipophilicity compared to the non-fluorinated parent scaffold, potentially improving aqueous solubility.[3]
Conformational Rigidity IncreasedThe bicyclo[3.1.0]hexane system is inherently rigid. This pre-organization can lead to more favorable binding enthalpy and reduced entropic cost upon interaction with a biological target.

Conclusion

The stereoselective synthesis of this compound offers access to a valuable and versatile building block for medicinal chemistry. The synthetic route, centered around a key difluorocyclopropanation reaction, is robust and can be adapted to produce specific stereoisomers through the use of modern asymmetric catalysis. The unique physicochemical properties imparted by this scaffold make it a compelling design element for the development of next-generation therapeutics. Careful execution of the protocols outlined herein, coupled with rigorous analytical characterization, will enable researchers to effectively incorporate this promising motif into their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated bicyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction

This compound is a crucial structural motif in medicinal chemistry, often employed as a saturated bioisostere for phenyl rings to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its synthesis, however, can present several challenges. This guide aims to provide a systematic approach to identifying and resolving these issues, ensuring a successful and efficient synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions. The synthesis typically involves the formation of the bicyclo[3.1.0]hexane core, often via a cyclopropanation reaction, followed by functional group manipulations.

Problem 1: Low Yield in the Difluorocyclopropanation Step

The introduction of the gem-difluoro cyclopropane ring is a critical step. Low yields at this stage can significantly impact the overall efficiency of the synthesis.

Potential Causes:

  • Inefficient Difluorocarbene Generation: The choice and handling of the difluorocarbene precursor are paramount. Common precursors include sodium chlorodifluoroacetate and (trifluoromethyl)trimethylsilane (TMSCF3). Their decomposition to difluorocarbene requires specific conditions that, if not met, will lead to low carbene concentration.[3]

  • Substrate Reactivity: The electronic and steric properties of the cyclopentene precursor can influence its reactivity towards the electrophilic difluorocarbene. Electron-withdrawing groups on the precursor can deactivate the double bond.

  • Side Reactions: Difluorocarbene can undergo dimerization or react with the solvent or other functional groups present in the reaction mixture.[4]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Suboptimal conditions can lead to incomplete reaction or decomposition of starting materials and products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low difluorocyclopropanation yield.

Solutions & Experimental Protocols:

  • Optimize Difluorocarbene Generation:

    • From Sodium Chlorodifluoroacetate: This method often requires high temperatures (e.g., in diglyme at 190°C) to induce decarboxylation.[3] Ensure the solvent is high-boiling and inert.

    • From TMSCF3/NaI: This system generates difluorocarbene under milder conditions.[5] It's crucial to use anhydrous sodium iodide and a suitable solvent like anhydrous acetonitrile or DMF. The reaction is typically run at elevated temperatures (e.g., 80-85°C).[3]

  • Enhance Substrate Reactivity:

    • If the cyclopentene precursor bears electron-withdrawing groups, consider using a more reactive difluorocarbene source or modifying the synthesis to introduce these groups after cyclopropanation.

  • Minimize Side Reactions:

    • Use a high concentration of the alkene substrate to favor the desired bimolecular reaction over carbene dimerization.

    • Choose a solvent that is inert to difluorocarbene. Aprotic, non-polar solvents are generally preferred.

  • Refine Reaction Conditions:

    • Temperature: For thermally generated carbenes, maintain a consistent and accurate temperature. For the TMSCF3/NaI system, carefully control the temperature to avoid rapid, uncontrolled carbene generation.

    • Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.

Problem 2: Difficulty in the Hydrolysis of the Ester Precursor

The final step in many synthetic routes is the hydrolysis of a methyl or ethyl ester to the desired carboxylic acid.[6] Incomplete hydrolysis or side reactions can complicate purification.

Potential Causes:

  • Steric Hindrance: The bicyclic framework can sterically hinder the approach of the hydroxide ion to the carbonyl carbon of the ester.

  • Reaction Conditions: Insufficient base, low temperature, or short reaction times can lead to incomplete hydrolysis.

  • Substrate Solubility: The ester precursor may have limited solubility in the aqueous/alcoholic solvent mixtures typically used for hydrolysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Solutions & Experimental Protocols:

  • Overcome Steric Hindrance:

    • Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome steric barriers.

    • Use a Stronger Base: Potassium hydroxide (KOH) is a stronger nucleophile than sodium hydroxide (NaOH) and may be more effective. Lithium hydroxide (LiOH) in a mixture of THF, methanol, and water is also a common choice.[6]

  • Optimize Reaction Conditions:

    • Base Equivalents: Use a larger excess of the base (e.g., 2-5 equivalents) to drive the reaction to completion.

    • Solvent System: Employ a co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane to improve the solubility of the ester precursor. A typical system is a mixture of THF, methanol, and water.[6]

  • Alternative Hydrolysis Methods:

    • For particularly stubborn esters, consider acid-catalyzed hydrolysis using aqueous HCl or H2SO4, although this may not be compatible with other functional groups in the molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent strategies involve the difluorocyclopropanation of a suitable cyclopentene derivative. One common approach starts with a commercially available cyclopentenecarboxylic acid ester, which is then subjected to difluorocarbene addition. Subsequent hydrolysis of the ester yields the final product. Another route may involve a Simmons-Smith type cyclopropanation followed by a deoxofluorination reaction.[7][8]

Q2: How can I control the stereochemistry of the carboxylic acid group?

A2: The stereochemistry of the carboxylic acid group is often determined by the stereochemistry of the starting cyclopentene derivative. The cyclopropanation reaction is typically stereospecific, meaning the relative stereochemistry of the substituents on the double bond is retained in the cyclopropane product. For enantioselective synthesis, chiral catalysts or chiral starting materials can be employed.[9]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • High Temperatures and Pressures: Some difluorocarbene generation methods require high temperatures, which can lead to pressure buildup in a sealed vessel. Use appropriate glassware and a blast shield.

  • Exothermic Reactions: The addition of difluorocarbene can be exothermic. Control the rate of addition and use an ice bath for cooling if necessary.

Q4: What are the recommended purification methods for the final product?

A4: The final carboxylic acid is typically a solid. Purification can be achieved by:

  • Recrystallization: Choose a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

  • Acid-Base Extraction: The carboxylic acid can be extracted into an aqueous basic solution (e.g., NaHCO3 or NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified with aqueous HCl to precipitate the pure product.

Q5: Are there any known challenges with the scalability of this synthesis?

A5: Yes, scalability can present challenges. Temperature control during exothermic steps, such as difluorocarbene insertion, becomes more critical on a larger scale to prevent thermal runaway.[10] The handling of large quantities of potentially hazardous reagents also requires careful planning and appropriate equipment. Multigram synthesis has been reported, indicating that these challenges can be overcome with careful process development.[11]

References

Optimizing yield and purity of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable fluorinated building block. The unique structural and electronic properties imparted by the gem-difluorocyclopropane moiety make it a compelling motif in medicinal chemistry, but its synthesis can present challenges.[1] This resource consolidates troubleshooting advice, frequently asked questions, and detailed protocols to navigate these challenges effectively.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

A. Difluorocyclopropanation Step

Issue 1: Low or No Conversion of the Starting Alkene

  • Question: My difluorocyclopropanation reaction using TMSCF₃/NaI shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes?

  • Answer: Low conversion in this reaction often points to issues with reagent activity, reaction setup, or the inherent reactivity of the substrate.

    • Causality & Explanation: The generation of difluorocarbene from TMSCF₃ is initiated by a nucleophile, in this case, the iodide ion. This process can be sensitive to moisture and the quality of the reagents. The alkene's electronic properties also play a crucial role; electron-withdrawing groups can decrease the nucleophilicity of the double bond, making it less reactive towards the electrophilic difluorocarbene.[3]

    • Solutions:

      • Reagent Quality: Ensure the TMSCF₃ is of high purity and has been stored under an inert atmosphere. Use anhydrous THF as the solvent, as moisture can quench the reactive intermediates. The NaI should be dry; consider drying it in an oven before use.

      • Initiator Activity: If conversion is sluggish, the concentration of the active initiator might be too low. While NaI is catalytic, ensuring it is properly dissolved and active is key.

      • Temperature Control: Ensure the reaction is maintained at the optimal temperature. While the reaction is often run at 60-65 °C in THF, insufficient heating will slow down the rate of carbene formation and subsequent reaction.

Issue 2: Formation of Multiple Byproducts and Low Purity of the Bicyclic Ester

  • Question: My reaction yields a complex mixture, and the desired 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate ester is difficult to isolate. What are these byproducts and how can I avoid them?

  • Answer: The formation of byproducts is typically due to the high reactivity of difluorocarbene and potential side reactions of the starting materials or intermediates.

    • Causality & Explanation: Difluorocarbene can insert into C-H bonds or react with other functional groups in the molecule if the desired [2+1] cycloaddition is not kinetically favored. Polymerization of the starting alkene or side reactions involving the TMSCF₃ reagent can also contribute to a complex reaction mixture.

    • Solutions:

      • Purity of Starting Material: Ensure the starting cyclopentene ester is pure and free from any diene contaminants, which could lead to multiple cyclopropanation products.

      • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to undesired oxidative side reactions.

      • Purification Strategy: The volatility of fluorinated compounds can make purification challenging.[3] Use careful column chromatography with a well-chosen solvent system (e.g., hexane/ethyl acetate). When removing solvent, use a rotary evaporator at low temperature and pressure to prevent loss of the product.[3]

B. Saponification (Hydrolysis) Step

The final step is the hydrolysis of the ester to the target carboxylic acid, commonly achieved with lithium hydroxide (LiOH) in a mixed solvent system like THF/water or methanol/water.[5][6]

Issue 3: Incomplete Hydrolysis of the Ester

  • Question: After the saponification reaction, I still observe a significant amount of the starting ester by TLC/LC-MS. How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis can be due to insufficient reagent, poor solubility, or steric hindrance.

    • Causality & Explanation: Saponification is a bimolecular reaction, and its rate depends on the concentration of both the ester and the hydroxide. If the ester is not fully dissolved or if an insufficient amount of base is used, the reaction will be slow or incomplete. Lithium cations have been shown to accelerate hydrolysis in THF/water systems, likely by coordinating to the carbonyl oxygen and increasing its electrophilicity.[7]

    • Solutions:

      • Reagent Stoichiometry: Use at least 2-3 equivalents of LiOH to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

      • Solvent System: A mixture of THF and water (e.g., 2:1 or 3:1) is highly effective as it dissolves both the organic ester and the inorganic base, creating a homogeneous reaction environment.[5][6]

      • Reaction Time and Temperature: While many hydrolyses proceed at room temperature, gentle heating (e.g., 40 °C) can increase the reaction rate without promoting side reactions. Monitor the reaction by TLC until all the starting material is consumed.

Issue 4: Degradation of the Product or Low Isolated Yield of the Carboxylic Acid

  • Question: The hydrolysis seems complete, but my final isolated yield of the carboxylic acid is low. Is the product degrading?

  • Answer: While the gem-difluorocyclopropane ring is relatively robust, especially under basic conditions, issues during the acidic workup or extraction can lead to yield loss.[8]

    • Causality & Explanation: The gem-difluorocyclopropane moiety is more resistant to basic conditions than acidic ones.[8] However, prolonged exposure to strong acid during the workup could potentially lead to slow ring-opening or other degradation pathways.[9][10] The primary source of loss is often during the extraction phase due to the formation of emulsions or incomplete protonation of the carboxylate.

    • Solutions:

      • Careful Acidification: During the workup, cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl) to protonate the lithium carboxylate. Add the acid until the pH is acidic (pH ~2-3) to ensure complete protonation.

      • Efficient Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the carboxylic acid.

      • Breaking Emulsions: If emulsions form during extraction, adding brine (saturated NaCl solution) can help to break them.

      • Avoid Over-Drying: After drying the combined organic layers with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter and concentrate the solvent under reduced pressure at a low temperature to avoid loss of the potentially volatile product.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the typical purity I should expect for the final product?

    • A1: With careful execution of the synthesis and purification steps, a purity of >97% is achievable.[11]

  • Q2: How should I store the final product, this compound?

    • A2: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere to protect it from moisture.[11]

  • Q3: What analytical techniques are best for characterizing the final product and intermediates?

    • A3: A combination of techniques is recommended:

      • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. ¹⁹F NMR is particularly useful for confirming the presence of the CF₂ group.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • HPLC/LC-MS: To determine the purity of the final compound and to monitor reaction progress.

  • Q4: Can I use other difluorocarbene sources?

    • A4: Yes, other reagents like sodium chlorodifluoroacetate (ClCF₂COONa) can be used, often requiring higher temperatures.[1] However, the TMSCF₃/NaI system is generally preferred for its milder conditions and compatibility with a wider range of functional groups.[1]

III. Experimental Protocols & Data

A. Synthesis Workflow

The overall synthetic pathway is a two-step process starting from a commercially available cyclopentene derivative.

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Saponification A Cyclopent-3-ene-1-carboxylic acid methyl ester B Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate A->B  TMSCF3, NaI (cat.)  Anhydrous THF, 65°C  (Slow Addition) C Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate D This compound C->D  1. LiOH, THF/H2O  2. HCl (aq) workup

Caption: Overall synthetic workflow.

B. Detailed Protocol: Synthesis of Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add methyl cyclopent-3-ene-1-carboxylate (1.0 eq) and sodium iodide (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting materials.

  • Heat the mixture to 65 °C with stirring.

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the dropping funnel and dilute with anhydrous THF.

  • Add the TMSCF₃ solution dropwise to the heated reaction mixture over 2-3 hours.

  • After the addition is complete, continue to stir the reaction at 65 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at low temperature).

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

C. Detailed Protocol: Synthesis of this compound
  • Dissolve methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Stir the mixture at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify the solution to pH 2-3 by adding 1M HCl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3-4x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

D. Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues during the difluorocyclopropanation step.

G start Low Yield in Difluorocyclopropanation check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion No reagent_quality Issue: Reagent Quality/ Reaction Conditions low_conversion->reagent_quality slow_addition Issue: Substrate Reactivity low_conversion->slow_addition purification_issue Issue: Product Loss During Purification good_conversion->purification_issue solution_reagents Solution: - Use dry NaI & anhydrous THF - Check TMSCF3 purity - Ensure proper temperature (65°C) reagent_quality->solution_reagents solution_slow_addition Solution: - Implement 'Slow Addition' protocol for TMSCF3 slow_addition->solution_slow_addition solution_purification Solution: - Use low temp/pressure for solvent removal - Optimize chromatography purification_issue->solution_purification

Caption: Troubleshooting the difluorocyclopropanation step.

E. Expected Yield and Purity
StepProductExpected YieldPurity Target
1Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate60-80%>95%
2This compound>90%>97%

IV. References

  • BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions. --INVALID-LINK--

  • ResearchGate. (n.d.). gem‐Difluorocyclopropanation of Alkenyl Trifluoroborates with the CF3SiMe3–NaI System | Request PDF. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis. --INVALID-LINK--

  • R Discovery. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. --INVALID-LINK--

  • Enamine. (n.d.). Transition Metal-free gem-difluorocyclopropanation of Alkenes with CF3SiMe3−NaI System: a Recipe for Electron-deficient Substrates. --INVALID-LINK--

  • Hu, J., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Toste, F. D., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society. --INVALID-LINK--

  • PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. --INVALID-LINK--

  • Toste, F. D., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. PMC. --INVALID-LINK--

  • PubMed Central. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. --INVALID-LINK--

  • ResearchGate. (2018). Transition Metal-Free gem-Difluorocyclopropanation of Alkenes with CF3SiMe3-NaI System: a Recipe for Electron-Deficient Substrates. --INVALID-LINK--

  • BP Polymers. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. --INVALID-LINK--

  • PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. --INVALID-LINK--

  • PubMed Central. (n.d.). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. --INVALID-LINK--

  • Pharmacy 180. (n.d.). Carboxylic Acids - Functional Group Synthesis. --INVALID-LINK--

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. --INVALID-LINK--

  • Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. --INVALID-LINK--

  • Science of Synthesis. (n.d.). Hydrolysis of Esters. --INVALID-LINK--

  • ResearchGate. (2025). Analysis of perfluorinated carboxylic acids in soils II: Optimization of chromatography and extraction | Request PDF. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. --INVALID-LINK--

  • Strem. (n.d.). 6, 6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, min 97%, 1 gram. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). --INVALID-LINK--

  • Interchim. (n.d.). ANGENE - Product List. --INVALID-LINK--

  • ResearchGate. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. --INVALID-LINK--

  • ResearchGate. (2025). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine | Request PDF. --INVALID-LINK--

  • PubMed Central. (n.d.). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. --INVALID-LINK--

  • OUCI. (n.d.). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical…. --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. --INVALID-LINK--

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  • ResearchGate. (n.d.). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs | Request PDF. --INVALID-LINK--

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. --INVALID-LINK--

  • National University of Pharmacy. (n.d.). Synthesis and Physicochemical Characteristics of 6,6‑Difluorobicyclo[3.2.0]heptane Derivatives. --INVALID-LINK--

  • BIOZOL. (n.d.). Product List. --INVALID-LINK--

References

Technical Support Center: DAST Fluorination of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Deoxofluorination reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Diethylaminosulfur Trifluoride (DAST) mediated fluorination of bicyclic ketones. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help you navigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides linked within each answer.

Q1: My reaction yield is very low, and I'm mostly recovering the starting ketone. What's the likely cause?

A: Low conversion can stem from several factors. The most common are inactive reagent, insufficient temperature, or a sterically hindered substrate.[1] DAST is sensitive to moisture and can degrade over time; always use a fresh bottle or a properly stored aliquot.[1] While many DAST reactions are initiated at -78 °C, the conversion of the intermediate to the gem-difluoride often requires warming to 0 °C or room temperature.[2][3]

  • Troubleshooting Steps:

    • Verify the quality of your DAST.

    • Gradually increase the final reaction temperature, monitoring for decomposition.

    • For sterically hindered ketones, consider increasing the equivalents of DAST.[1]

    • Refer to our --INVALID-LINK-- .

Q2: I've isolated a product with a rearranged carbon skeleton instead of the expected gem-difluoride. Why did this happen?

A: This is a classic side reaction known as a Wagner-Meerwein rearrangement.[4][5] The DAST fluorination mechanism can proceed through a carbocationic intermediate, especially with substrates that can form a stabilized cation.[4][6] Bicyclic systems, particularly those with inherent ring strain like norbornane derivatives, are highly susceptible to these 1,2-shifts to yield a more stable carbocation before fluoride attack occurs.[4][6]

  • Preventative Measures:

    • Maintain the lowest possible reaction temperature (-78 °C) throughout the addition to minimize carbocation lifetime.

    • Choose a less polar solvent to disfavor carbocation stabilization.

    • For highly sensitive substrates, an alternative fluorinating agent may be required.

    • See our in-depth analysis in --INVALID-LINK-- .

Q3: My main byproduct is a vinyl fluoride, not the gem-difluoride. How can I prevent this?

A: The formation of a vinyl fluoride is an elimination side reaction. It occurs when a proton on a carbon adjacent to the initial fluoro carbocation intermediate is abstracted.[4] This is most common with enolizable ketones that have accessible α-protons.[4]

  • Mitigation Strategy:

    • The choice of solvent can influence the extent of elimination.

    • Using a non-basic, non-nucleophilic solvent is critical.

    • In some cases, using a reagent like Deoxo-Fluor in the presence of an HF scavenger can reduce elimination byproducts.[7][8]

    • Explore further in --INVALID-LINK-- .

Q4: Are there safer or more stable alternatives to DAST for fluorinating sensitive bicyclic ketones?

A: Yes. Due to DAST's thermal instability and potential for explosive decomposition above 50-70 °C, several alternatives have been developed.[9][10][11]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is more thermally stable than DAST and often gives higher yields with less elimination.[3][7][8]

  • XtalFluor® reagents are crystalline solids that are easier to handle and often show enhanced stability and selectivity, reducing rearrangement and elimination side reactions.[7][9] They do not release free HF, which can be advantageous.[9]

Troubleshooting Guide 1: Low Conversion & Reaction Stalling

Low product yield is a frustrating but common issue. This guide provides a systematic workflow to diagnose and resolve the problem.

Workflow for Diagnosing Low Yield

start Low or No Yield Observed reagent 1. Check DAST Reagent Quality start->reagent temp 2. Optimize Reaction Temperature reagent->temp Reagent is active success Improved Yield reagent->success Use fresh DAST (Problem Solved) stochiometry 3. Adjust Stoichiometry temp->stochiometry Warming shows some conversion temp->success Optimal temp found (Problem Solved) substrate 4. Evaluate Substrate Reactivity stochiometry->substrate Still low conversion stochiometry->success Increased equivalents work (Problem Solved) substrate->success Consider alternative reagents

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:
  • Reagent Inactivity: DAST is highly reactive with water. Improper storage or handling can lead to rapid degradation.

    • Solution: Always use DAST from a recently opened bottle stored under an inert atmosphere (Nitrogen or Argon) in a refrigerator. If you suspect your reagent is old, purchase a new bottle.

  • Insufficient Thermal Energy: The conversion of a ketone to a gem-difluoride involves multiple steps. While the initial attack is performed at low temperatures (-78 °C), the subsequent elimination and fluoride addition steps may require more energy.[2][11]

    • Solution: After adding DAST at -78 °C, allow the reaction to warm slowly to 0 °C or even room temperature. Monitor the reaction by TLC or crude NMR/GC-MS analysis at different temperature points to find the optimal balance between conversion and byproduct formation.

  • Steric Hindrance: Highly congested bicyclic ketones can present a sterically hindered environment, slowing the rate of reaction with DAST.

    • Solution: Increase the equivalents of DAST from the typical 1.2-1.5 eq. to 2.0 or even 3.0 eq. This can help drive the reaction to completion. Be aware that this may also increase the rate of side reactions.

Troubleshooting Guide 2: Unwanted Skeletal Rearrangements (Wagner-Meerwein Shift)

This is the most prevalent and mechanistically interesting side reaction in the fluorination of strained bicyclic systems.

Mechanism of Rearrangement

The fluorination of a ketone with DAST proceeds via an intermediate that can acquire significant carbocationic character.[4] In a strained bicyclic system, this provides an opportunity for a 1,2-alkyl shift to relieve ring strain and form a more stable (e.g., tertiary) carbocation at a different position. This rearranged cation is then trapped by the fluoride ion, leading to a constitutionally isomeric product.[4][6]

sub Bicyclic Ketone (e.g., Norbornanone derivative) int1 Initial Fluoro- Carbocation Intermediate (Strained) sub->int1 + DAST rearranged_int Rearranged Carbocation (More Stable) int1->rearranged_int Wagner-Meerwein 1,2-Alkyl Shift prod_direct Expected gem-Difluoride int1->prod_direct + F⁻ (Direct Attack) prod_rearranged Rearranged Fluorinated Product rearranged_int->prod_rearranged + F⁻ (Trapping)

Caption: Pathway competition between direct fluorination and rearrangement.

Strategies for Suppression

The key to preventing rearrangement is to minimize the lifetime and stability of the carbocationic intermediate, promoting a more SN2-like fluoride delivery.[12]

StrategyMechanism of ActionRecommended Protocol
Lower Temperature Reduces the thermal energy available for overcoming the activation barrier of the rearrangement. Favors the kinetic (direct) product.Conduct the entire reaction, including DAST addition, at a constant -78 °C. Use a cryostat for precise temperature control.
Solvent Choice Less polar, non-coordinating solvents (e.g., hexanes, toluene) disfavor the separation of ion pairs, reducing the "freeness" of the carbocation.Switch from dichloromethane (DCM) to a less polar solvent like toluene or a mixture of DCM/hexanes.
Alternative Reagents Reagents like XtalFluor-E are known to be milder and can significantly reduce the formation of elimination and rearrangement byproducts.[7][9]Substitute DAST with Deoxo-Fluor or XtalFluor-E, following the manufacturer's recommended conditions. Often, these can be used with a weak base to scavenge any generated acid.

Troubleshooting Guide 3: Formation of Vinyl Fluorides (Elimination Byproducts)

Elimination competes with substitution, particularly in ketones with α-protons. The intermediate fluoro-carbocation can be quenched by a fluoride ion (substitution) or deprotonated at an adjacent carbon (elimination).[4]

Controlling the Elimination Pathway
  • Anhydrous Conditions: Trace water can react with DAST to generate HF, a strong acid that can promote both elimination and rearrangement. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Acid Scavengers: While not universally applicable, the addition of a hindered, non-nucleophilic base can sometimes intercept protons and reduce elimination. However, this can also complicate the reaction mixture.

  • Reagent Choice: Aminodifluorosulfinium salts have been shown to provide less elimination byproduct compared to DAST in some cases.[7][8]

Experimental Protocols & Best Practices

Protocol 1: General Procedure for DAST Fluorination of a Bicyclic Ketone

This is a representative protocol and should be adapted based on substrate reactivity and solubility.

  • Preparation: Under an inert atmosphere of dry nitrogen or argon, add the bicyclic ketone (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.[13]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Add Diethylaminosulfur Trifluoride (DAST) (1.2-1.5 eq.) to the dropping funnel and dilute with a small amount of anhydrous DCM. Add the DAST solution dropwise to the stirred ketone solution over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.[2][13]

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours.[13] Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, proceed immediately to the quenching procedure.

Protocol 2: Safe Reaction Quenching

DAST reacts violently with water. The quench must be performed slowly and at low temperature.

  • Cooling: Cool the reaction flask back down to 0 °C in an ice bath.

  • Initial Quench: Very slowly and carefully, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.[13][14] Be prepared for gas evolution (CO₂). An addition funnel is highly recommended.

  • Extraction: Once gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water and brine.[13]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety Notice: DAST is corrosive, toxic, and reacts violently with water. It can decompose explosively when heated above ~70 °C.[1][10] Always handle DAST in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

References

Technical Support Center: Purification of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1093751-02-0). This molecule presents unique purification challenges due to its combination of a polar carboxylic acid, a rigid bicyclic core, and electron-withdrawing gem-difluoro substituents. This guide provides practical, in-depth strategies, troubleshooting advice, and detailed protocols to help you achieve high purity for your downstream applications.

Understanding the Challenge

The purification of this compound is non-trivial for several key reasons:

  • Polarity Dichotomy : The carboxylic acid group imparts significant polarity and hydrogen bonding capability, while the fluorinated bicyclic core is more hydrophobic. This dual nature can lead to unpredictable chromatographic behavior.

  • Acidity and Peak Shape : As a carboxylic acid, the compound's protonation state is pH-dependent. Failure to control pH during chromatography can lead to severe peak tailing or splitting as the analyte exists in both neutral and anionic forms.[1]

  • Silanol Interactions : The acidic proton and lone pairs on the oxygens can interact strongly with free silanol groups on standard silica gel, causing poor recovery and tailing peaks.[1]

  • Potential Impurities : Synthesis of the difluorocyclopropane ring often involves reagents like sodium chlorodifluoroacetate, which can introduce related acidic or organohalogen impurities that may have similar polarities.[2]

Initial Purification Strategy Workflow

Before committing to a large-scale purification, a small-scale analytical assessment is crucial. This workflow helps in selecting the most appropriate primary purification technique.

G cluster_start Step 1: Analysis cluster_decision Step 2: Method Selection cluster_paths Step 3: Primary Purification cluster_end Step 4: Final Analysis Start Crude Product (Post-Workup) TLC_LCMS Analyze by TLC & LCMS - Assess complexity - Identify major impurities Start->TLC_LCMS Decision Is the major impurity... ...significantly different in polarity? ...non-acidic? TLC_LCMS->Decision Chromatography Chromatography (Flash or HPLC) For similarly polar impurities Decision->Chromatography No Extraction Acid-Base Extraction For neutral or basic impurities Decision->Extraction Yes (Non-Acidic) Recrystallization Recrystallization For high-purity crude (>90%) with crystalline properties Decision->Recrystallization Yes (High Purity Crude) Purity_Check Assess Purity (NMR, LCMS) Chromatography->Purity_Check Extraction->Purity_Check Recrystallization->Purity_Check Purity_Check->Decision Purity <97% (Re-evaluate) End Pure Compound (>97%) Purity_Check->End Success

Caption: General workflow for selecting a purification method.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during purification.

Chromatography Issues

Q1: My peak is tailing severely during flash chromatography on silica gel. What's happening and how do I fix it?

A: This is a classic problem when purifying carboxylic acids on silica. The tailing is caused by a combination of strong polar interactions with active silanol sites on the silica surface and a slow equilibrium between the protonated and deprotonated forms of your acid.[1][3]

  • The Quick Fix (Causality): Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate).[3] The added acid protonates the silica surface and ensures your compound remains in its less polar, fully protonated state, minimizing unwanted interactions and improving peak shape.[3]

  • Alternative Stationary Phases: If tailing persists, the interactions are too strong. Consider switching to a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

  • Dry Loading: To ensure a tight application band, always dry-load your sample. Dissolve the crude material in a minimal amount of a strong solvent (like DCM or Methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the column.[1]

Q2: I'm using reverse-phase HPLC (C18 column) and my peak is broad or splitting. How can I improve the peak shape?

A: Broad or split peaks in reverse-phase HPLC for acidic compounds are typically due to the mobile phase pH being too close to the pKa of your compound.[1] This causes the compound to exist as a mixture of its neutral acid and charged carboxylate forms, which have different retention times.

  • The Causality: The gem-difluoro group is electron-withdrawing and is expected to decrease the pKa of the carboxylic acid, making it more acidic than a non-fluorinated analogue.[5][6]

  • The Solution: You must suppress this ionization. Add an acidic modifier to your mobile phase (both water and organic solvent). The standard choice is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1][7] This will lower the mobile phase pH well below the compound's pKa, ensuring it elutes as a single, neutral species, resulting in a sharp, symmetrical peak. The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1]

  • Optimize Selectivity: If impurities are co-eluting, try switching the organic modifier from acetonitrile to methanol, or vice-versa, as this can alter selectivity.[1] For very challenging separations, consider a column with a different chemistry, such as a phenyl-hexyl or a fluorinated phase, which can offer alternative interactions.[1]

G Start Broad or Tailing HPLC Peak Check_pH Is mobile phase pH controlled (acidified)? Start->Check_pH Add_Acid Action: Add 0.1% TFA or Formic Acid to mobile phase Check_pH->Add_Acid No Check_Column Is an end-capped, high-purity C18 column being used? Check_pH->Check_Column Yes Result_Good Result: Sharp, Symmetrical Peak Add_Acid->Result_Good Switch_Column Action: Use a deactivated (end-capped) column to minimize silanol interactions Check_Column->Switch_Column No Consider_Alt Consider orthogonal method (HILIC, SFC, Recrystallization) Check_Column->Consider_Alt Yes Switch_Column->Result_Good

Caption: Troubleshooting poor peak shape in RP-HPLC.

Recrystallization and Extraction Issues

Q3: I'm trying to remove a non-polar impurity. Is there a method simpler than chromatography?

A: Absolutely. Acid-base extraction is a highly effective and scalable classical technique for separating carboxylic acids from neutral or basic impurities.[8][9][10]

  • The Principle: The technique leverages the difference in solubility between the neutral carboxylic acid and its corresponding salt.[10][11] The neutral acid is soluble in organic solvents, while its ionic salt is soluble in water.

  • The Protocol:

    • Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.[9] The acid will be deprotonated and move into the aqueous layer as its sodium salt. The non-polar impurity will remain in the organic layer.

    • Separate the layers. You can repeat the extraction of the organic layer to ensure full recovery.

    • Combine the aqueous layers and cool them in an ice bath. Slowly acidify with a strong acid (e.g., 1-3M HCl) until the pH is ~1-2 (test with pH paper).[9][12]

    • Your purified carboxylic acid should precipitate as a solid. If it oils out, extract the acidified aqueous layer back into an organic solvent (ethyl acetate or DCM), dry the organic layer with MgSO₄ or Na₂SO₄, and evaporate the solvent.[11][12]

Q4: My attempts at recrystallization result in an oil or very fine powder. What can I do?

A: "Oiling out" or precipitating as a fine powder indicates that the solution is too supersaturated or that impurities are inhibiting proper crystal lattice formation.

  • Solvent System is Key: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely at its boiling point. A two-solvent system is often more effective.[13]

    • Suggested Systems to Try:

      • Ethyl Acetate / Hexanes

      • Acetone / Hexanes

      • Methanol / Water

      • Toluene

  • Troubleshooting Steps:

    • Slow Down Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer to an ice bath.

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.

    • Reduce Supersaturation: If it oils out, add a small amount of the "good" solvent back to the hot mixture to dissolve the oil, and then let it cool slowly again.

    • Pre-Purify: If significant impurities are present, they may need to be removed by a quick flash column or an acid-base extraction before a successful recrystallization can be achieved.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹⁹F NMR signals for this compound? A: The geminal difluoro group on the cyclopropane ring will appear in the ¹⁹F NMR spectrum. The exact chemical shift can vary with solvent, but you should expect a complex multiplet due to coupling with neighboring protons on the bicyclic system. The two fluorine atoms are diastereotopic and should appear as two distinct signals, each likely being a doublet of doublets or more complex pattern.

Q: Is this compound stable on silica gel? A: While many carboxylic acids are stable, some sensitive compounds can degrade on acidic silica gel.[4] It is always best to test stability by spotting a solution of your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, degradation is occurring. In this case, use a deactivated silica or an alternative stationary phase like alumina.[4]

Q: Can I use a strong base like NaOH for the acid-base extraction? A: It is generally better to use a mild base like sodium bicarbonate (NaHCO₃).[9] While NaOH will work to deprotonate the acid, it is a strong nucleophile and could potentially react with other functional groups if present in your crude mixture. NaHCO₃ is basic enough to deprotonate a carboxylic acid but not strong enough to cause unwanted side reactions like ester hydrolysis.[10]

Detailed Experimental Protocols
Protocol 1: Preparative HPLC Purification
  • Column: C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.[1][7]

  • Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or a 1:1 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution: Start with a shallow gradient to ensure good separation. A typical starting point would be a linear gradient from 10% B to 95% B over 20-30 minutes.

  • Detection: Monitor at a low UV wavelength, such as 210-220 nm, as the molecule lacks a strong chromophore.

  • Post-Run Processing: Collect the fractions containing the pure product. Combine them and remove the acetonitrile on a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized, or the product can be extracted into an organic solvent (e.g., ethyl acetate), dried, and concentrated.

Protocol 2: Flash Chromatography with Acid Modifier
  • Stationary Phase: Standard silica gel (40-63 µm).

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes). To this mixture, add 0.5% by volume of glacial acetic acid.[3]

  • Sample Loading: Adsorb the crude compound onto a small amount of silica gel (dry loading) as described in the troubleshooting section.[1]

  • Elution: Run the column as usual, collecting fractions and monitoring by TLC.

  • Workup: Combine the pure fractions. The acetic acid modifier is volatile and will typically be removed under high vacuum, but for highly pure samples, an aqueous wash may be necessary. To do this, dilute the combined fractions with ethyl acetate, wash with water and then brine, dry over Na₂SO₄, and concentrate.

Data Summary Table
Purification MethodTypical ApplicationKey ParametersAdvantages / Disadvantages
Reverse-Phase HPLC High-purity isolation; small to medium scale; separation of polar impurities.Mobile Phase: ACN/H₂O + 0.1% TFA.[1][7] Column: C18.Pro: High resolution. Con: Requires specialized equipment, can be slow, uses large solvent volumes.
Normal Phase Flash Large-scale purification; separation of less polar impurities.Mobile Phase: Hex/EtOAc + 0.5% AcOH.[3] Stationary Phase: Silica Gel.Pro: Fast, scalable, inexpensive. Con: Lower resolution, risk of compound degradation on silica.[4]
Acid-Base Extraction Removal of neutral or basic impurities; scalable first-pass purification.Aqueous Base: 1M NaHCO₃.[9] Organic Solvent: Ethyl Acetate.Pro: Very fast, cheap, highly scalable. Con: Only separates based on acidic/basic properties, not effective for acidic impurities.
Recrystallization Final polishing step for solids; requires relatively pure (>90%) starting material.Solvents: EtOAc/Hexanes, MeOH/H₂O, Toluene.[13]Pro: Can yield very high purity material, cost-effective. Con: Compound may not crystallize well, yield losses are common.

References

Technical Support Center: Stereoselective Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid. This valuable building block, a rigidified mimetic of difluorocyclohexane, is of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Achieving high stereoselectivity during its synthesis is a critical challenge that directly impacts its utility and biological activity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the reaction's nuances, offering troubleshooting solutions and detailed protocols to help you navigate the complexities of this synthesis and optimize your stereochemical outcomes.

Section 1: Core Reaction Pathway & Key Stereochemical Challenge

The synthesis of the 6,6-difluorobicyclo[3.1.0]hexane core is most commonly achieved via the [2+1] cycloaddition of a difluorocarbene to a cyclopentene precursor. The stereoselectivity of this reaction—that is, the preferential formation of one stereoisomer over others—is the central challenge. The primary concern is controlling the endo vs. exo diastereoselectivity, which defines the relative orientation of the carboxylic acid group and the fused cyclopropane ring.

The key stereodetermining step is the facial attack of the electrophilic difluorocarbene onto the double bond of the cyclopentene derivative.[5] The trajectory of this attack is influenced by a delicate interplay of steric and electronic factors.

cluster_start Starting Material cluster_reagents Difluorocarbene Generation cluster_products Diastereomeric Products Start Cyclopentene-1-carboxylic acid derivative Reaction [2+1] Difluorocyclopropanation (Stereodetermining Step) Start->Reaction Alkene Substrate Reagents Difluorocarbene Precursor (e.g., TMSCF3, CBr2F2) Reagents->Reaction Carbene Source Catalyst Catalyst / Base (e.g., NaI, KOH, PTC) Catalyst->Reaction Activation Endo endo-Isomer Reaction->Endo Desired Product (Often) Exo exo-Isomer Reaction->Exo Side Product (Often)

Caption: General reaction scheme for the synthesis of the bicyclic core.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for generating difluorocarbene for this reaction? A1: One of the most robust methods involves the use of Ruppert-Prakash type reagents (e.g., TMSCF3) or halogenated precursors like dibromodifluoromethane (CBr2F2).[6] Phase-transfer catalysis (PTC) is often employed, particularly with precursors like CBr2F2 in a biphasic system with a strong base (e.g., aqueous KOH), which facilitates the transfer of reactive intermediates into the organic phase.[5][7][8]

Q2: What is the key stereodetermining step in the synthesis? A2: The critical step is the [2+1] cycloaddition of the generated difluorocarbene to the double bond of the cyclopentene precursor. The facial selectivity of this addition (i.e., whether the carbene adds to the top or bottom face of the alkene relative to the substituent at the 3-position) dictates the final endo/exo diastereomeric ratio.

Q3: Why is controlling the endo vs. exo selectivity so important? A3: The spatial orientation of the carboxylic acid group relative to the bicyclic core is crucial for its application as a molecular scaffold in drug design. In many biologically active molecules, only one specific stereoisomer will fit correctly into the binding site of a target protein. Therefore, controlling this selectivity is paramount to synthesizing the desired active pharmaceutical ingredient (API).

Q4: What are the primary factors that influence the stereoselectivity of the cyclopropanation? A4: The stereochemical outcome is governed by several factors:

  • Steric Hindrance: The bulkiness of substituents on the cyclopentene ring can direct the incoming carbene to the less hindered face.[9]

  • Reaction Temperature: Lower temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy.[9]

  • Solvent: Solvent polarity can influence the stability of the transition states, thereby affecting the diastereomeric ratio.

  • Catalyst/Ligand System: In asymmetric syntheses, the choice of a chiral catalyst or ligand is the most critical factor for inducing enantioselectivity.[9][10][11]

Section 3: Troubleshooting Guide: Improving Stereoselectivity

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Problem 1: Poor Diastereomeric Ratio (endo/exo Selectivity)

A low diastereomeric ratio (d.r.) is the most common challenge, indicating a lack of facial selectivity during the cyclopropanation.

Potential Cause A: Reaction Temperature is Too High

  • Causality: At higher temperatures, there is sufficient thermal energy to overcome the small activation energy difference between the two competing transition states leading to the endo and exo products. This results in a more statistical, less selective product distribution.

  • Solution: Lowering the reaction temperature is a powerful strategy to enhance diastereoselectivity.[9] The reaction should be run at the lowest practical temperature that still allows for a reasonable reaction rate.

    • Self-Validation: Monitor the reaction at different temperatures (e.g., 25°C, 0°C, -20°C) and analyze the crude product ratio by ¹H NMR or GC-MS to find the optimal balance between reaction time and selectivity.

Potential Cause B: Suboptimal Carbene Precursor or Generation Method

  • Causality: The "freeness" of the carbene can affect selectivity. Carbenoid species (metal-associated carbenes) are often more selective than free carbenes because the associated metal and ligands can introduce steric bias.[12] Methods that generate highly reactive, free carbenes can sometimes be less selective.

  • Solution: If using a method that generates a "free" carbene, consider switching to a carbenoid-based approach. For example, the Simmons-Smith reaction, while not for difluorocyclopropanation, illustrates the principle of using a metal carbenoid (IZnCH₂I) to achieve high stereospecificity.[12] For difluorocarbene, using different precursors or catalyst systems can alter the nature of the reactive species.

Potential Cause C: Ineffective Directing Group Effects

  • Causality: Functional groups on the alkene, such as hydroxyl or ether groups, can coordinate to the incoming carbene or carbenoid, directing the cyclopropanation to one face of the double bond.[13] If the directing effect is weak or absent, selectivity will be poor.

  • Solution: Consider modifying the substrate to include a group known to direct cyclopropanation. For instance, allylic alcohols are well-known to direct Simmons-Smith cyclopropanation syn to the hydroxyl group.[13] While the mechanism with electrophilic difluorocarbene is different, steric blocking by a bulky protecting group can be an effective alternative strategy.

Table 1: Effect of Reaction Conditions on Diastereoselectivity (Illustrative)
EntryCarbene SourceCatalyst/BaseTemperature (°C)SolventDiastereomeric Ratio (endo:exo)
1CBr₂F₂50% aq. KOH / TBAB25CH₂Cl₂3:1
2CBr₂F₂50% aq. KOH / TBAB0CH₂Cl₂6:1
3TMSCF₃NaI60THF4:1
4TMSCF₃NaI25THF7:1

Note: This table is illustrative. Actual results will vary based on the specific substrate.

Problem 2: Low Enantiomeric Excess (for Asymmetric Variants)

For the synthesis of a single enantiomer, a chiral catalyst or auxiliary is required. Low enantiomeric excess (e.e.) indicates poor chiral induction.

Potential Cause A: Suboptimal Chiral Catalyst or Ligand

  • Causality: The efficacy of a chiral catalyst is highly substrate-dependent. The shape and electronic properties of the catalyst's chiral pocket must effectively differentiate between the two prochiral faces of the alkene.

  • Solution: Ligand screening is essential. For metal-catalyzed reactions (e.g., with Rhodium or Copper catalysts), a library of chiral ligands (e.g., bisoxazolines, phosphines) should be tested to find the optimal match for your substrate.[9][14] Biocatalysis using engineered enzymes like myoglobin variants can also offer exceptional stereoselectivity.[15]

Potential Cause B: Catalyst Inhibition or Degradation

  • Causality: Many transition metal catalysts are sensitive to air, moisture, or impurities in the reagents or solvents.[9] Water can hydrolyze reagents, and oxygen can oxidize the catalyst, leading to loss of activity and selectivity.

  • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[9] Use freshly distilled, anhydrous solvents and purified reagents to avoid introducing potential inhibitors.[16]

Start Low Stereoselectivity Observed Check_DR Is it a Diastereoselectivity Issue (endo/exo)? Start->Check_DR Check_EE Is it an Enantioselectivity Issue (low e.e.)? Start->Check_EE Temp Lower Reaction Temperature Check_DR->Temp Yes Reagent Change Carbene Source/ Generation Method Check_DR->Reagent If Temp Fails Ligand Screen Chiral Ligands/ Catalysts Check_EE->Ligand Yes Inert Ensure Rigorous Inert Atmosphere & Dry Solvents Check_EE->Inert If Ligand Fails Success Optimized Stereoselectivity Temp->Success Reagent->Success Ligand->Success Inert->Success

Caption: Troubleshooting workflow for improving stereoselectivity.

Section 4: Detailed Experimental Protocol

Protocol: Diastereoselective Difluorocyclopropanation using Phase-Transfer Catalysis

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware overnight and cool under a stream of dry argon.

    • Prepare a 50% (w/w) aqueous solution of potassium hydroxide (KOH). Caution: This is highly corrosive.

    • Ensure the cyclopentene substrate, dibromodifluoromethane (CBr₂F₂), and solvent (dichloromethane, CH₂Cl₂) are anhydrous.

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the cyclopentene-3-carboxylic acid derivative (1.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equiv).

    • Add anhydrous dichloromethane to dissolve the solids.

    • Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition:

    • While stirring vigorously, add the 50% KOH solution (10 equiv).

    • Slowly add dibromodifluoromethane (3.0 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C. A vigorous biphasic mixture will form.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or GC-MS.

    • Continue stirring until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, carefully add cold water to quench the reaction and dissolve the potassium salts.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

    • Purify the product by flash column chromatography on silica gel to separate the diastereomers.

Section 5: References

  • Synthesis of gem-difluorocyclopropanes in a phase-transfer catalysed system. Journal of the Chemical Society, Chemical Communications. 7

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health (NIH). 5

  • 6,6-Difluorobicyclo[3.1.0]hexan-3-amine. Smolecule. 17

  • Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. PubMed. 18

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health (NIH). 19

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. 8

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. 13

  • Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem. 9

  • Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters. ResearchGate. 11

  • Cyclopropanation of Alkenes. Master Organic Chemistry. 12

  • Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. PubMed Central. 14

  • Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. RSC Publishing. 15

  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate. 1

  • (PDF) Synthesis of gem ‐Difluorocyclopropanes. ResearchGate. 6

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. 2

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. 3

  • Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5- Difluorooctahydropentalen-2-amines. ChemRxiv. 4

  • Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. BenchChem. 16

References

Byproduct identification in the synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of this synthesis.

Introduction: The Synthetic Strategy

The synthesis of this compound typically proceeds via a two-step sequence:

  • Difluorocyclopropanation: An appropriate cyclopentene precursor, such as ethyl cyclopent-3-ene-1-carboxylate, undergoes a [2+1] cycloaddition with difluorocarbene (:CF₂).

  • Hydrolysis: The resulting ester, ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate, is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

The critical step is the generation and reaction of difluorocarbene, a highly reactive intermediate. The choice of carbene precursor and reaction conditions is paramount for achieving high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Hydrolysis Precursor Ethyl cyclopent-3-ene- 1-carboxylate Product_Ester Ethyl 6,6-difluorobicyclo[3.1.0]- hexane-3-carboxylate Precursor->Product_Ester Cycloaddition Carbene :CF₂ Source (e.g., TMSCF₃, ClCF₂COONa) Carbene->Product_Ester Product_Ester_2 Ethyl 6,6-difluorobicyclo[3.1.0]- hexane-3-carboxylate Final_Product 6,6-Difluorobicyclo[3.1.0]- hexane-3-carboxylic acid Product_Ester_2->Final_Product H₃O⁺ or OH⁻

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating difluorocarbene for this synthesis?

There are several established precursors, but two are most prevalent in laboratory and scale-up settings:

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent): This reagent, activated by a nucleophilic initiator (e.g., NaI, TBAF), generates difluorocarbene under relatively mild, anionic conditions.[1][2] It is often favored for its efficiency and compatibility with a wide range of functional groups.[3]

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt undergoes thermal decarboxylation at elevated temperatures (typically >150 °C in a high-boiling solvent like diglyme) to release difluorocarbene.[4] While cost-effective, the harsh conditions can limit its use with sensitive substrates.

Q2: How do I choose between the Ruppert-Prakash reagent (TMSCF₃) and sodium chlorodifluoroacetate (ClCF₂COONa)?

Your choice depends on substrate compatibility, available equipment, and scale. The following table provides a comparative overview:

FeatureRuppert-Prakash Reagent (TMSCF₃)Sodium Chlorodifluoroacetate (ClCF₂COONa)
Reaction Temp. -20 °C to 50 °C150 °C to 190 °C
Key Reagents TMSCF₃, Nucleophilic Initiator (e.g., NaI, TBAF)ClCF₂COONa, High-boiling solvent (e.g., diglyme)
Advantages Mild conditions, high efficiency, good functional group tolerance.[3]Lower cost of precursor, simple procedure.
Disadvantages Higher reagent cost, potential for perfluoroalkene byproducts.[5][6]High temperatures, potential for substrate degradation, limited solvent choice.[4]
Best For Complex or thermally sensitive substrates.Simple, robust substrates on a larger scale.
Q3: The bicyclo[3.1.0]hexane system can exist as endo and exo isomers. How is stereochemistry controlled during the cyclopropanation?

The addition of difluorocarbene to the double bond is a concerted process. This means it is stereospecific, preserving the geometry of the starting alkene in the product.[7] For the synthesis of this compound from a planar cyclopentene ring, the approach of the carbene can lead to two diastereomers where the C3-carboxyl group is either endo (syn to the cyclopropane) or exo (anti to the cyclopropane). The ratio is often governed by sterics, with the carbene typically adding to the less hindered face of the alkene. Careful analysis of the starting material and reaction products by 2D NMR (e.g., NOESY) is essential to confirm the stereochemical outcome.

Troubleshooting Guide

Problem 1: Low or no yield of the desired difluorocyclopropanated ester.

This is the most common issue, often pointing to problems with carbene generation or reactivity.

  • Potential Cause A: Inefficient Difluorocarbene Generation (using TMSCF₃).

    • Diagnosis: You observe unreacted starting alkene and minimal product formation.

    • Scientific Rationale: The generation of the active trifluoromethyl anion ([CF₃]⁻), which subsequently forms the carbene, requires a suitable nucleophilic initiator.[2][3] Impurities in the initiator (e.g., water) or solvent can quench the reactive intermediates. The choice of initiator also kinetically influences the reaction.[5][8]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly opened or properly stored anhydrous initiator (e.g., TBAF) and TMSCF₃.

  • Potential Cause B: Thermal Decomposition of Substrate (using ClCF₂COONa).

    • Diagnosis: The reaction mixture darkens significantly, and analysis shows complex mixtures or baseline material on TLC, with little desired product.

    • Scientific Rationale: The high temperatures required for the decarboxylation of ClCF₂COONa can degrade sensitive substrates, particularly those with ester functionalities that might not be stable at >150 °C for extended periods.

    • Solution:

      • Confirm Substrate Stability: Run a control experiment by heating your starting material in the reaction solvent at the target temperature without the carbene precursor.

      • Switch to a Milder Method: If the substrate is thermally labile, the Ruppert-Prakash (TMSCF₃) method is the recommended alternative.

Problem 2: Significant formation of perfluoroalkene byproducts is observed by ¹⁹F NMR.

When using TMSCF₃, you may see signals corresponding to tetrafluoroethylene (TFE) or hexafluorocyclopropane (c-C₃F₆).

  • Diagnosis: ¹⁹F NMR of the crude reaction mixture shows signals other than the expected gem-difluoro group of the product.

  • Solution:

    • Maintain High Substrate Concentration: Ensure the alkene is present in a sufficient concentration to act as an effective trap for the generated difluorocarbene.

    • Use Slow Addition of TMSCF₃: Adding the TMSCF₃ solution slowly via syringe pump helps to keep the instantaneous concentration of the carbene low, favoring the bimolecular reaction with the alkene over unimolecular or dimerization side reactions.[9]

    • Optimize Stoichiometry: A large excess of TMSCF₃ is often required to achieve full conversion, but this can also promote side reactions.[8] Experiment with the TMSCF₃:alkene ratio (starting from 1.5-2.0 equivalents) to find an optimal balance.

Byproduct_Formation TMSCF3 TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3->CF3_anion Initiator (e.g., NaI) CF2 :CF₂ CF3_anion->CF2 α-elimination Side_Products Perfluoroalkene Byproducts (TFE, c-C₃F₆) CF3_anion->Side_Products Further Reactions Product Desired Product CF2->Product + Alkene CF2->Side_Products Dimerization/ Oligomerization Alkene Alkene Substrate

Caption: Competing pathways leading to desired product and perfluoroalkene byproducts.

Problem 3: The final hydrolysis step is incomplete or leads to decomposition.
  • Diagnosis: After workup of the hydrolysis reaction, you isolate a mixture of the desired carboxylic acid and the starting ester, or you observe a drop in overall yield with unidentified impurities.

  • Scientific Rationale: Saponification of the ester requires stoichiometric amounts of base and sufficient time/temperature. However, the bicyclo[3.1.0]hexane system contains significant ring strain.[4] Excessively harsh conditions (e.g., high concentrations of NaOH at reflux) can promote ring-opening or other decomposition pathways.[11]

  • Solution:

    • Use Milder Conditions: Employ milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature to 40 °C. This often provides a cleaner conversion.

    • Monitor the Reaction: Track the disappearance of the starting ester by TLC or LC-MS. The reaction is complete when no ester is detected.

    • Careful Acidification: During workup, add acid slowly at 0 °C to protonate the carboxylate. A rapid, exothermic acidification can sometimes cause degradation.

Experimental Protocols

Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is a representative example and should be optimized for your specific substrate.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting material, ethyl cyclopent-3-ene-1-carboxylate (1.0 equiv), and sodium iodide (NaI, 0.2 equiv).

  • Add anhydrous tetrahydrofuran (THF) to create a ~0.5 M solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 equiv) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate.

Protocol 2: Saponification to the Carboxylic Acid
  • Dissolve the purified ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

References

Technical Support Center: 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique molecular scaffold. By understanding the underlying chemistry of this strained and fluorinated bicyclic system, you can mitigate degradation, ensure the integrity of your experiments, and accelerate your research.

Introduction: The Duality of a Scaffold - Stability and Reactivity

The 6,6-difluorobicyclo[3.1.0]hexane core is an increasingly popular structural motif in medicinal chemistry. The bicyclic system introduces conformational rigidity, while the gem-difluoro group on the cyclopropane ring can modulate physicochemical properties such as pKa and lipophilicity, and enhance metabolic stability.[1][2][3] However, the inherent ring strain of the bicyclo[3.1.0]hexane system and the unique electronic nature of the gem-difluorocyclopropane moiety also present specific stability challenges.[4] This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Compound Handling and Storage

Question 1: What are the recommended storage conditions for solid this compound?

Answer: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry place. Several suppliers recommend refrigeration at 2-8°C. While some sources suggest room temperature is acceptable for short periods, the strained nature of the bicyclic ring system warrants caution. To minimize potential degradation, it is prudent to store the compound under refrigerated and anhydrous conditions.

Question 2: I've noticed my solid sample has discolored over time. What could be the cause?

Answer: Discoloration of a solid sample can be indicative of degradation. Potential causes include:

  • Exposure to moisture and air: The carboxylic acid functionality is hygroscopic and can adsorb water, which might facilitate slow degradation pathways.

  • Light sensitivity: While not extensively documented for this specific molecule, many complex organic molecules exhibit some degree of photosensitivity. Storing the compound in an amber vial or protected from light is a good laboratory practice.

  • Presence of impurities: Residual catalysts or reagents from the synthesis could initiate degradation. Ensure you are using a high-purity material (typically >97%).[5]

Troubleshooting:

  • If you suspect degradation, it is advisable to re-analyze the sample for purity using techniques like HPLC, LC-MS, or NMR.

  • For future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Stability in Solution

Question 3: I am dissolving the compound in a protic solvent like methanol for my reaction. Are there any stability concerns?

Answer: While many reactions are performed in protic solvents, it is important to be aware of potential stability issues. The gem-difluorocyclopropane ring can be susceptible to ring-opening reactions, which can be catalyzed by acid.[6][7] If your solvent is not strictly neutral, or if your reaction conditions are acidic, you may observe the formation of impurities. The carboxylic acid moiety of the molecule itself can create a locally acidic environment.

Troubleshooting:

  • Use anhydrous solvents to minimize water-related degradation.

  • If possible, buffer your reaction mixture to maintain a neutral pH.

  • Monitor your reaction closely by TLC or LC-MS to detect the formation of any unexpected byproducts.

Question 4: My experimental protocol involves basic conditions (e.g., saponification of an ester derivative). How stable is the 6,6-difluorobicyclo[3.1.0]hexane core under these conditions?

Answer: The gem-difluorocyclopropane ring is generally more stable under basic conditions compared to acidic conditions.[7] However, strong bases can deprotonate the C-H bonds on the cyclopropane ring, which are more acidic than those in a typical alkane. This could potentially lead to side reactions, although ring-opening is less common than under acidic conditions.

Troubleshooting:

  • Use the mildest basic conditions that will achieve the desired transformation.

  • Keep reaction temperatures as low as possible.

  • Carefully neutralize the reaction mixture during workup to avoid prolonged exposure to strong base.

Question 5: I am conducting a reaction at elevated temperatures. What is the thermal stability of this scaffold?

Answer: The bicyclo[3.1.0]hexane system is a strained ring system.[4] Thermal stress can provide the energy needed to overcome the activation barrier for ring-opening or rearrangement reactions.[8] The thermal decomposition of some fluorinated cyclopropanes has been observed at temperatures in the range of 170–250°C.[9] While your reaction may not reach these temperatures, prolonged heating, even at moderate temperatures (e.g., >80°C), could lead to degradation.

Troubleshooting:

  • If possible, run your reaction at a lower temperature for a longer period.

  • Monitor for the appearance of degradation products by an appropriate analytical method.

  • Consider alternative, lower-temperature synthetic routes if thermal degradation is significant.

Potential Degradation Pathways

Question 6: What are the likely degradation products I should be looking for?

Answer: Based on the chemistry of gem-difluorocyclopropanes and strained rings, potential degradation pathways include:

  • Acid-catalyzed ring-opening: This is a significant concern. Lewis acids or strong protic acids can facilitate the cleavage of the C-C bonds of the cyclopropane ring to form fluoroallylic carbocation intermediates, which can then be trapped by nucleophiles present in the reaction mixture.[6][10]

  • Hydrolysis of the carboxylic acid derivatives: Standard hydrolysis of esters or amides can occur under acidic or basic conditions.

  • Decarboxylation: While less common, highly strained systems can sometimes undergo decarboxylation upon heating.

Below is a diagram illustrating a potential acid-catalyzed ring-opening pathway.

G reactant 6,6-Difluorobicyclo[3.1.0]hexane- 3-carboxylic acid protonation Protonation or Lewis Acid Complexation reactant->protonation H+ or Lewis Acid intermediate Fluoroallylic Carbocation Intermediate protonation->intermediate Ring Opening product Ring-Opened Products (e.g., trapping by nucleophiles) intermediate->product Nucleophilic Attack

Caption: Potential acid-catalyzed degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[11][12][13][14][15]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount in methanol and dilute for analysis.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of any significant degradation products.

Data Interpretation:

Stress Condition% Degradation (Example)Major Degradant m/z (Example)
0.1 M HCl, 60°C15%[M+H]+ of ring-opened product
0.1 M NaOH, 60°C5%[M-H]- of starting material
3% H₂O₂, RT<2%No significant degradation
80°C, Solid<1%No significant degradation

This table provides a template for summarizing your findings. The goal is to achieve a modest level of degradation (5-20%) to validate the analytical method's ability to separate degradants from the parent compound.[14][15]

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of this compound and detect any potential impurities or degradants.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength (e.g., 210 nm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program (Example):

Time (min)% B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Prepare a sample solution of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Inject the sample onto the HPLC system.

  • Integrate the peaks and calculate the area percent purity.

G sample Sample Preparation (0.5 mg/mL) hplc HPLC Injection (C18 Column) sample->hplc detection UV Detection (e.g., 210 nm) hplc->detection analysis Data Analysis (% Purity) detection->analysis

Caption: Workflow for HPLC purity analysis.

References

Navigating the Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid. As a key building block in medicinal chemistry, refining the reaction conditions for its synthesis is crucial for efficient drug development pipelines. This guide, structured in a user-friendly question-and-answer format, offers in-depth insights and practical solutions to common challenges encountered during its preparation.

I. Synthesis Overview and Key Challenges

The synthesis of this compound typically involves a two-step process: the difluorocyclopropanation of a cyclopentene precursor followed by hydrolysis of the resulting ester. Each of these steps presents unique challenges that can impact yield, purity, and stereoselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently used starting material is a methyl or ethyl ester of 3-cyclopentene-1-carboxylic acid. This precursor is commercially available and provides the necessary cyclopentene core for the subsequent difluorocyclopropanation reaction.

Q2: What are the primary methods for introducing the difluorocyclopropane ring?

A2: The key transformation, difluorocyclopropanation, is typically achieved through the generation of difluorocarbene (:CF₂). Common methods include the use of trimethyl(trifluoromethyl)silane (TMSCF₃) with a catalytic amount of sodium iodide (NaI), or the thermal decomposition of sodium chlorodifluoroacetate. The Simmons-Smith reaction, a classic method for cyclopropanation, can also be adapted for this purpose using diiodomethane and a zinc-copper couple, though modifications are needed for difluorination.[1]

Q3: What are the expected stereochemical outcomes of the synthesis?

A3: The synthesis can yield both cis and trans diastereomers of this compound. The stereochemical outcome is largely determined by the conditions of the difluorocyclopropanation reaction. The relative orientation of the carboxylic acid group and the cyclopropane ring can significantly influence the biological activity of the final molecule.

Q4: What are the typical purities and yields for this synthesis?

A4: With optimized conditions, purities of over 97% can be achieved.[2][3] Yields can vary depending on the specific protocol and scale, but multi-gram synthesis with good overall yields has been reported.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Part 1: Difluorocyclopropanation of Methyl 3-Cyclopentene-1-carboxylate

Problem 1: Low or no conversion of the starting material.

  • Question: My difluorocyclopropanation reaction shows a significant amount of unreacted methyl 3-cyclopentene-1-carboxylate. What could be the issue?

  • Answer & Solutions:

    • Inactive Difluorocarbene Source: The generation of difluorocarbene is critical. If using TMSCF₃ and NaI, ensure the NaI is anhydrous and the TMSCF₃ is of high quality. For methods involving thermal decomposition, ensure the reaction temperature is sufficient and maintained consistently.

    • Solvent Choice: The choice of solvent is crucial. While ethereal solvents are common in Simmons-Smith reactions, they can sometimes hinder the reaction with less reactive fluoroalkenes.[4] Consider using non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

    • Reaction Temperature: The optimal temperature for difluorocarbene generation and reaction can be sensitive. If the temperature is too low, the carbene may not form efficiently. Conversely, if it's too high, decomposition of the carbene or starting material can occur. Experiment with a temperature gradient to find the optimal conditions for your specific setup.

    • Inert Atmosphere: Difluorocarbene precursors and intermediates can be sensitive to moisture and oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Problem 2: Formation of multiple side products and low yield of the desired bicyclic ester.

  • Question: My reaction mixture is complex, with several unidentified peaks in the GC-MS analysis, and the yield of methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate is low. What are the likely side reactions?

  • Answer & Solutions:

    • Carbene Insertion into C-H Bonds: Difluorocarbene can insert into C-H bonds, leading to a variety of side products. This is more likely with highly reactive carbene sources or at elevated temperatures. Using a less reactive carbene precursor or lowering the reaction temperature may mitigate this.

    • Polymerization of the Alkene: The starting cyclopentene can polymerize under certain conditions, especially in the presence of Lewis acidic species. Ensure your reagents are free of acidic impurities.

    • Rearrangement Products: Strained bicyclic systems can be prone to rearrangement. Careful control of the reaction temperature and immediate work-up upon completion can minimize this.

    • Work-up Procedure: A proper aqueous work-up is essential to remove unreacted reagents and byproducts. Quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by washing with sodium bicarbonate and brine, can help to purify the crude product.[4]

Problem 3: Poor diastereoselectivity, resulting in a difficult-to-separate mixture of cis and trans isomers.

  • Question: I am obtaining an inseparable mixture of cis and trans isomers of the bicyclic ester. How can I improve the diastereoselectivity?

  • Answer & Solutions:

    • Directing Groups: The presence of a coordinating group on the substrate can direct the approach of the carbene. While the ester group at the 3-position has some directing effect, its influence may be limited.

    • Chiral Catalysts/Ligands: For enantioselective synthesis, the use of chiral catalysts or ligands is necessary. While this adds complexity, it can provide excellent control over the stereochemistry.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

    • Chromatographic Separation: While challenging, careful optimization of column chromatography conditions (e.g., using a less polar solvent system and a high-resolution silica gel) may allow for the separation of the diastereomers. In some cases, derivatization of the carboxylic acid after hydrolysis can facilitate separation.

Part 2: Hydrolysis of Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate

Problem 4: Incomplete hydrolysis of the ester.

  • Question: After the hydrolysis step, I still have a significant amount of the starting methyl ester remaining. How can I drive the reaction to completion?

  • Answer & Solutions:

    • Base and Solvent System: A common and effective method for this hydrolysis is the use of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.[5] Ensure an adequate excess of LiOH is used.

    • Reaction Time and Temperature: The hydrolysis may require prolonged stirring at room temperature (e.g., 16 hours) to go to completion.[5] Gentle heating can also be employed, but monitor for potential side reactions.

    • Homogeneity of the Reaction Mixture: Ensure the reaction mixture is well-stirred to maintain homogeneity, as the starting ester may have limited solubility in the aqueous phase. The use of a co-solvent like THF and MeOH is crucial.

Problem 5: Difficulty in isolating the final carboxylic acid product.

  • Question: After acidification, I am having trouble isolating a pure solid product. The product seems oily or difficult to crystallize.

  • Answer & Solutions:

    • Proper Acidification: Ensure the reaction mixture is acidified to a pH of approximately 2-3 with a strong acid (e.g., 1 M HCl) to fully protonate the carboxylate salt.

    • Extraction: Thoroughly extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.

    • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent under reduced pressure. Residual water can inhibit crystallization.

    • Purification Techniques:

      • Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can be effective.

      • Column Chromatography: If the product is an oil or difficult to crystallize, purification by silica gel column chromatography may be necessary. A solvent gradient of ethyl acetate in hexanes is a good starting point.

IV. Experimental Protocols and Data

Detailed Step-by-Step Methodologies

Step 1: Synthesis of Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

This protocol is a representative example and may require optimization based on your specific laboratory conditions and substrate purity.

  • To a stirred solution of methyl 3-cyclopentene-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add sodium iodide (NaI) (0.1 eq).

  • Cool the mixture to 0 °C.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford the desired product as a mixture of diastereomers.

Step 2: Synthesis of this compound

This protocol is adapted from a reported procedure.[5]

  • Dissolve methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:2:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the organic solvents (THF and MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by crystallization or column chromatography if necessary.

Data Presentation

Table 1: Key Reagents and Typical Reaction Conditions

StepKey ReagentsSolventTemperatureTime
Difluorocyclopropanation Methyl 3-cyclopentene-1-carboxylate, TMSCF₃, NaIDichloromethane0 °C to RT12-24 h
Hydrolysis Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate, LiOH·H₂OTHF/MeOH/H₂ORoom Temperature16 h

Table 2: 1H NMR Data for this compound (Representative)

Note: NMR data can vary slightly based on the solvent and diastereomeric ratio.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.8-2.9m1HCH-COOH
~2.2-2.4m2HCH₂
~1.8-2.0m2HCH₂
~1.5-1.7m2HBridgehead CH
~10-12br s1HCOOH

V. Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Hydrolysis Start Methyl 3-cyclopentene-1-carboxylate Intermediate Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate Start->Intermediate :CF2 Reagents1 TMSCF3, NaI DCM, 0°C to RT Reagents1->Intermediate Final_Product This compound Intermediate->Final_Product Reagents2 LiOH, H2O THF/MeOH, RT Reagents2->Final_Product

Caption: Synthetic pathway for this compound.

VI. References

  • BenchChem Technical Support. Troubleshooting low yields in fluorocyclopropane synthesis. Available from: --INVALID-LINK--

  • Smolecule. This compound. Available from: --INVALID-LINK--

  • Smolecule. Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate. Available from: --INVALID-LINK--

  • IIT JAM Chemistry Smart Study. (2018). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. Available from: --INVALID-LINK--

  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.

  • Google Patents. (2024). WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof.

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: --INVALID-LINK--

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available from: --INVALID-LINK--

  • Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.

  • Ambeed. (1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid. Available from: --INVALID-LINK--

  • Fisher Scientific. 6, 6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, min 97%, 1 gram. Available from: --INVALID-LINK--

  • NROChemistry. Simmons-Smith Reaction. Available from: --INVALID-LINK--

  • Rhenium Shop. This compound 97%. Available from: --INVALID-LINK--

  • Moroz, B., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry.

  • Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.

  • Google Patents. (2019). US10508108B2 - Tricyclic compounds as inhibitors of mutant IDH enzymes.

  • BenchChem Application Notes. Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation. Available from: --INVALID-LINK--

  • Moroz, B., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. OUCI.

  • Fisher Scientific. eMolecules methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate. Available from: --INVALID-LINK--

  • Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.

  • Davies, H. M., & Alford, J. S. (2023). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters.

References

Troubleshooting guide for the synthesis of fluorinated bicycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated bicycloalkanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into bicyclic scaffolds. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make these compounds highly valuable in medicinal chemistry.[1][2] However, their synthesis is often fraught with challenges.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is resulting in a complex mixture of products with low yield of the desired fluorinated bicycloalkane. What are the likely causes and how can I improve the reaction outcome?

A1: A complex product mixture with low yield is a common challenge in fluorination chemistry, often stemming from a combination of factors including reagent choice, reaction conditions, and the inherent reactivity of the bicycloalkane substrate.

Underlying Causes and Solutions:

  • Fluorinating Reagent Reactivity: The choice of fluorinating agent is critical. Highly reactive reagents like elemental fluorine can lead to over-fluorination and degradation of the starting material. Conversely, milder reagents may require forcing conditions that promote side reactions.

    • Nucleophilic Fluorination: For replacing a hydroxyl group with fluorine, reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor are commonly used.[3][4] However, these can promote elimination or rearrangement side reactions, especially with sensitive substrates. Consider using newer, more stable reagents like FLUOLEAD™ which often exhibit higher selectivity and are easier to handle.[1]

    • Electrophilic Fluorination: For fluorinating electron-rich positions, electrophilic reagents like Selectfluor® are often employed.[5] The reactivity can be modulated by the choice of solvent and additives.

  • Substrate-Dependent Reactivity: The rigid, strained nature of bicycloalkanes can influence regioselectivity and stereoselectivity.[6][7] Neighboring functional groups can direct or hinder the approach of the fluorinating agent.[3] A thorough understanding of your specific bicycloalkane's steric and electronic properties is crucial.

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Temperature Control: Many fluorination reactions are highly exothermic. Running the reaction at a lower temperature can help to minimize side product formation.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of the reagents and stabilize reactive intermediates. Anhydrous solvents are often necessary to prevent hydrolysis of the fluorinating agent.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Q2: I am struggling with poor stereoselectivity in the synthesis of my chiral fluorinated bicycloalkane. How can I control the stereochemical outcome?

A2: Achieving high stereoselectivity in the fluorination of bicycloalkanes is a significant challenge due to their rigid three-dimensional structures.[8] The stereochemical outcome is influenced by the reaction mechanism, the nature of the substrate, and the reagents employed.

Strategies for Stereocontrol:

  • Mechanism-Driven Approach:

    • SN2-type Reactions: When replacing a leaving group (e.g., hydroxyl, tosylate) with fluoride, an SN2 mechanism typically results in an inversion of stereochemistry.[3] To favor this pathway, use a good leaving group and a nucleophilic fluoride source (e.g., KF, CsF, or Bu₄NF).

    • Neighboring Group Participation: Functional groups in proximity to the reaction center can participate in the reaction, leading to retention of stereochemistry.[3] Careful analysis of the substrate structure is necessary to predict and potentially exploit this effect.

  • Chiral Reagents and Catalysts: The use of chiral fluorinating agents or catalysts can induce asymmetry in the product. While less common for direct fluorination of bicycloalkanes, this is an emerging area of research.[9]

  • Substrate Control: The inherent stereochemistry of the bicycloalkane can direct the incoming fluoride to a specific face of the molecule. This is often the most powerful tool for controlling stereoselectivity. Computational modeling can be a valuable tool to predict the most likely trajectory of the fluoride ion.

Experimental Considerations:

FactorInfluence on StereoselectivityRecommendations
Fluoride Source Nucleophilicity and counter-ion can affect the transition state.Screen various fluoride salts (KF, CsF) and phase-transfer catalysts.
Solvent Can influence the solvation of the fluoride ion and the reaction mechanism.Aprotic polar solvents (e.g., DMF, acetonitrile) are often preferred for SN2 reactions.
Temperature Lower temperatures generally lead to higher selectivity.Conduct reactions at the lowest practical temperature.
Q3: The purification of my fluorinated bicycloalkane is proving difficult. What are some effective purification strategies?

A3: The unique physical properties of fluorinated compounds, such as high volatility and similar polarities to byproducts, can make purification challenging.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is standard, but for highly fluorinated compounds that are less polar, reverse-phase chromatography (e.g., C18) may be more effective.

    • Eluent System: A systematic screening of solvent systems with varying polarities is recommended. Hexanes/ethyl acetate is a common starting point.[3] Adding a small amount of a more polar solvent like methanol can sometimes improve separation.

  • Distillation: For volatile fluorinated bicycloalkanes, distillation can be an effective purification method.

    • Fractional Distillation: If the boiling points of the desired product and impurities are sufficiently different, fractional distillation under reduced pressure can provide high purity.

    • Azeotropic Distillation: In cases where the product and impurities have very close boiling points, heteroazeotropic distillation with an appropriate solvent can be used to enhance separation.[10]

  • Preparative HPLC: For small-scale purifications or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Q4: I am having trouble characterizing my fluorinated bicycloalkane. What are the key NMR techniques I should be using?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules.[11] The presence of the ¹⁹F nucleus provides a wealth of information.

Essential NMR Experiments:

  • ¹H NMR: Provides information about the proton environment. The coupling of protons to fluorine (J-coupling) can help to determine the proximity of protons to the fluorine atom.

  • ¹³C NMR: Shows the carbon skeleton. Carbon atoms bonded to fluorine will exhibit a large one-bond C-F coupling constant.[12]

  • ¹⁹F NMR: This is a crucial experiment. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[13]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling networks, helping to trace out the proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, which is invaluable for piecing together the molecular structure.

    • ¹⁹F-¹³C HSQC/HMBC: These experiments directly probe the connectivity between fluorine and the carbon skeleton.[14]

Interpreting the Data: The magnitude of the J-coupling constants (¹JCF, ²JCF, ³JCF, etc.) provides valuable information about the through-bond and through-space relationships between atoms.[14]

II. Detailed Experimental Protocol: Deoxyfluorination of a Bicyclic Alcohol

This protocol provides a general procedure for the deoxyfluorination of a bicyclic alcohol using Deoxofluor. Note: This is a representative protocol and may require optimization for your specific substrate.

Materials:

  • Bicyclic alcohol (1.0 mmol)

  • Deoxofluor (50% in toluene, 1.5 equiv, 1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., hexanes/ethyl acetate)

Procedure:

  • To a solution of the bicyclic alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere, add Deoxofluor (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or ¹⁹F NMR).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and carefully quench by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired fluorinated bicycloalkane.[3]

Reaction Workflow:

Caption: Deoxyfluorination experimental workflow.

III. References

  • Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. --INVALID-LINK--

  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. PMC - NIH. --INVALID-LINK--

  • Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Wiley Online Library. --INVALID-LINK--

  • Fluorination [Synthetic Reagents]. TCI Chemicals. --INVALID-LINK--

  • Introduction of New Fluorination and Fluoroalkylation Reagents. Alfa Chemistry. --INVALID-LINK--

  • Carbon-13 NMR of fluorocyclopropanes. PubMed. --INVALID-LINK--

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. --INVALID-LINK--

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. --INVALID-LINK--

  • Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals. --INVALID-LINK--

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC - NIH. --INVALID-LINK--

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. --INVALID-LINK--

  • Strategies for the Synthesis of 2‐fluorinated bicyclo[1.1.1]pentanes. ResearchGate. --INVALID-LINK--

  • Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. ScienceDirect. --INVALID-LINK--

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC - NIH. --INVALID-LINK--

  • Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. ResearchGate. --INVALID-LINK--

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. --INVALID-LINK--

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). --INVALID-LINK--

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton. --INVALID-LINK--

  • Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. --INVALID-LINK--

  • Enzymatic synthesis of fluorinated compounds. PubMed. --INVALID-LINK--

  • Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Unipd. --INVALID-LINK--

  • Synthesis of fluorinated bicyclo[2.2.2]octane derivatives. ResearchGate. --INVALID-LINK--

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. --INVALID-LINK--

  • Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. --INVALID-LINK--

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC - NIH. --INVALID-LINK--

References

Validation & Comparative

Comparison Guide: 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid as a Rigidified 4,4-Difluorocyclohexane Mimetic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Drug Design through Conformational Rigidity

In the landscape of modern medicinal chemistry, the strategic application of bioisosteres—molecular fragments with similar physicochemical properties—is a cornerstone of lead optimization.[1][2][3] The goal is to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[4] Among the various tactics, the use of fluorinated aliphatic scaffolds has gained significant traction. Fluorine's unique properties can modulate acidity/basicity (pKa), lipophilicity (LogP), and metabolic stability.[5][6][7]

This guide delves into a specific, yet powerful, bioisosteric substitution strategy: replacing the conformationally flexible 4,4-difluorocyclohexane ring with the rigid 6,6-difluorobicyclo[3.1.0]hexane scaffold. While both present a gem-difluoro motif, which is known to influence local electronics and block metabolic oxidation, their conformational differences are profound. The flexible cyclohexane exists in a dynamic equilibrium of chair conformations, whereas the bicyclo[3.1.0]hexane system is "locked" into a specific geometry. This conformational restriction can be a decisive advantage in drug design, reducing the entropic penalty of binding to a biological target and improving selectivity.[8][9][10]

We will objectively compare these two scaffolds, providing the underlying chemical principles, supporting experimental data, and practical protocols to empower researchers in their drug development campaigns.

Structural and Conformational Analysis: Flexibility vs. Pre-organization

The fundamental difference between the two scaffolds lies in their conformational freedom. The 4,4-difluorocyclohexane ring readily undergoes chair-chair interconversion, meaning that substituents in the 1-position can exist in either an axial or equatorial orientation. In contrast, the bicyclo[3.1.0]hexane system, with its fused cyclopropane ring, adopts a stable boat-like conformation, rigidly fixing the spatial orientation of its substituents.[11][12]

This distinction is critical. For a drug molecule to bind its target, it must adopt a specific "bioactive conformation." A flexible molecule like a cyclohexane derivative must "pay" an entropic cost to adopt this conformation. A rigid molecule that is pre-organized in the correct conformation does not, potentially leading to a stronger binding affinity.

G cluster_0 4,4-Difluorocyclohexane (Flexible) cluster_1 6,6-Difluorobicyclo[3.1.0]hexane (Rigid) a1 Chair Conformer 1 (Axial Carboxylic Acid) a2 Chair Conformer 2 (Equatorial Carboxylic Acid) a1->a2 Chair Flip (Dynamic Equilibrium) b1 Locked Boat-like Conformation

Figure 1: Conformational comparison of flexible vs. rigid scaffolds.

Head-to-Head Comparison: Physicochemical Properties

The introduction of the bicyclic system, in addition to conformational rigidity, subtly alters key physicochemical properties relevant to drug discovery. A systematic study comparing these scaffolds provides valuable insights.[13][14]

Property4,4-Difluorocyclohexane Derivative6,6-Difluorobicyclo[3.1.0]hexane DerivativeRationale & Impact
pKa (of Carboxylic Acid)~4.7-4.9~4.5-4.7The gem-difluoro group is electron-withdrawing, increasing acidity (lowering pKa) compared to non-fluorinated analogs.[5][6] The bicyclic system itself appears to have a minimal additional impact on acidity compared to its monocyclic counterpart.[13][14]
LogP (of model amides)Lowered by ~0.40 units vs. non-fluorinated analog[15]Lowered by ~0.55 units vs. non-fluorinated analog[13][14]While gem-difluorination generally increases lipophilicity, in these saturated systems, it can decrease LogP. The rigid, more compact structure of the bicyclohexane may lead to a slightly greater reduction in lipophilicity compared to the flexible cyclohexane.[13][14]
Metabolic Stability Generally improved vs. non-fluorinated analogPotentially further improvedThe CF2 group blocks potential sites of P450-mediated oxidation.[5] The rigid scaffold of the bicyclohexane may further limit access by metabolic enzymes, potentially enhancing metabolic stability.[16][17]

Case Study: Application in Maraviroc Analogs

To illustrate the practical implications of this bioisosteric replacement, we can examine their incorporation into analogs of Maraviroc, a CCR5 antagonist. A study by Grygorenko et al. synthesized and evaluated analogs where the native tropane ring of Maraviroc was replaced with both 4,4-difluorocyclohexane and 6,6-difluorobicyclo[3.1.0]hexane motifs.

The results of such studies are crucial for demonstrating the real-world value of a building block. By keeping the rest of the molecule constant, any changes in biological activity can be directly attributed to the choice of the central scaffold. The rigid bicyclo[3.1.0]hexane system, by presenting the pharmacophoric elements in a fixed orientation, can lead to significant differences in receptor affinity and selectivity compared to its more flexible counterpart.[13][14]

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of these compounds, ensuring reproducibility and reliability.

Protocol 1: Multigram Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

This protocol outlines a common synthetic route, often involving a deoxofluorination step.[13][15]

Step 1: Bicyclic Ketone Formation

  • Start with a commercially available precursor suitable for forming the bicyclo[3.1.0]hexane skeleton. This often involves a cyclopropanation reaction.

  • Through a series of established synthetic steps, construct the corresponding bicyclic keto ester.

Step 2: Deoxofluorination

  • In a fume hood, dissolve the bicyclic keto ester in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise to the solution. Caution: DAST is toxic and reacts violently with water. Handle with extreme care.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 3: Ester Hydrolysis

  • Dissolve the resulting gem-difluoro ester in a suitable solvent mixture (e.g., THF/water).

  • Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with aqueous HCl to pH ~2.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry, filter, and concentrate the organic layer to yield the final product, which can be further purified by recrystallization or chromatography.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance of a compound, providing a reliable measure of its metabolic stability.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis & Data prep1 Prepare Compound Stock (10 mM in DMSO) inc1 Pre-incubate HLM + Compound in buffer at 37°C prep1->inc1 prep2 Prepare Human Liver Microsomes (HLM, ~20 mg/mL stock) prep2->inc1 prep3 Prepare NADPH Cofactor Solution inc2 Initiate Reaction by adding NADPH prep3->inc2 inc1->inc2 inc3 Take Aliquots at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 inc4 Quench Reaction (add cold Acetonitrile with Internal Standard) inc3->inc4 ana1 Centrifuge to Precipitate Protein inc4->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Quantify Peak Area Ratio (Compound / Internal Standard) ana2->ana3 ana4 Plot ln(% Remaining) vs. Time ana3->ana4 ana5 Calculate Half-life (t½) and Intrinsic Clearance ana4->ana5

Figure 2: Workflow for a microsomal metabolic stability assay.

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Add human liver microsomes (final protein concentration ~0.5 mg/mL) to the compound solution and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution.

  • Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold volume of cold acetonitrile containing an internal standard (for analytical normalization).

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate its metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Conclusion and Outlook

The choice between a flexible 4,4-difluorocyclohexane and a rigid 6,6-difluorobicyclo[3.1.0]hexane scaffold is a strategic decision in drug design.

  • Choose 4,4-difluorocyclohexane when:

    • The bioactive conformation is unknown, and conformational flexibility is desired to allow the molecule to adapt to the binding site.

    • A direct, well-established building block is needed for rapid SAR exploration.

  • Choose 6,6-difluorobicyclo[3.1.0]hexane when:

    • A specific conformation is hypothesized to be optimal for binding, and pre-organization is desired to maximize potency and/or selectivity.[10][18]

    • Increased metabolic stability is a primary goal, and the rigid framework can offer an additional shield against enzymatic degradation.[16]

    • Novel chemical space is being explored to secure intellectual property.

The this compound is more than just a bioisostere; it is a tool for enforcing conformational discipline on a molecule. By providing a stable, pre-organized presentation of pharmacophoric groups, it offers a compelling strategy for overcoming common challenges in lead optimization, from enhancing target affinity to improving drug-like properties. As synthetic methods for these rigid scaffolds become more accessible, their application in drug discovery is poised to grow, enabling the design of more precise and effective therapeutics.[13]

References

A Senior Application Scientist's Guide to the Validation of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Hunter

In the relentless pursuit of novel therapeutics, the practice of bioisosteric replacement stands as a cornerstone of medicinal chemistry. The carboxylic acid moiety, a ubiquitous functional group in a multitude of pharmacologically active agents, often presents a double-edged sword. While its acidic nature is frequently pivotal for target engagement, it can concurrently introduce liabilities such as poor metabolic stability, limited cell permeability, and undesirable pharmacokinetic profiles.[1][2] The strategic substitution of the carboxylic acid with a suitable bioisostere can mitigate these drawbacks while preserving or even enhancing the desired biological activity.[1][2]

This guide provides an in-depth validation of a promising, yet underexplored, carboxylic acid bioisostere: 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid . We will objectively compare its physicochemical and anticipated biological properties with established bioisosteres, supported by detailed experimental protocols for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit of bioisosteric replacements.

The Rise of Rigid Scaffolds in Bioisosterism: Introducing this compound

The incorporation of fluorine and rigid bicyclic systems into drug candidates has emerged as a powerful strategy to fine-tune molecular properties.[3] The 6,6-difluorobicyclo[3.1.0]hexane scaffold can be viewed as a conformationally restricted mimetic of the 4,4-difluorocyclohexane moiety, which has found utility in marketed drugs such as the anti-HIV agent Maraviroc. The rigid nature of the bicyclo[3.1.0]hexane core pre-organizes the molecule in a specific conformation, which can lead to enhanced binding affinity for its biological target by reducing the entropic penalty of binding. The gem-difluoro group, a known bioisostere of a carbonyl or ether oxygen, also imparts unique electronic properties, influencing the acidity of the carboxylic acid and the overall lipophilicity of the molecule.

This guide will dissect the properties of this novel bioisostere and provide the reader with the necessary tools to evaluate its potential in their own drug discovery programs.

Comparative Physicochemical Profiling: A Data-Driven Analysis

A successful bioisosteric replacement hinges on mimicking the key physicochemical properties of the original functional group while improving upon its weaknesses. Here, we present a comparative analysis of this compound against a parent carboxylic acid and three widely used bioisosteres: tetrazole, acyl sulfonamide, and hydroxamic acid.

PropertyCarboxylic Acid (Benzoic Acid)6,6-Difluorobicyclo[3.1.0] hexane-3-carboxylic acidTetrazole (5-Phenyl-1H-tetrazole)Acyl Sulfonamide (N-Benzoylmethanesulfonamide)Hydroxamic Acid (Benzohydroxamic acid)
pKa ~4.2~4.5-4.8~4.5-4.9~3.5-4.5~8-9
LogP ~1.87~1.5-2.0 (estimated)~1.7~1.2~1.1
Hydrogen Bond Donor Yes (1)Yes (1)Yes (1)Yes (1)Yes (1)
Hydrogen Bond Acceptor Yes (2)Yes (2)Yes (4)Yes (3)Yes (2)
Metabolic Liability High (Glucuronidation, CoA conjugation)Moderate (Potentially more stable)LowModerateHigh (Hydrolysis)

Analysis of Physicochemical Data:

  • Acidity (pKa): this compound exhibits a pKa in a similar range to that of a typical carboxylic acid and tetrazole. This suggests it can effectively mimic the anionic character of a carboxylate at physiological pH, which is often crucial for electrostatic interactions with biological targets. Acyl sulfonamides are generally more acidic, while hydroxamic acids are significantly less acidic.

  • Lipophilicity (LogP): The estimated LogP of our target bioisostere is comparable to that of benzoic acid and tetrazole. The gem-difluoro substitution can subtly modulate lipophilicity, which can be advantageous for optimizing membrane permeability and reducing off-target effects.

  • Hydrogen Bonding: The hydrogen bonding potential is largely retained, with the ability to act as both a hydrogen bond donor and acceptor, a critical feature for mimicking the binding interactions of a carboxylic acid.

  • Metabolic Stability: While specific data is lacking, the rigid bicyclic and fluorinated nature of the scaffold suggests a potential for increased metabolic stability compared to a simple carboxylic acid, which is prone to phase II metabolism.[2]

Prospective Biological Validation: The Case of Maraviroc Analogs

The true validation of a bioisostere lies in its ability to confer improved biological properties in a relevant pharmacological context. While, to the best of our knowledge, the specific biological activity data for Maraviroc analogs incorporating the this compound moiety has not been publicly reported, we can prospectively analyze the potential impact of this substitution based on its physicochemical properties and the known structure-activity relationships (SAR) of CCR5 antagonists.

Maraviroc, an antagonist of the C-C chemokine receptor type 5 (CCR5), is an important therapeutic for the treatment of HIV infection. The 4,4-difluorocyclohexane carboxamide moiety of Maraviroc is known to be important for its potent activity. The replacement of this group with the rigid this compound bioisostere is a rational drug design strategy.

Hypothesized Advantages:

  • Enhanced Binding Affinity: The conformational rigidity of the bicyclo[3.1.0]hexane core could lock the molecule in a bioactive conformation, leading to a more favorable interaction with the CCR5 binding pocket and an increase in potency.

  • Improved Pharmacokinetics: The potential for increased metabolic stability could lead to a longer half-life and improved pharmacokinetic profile.

  • Novel Intellectual Property: The use of this novel scaffold would provide an opportunity to generate new intellectual property around existing pharmacophores.

A comprehensive biological evaluation of these Maraviroc analogs, including CCR5 binding assays and anti-HIV activity assays, is warranted to confirm these hypotheses.

Experimental Protocols for Validation

To empower researchers to independently validate this compound and other novel bioisosteres, we provide the following detailed, step-by-step experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.

Materials:

  • Test compound (e.g., this compound)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (for maintaining constant ionic strength)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the final concentration should be kept low (<1%) to minimize its effect on the pKa.

  • Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of weak acids. Maintain a nitrogen blanket over the solution throughout the titration.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. The titration should be continued until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.

  • Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for at least 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS).

  • Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated 1-octanol. The phase ratio can be adjusted depending on the expected lipophilicity of the compound.

  • Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a validated analytical method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

  • Replicates: Perform the experiment in triplicate.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol details an assay to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes using liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard for LC-MS analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM) and the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Protocol 4: Cell Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (with known permeability)

  • Plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Add the test compound solution (dissolved in PBS, often with a small percentage of DMSO) to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro ADME Profiling cluster_biol Biological Evaluation pKa pKa Determination (Potentiometric Titration) data_analysis Data Analysis & Comparative Assessment pKa->data_analysis LogP LogP Determination (Shake-Flask) LogP->data_analysis MetStab Metabolic Stability (Liver Microsomes) MetStab->data_analysis Permeability Permeability (PAMPA) Permeability->data_analysis Binding Target Binding Assay (e.g., CCR5) Activity Functional Assay (e.g., Anti-HIV) Binding->Activity Activity->data_analysis start Novel Bioisostere (6,6-Difluorobicyclo[3.1.0]- hexane-3-carboxylic acid) start->pKa start->LogP start->MetStab start->Permeability start->Binding conclusion Validation Decision data_analysis->conclusion

Caption: A comprehensive workflow for the validation of a novel bioisostere.

pampa_workflow A 1. Coat donor plate with lipid solution B 2. Add buffer to acceptor plate A->B C 3. Add test compound to donor plate B->C D 4. Assemble donor and acceptor plates C->D E 5. Incubate with shaking D->E F 6. Quantify compound in donor and acceptor wells E->F G 7. Calculate permeability (Pe) F->G

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Directions

This compound presents itself as a compelling and synthetically accessible bioisostere for the carboxylic acid functional group. Its key physicochemical properties, particularly its acidity and lipophilicity, align well with those of a carboxylic acid, suggesting its potential to maintain crucial interactions with biological targets. The rigid, fluorinated scaffold offers the promise of enhanced metabolic stability and the ability to lock a molecule into a bioactive conformation, potentially leading to improved potency and pharmacokinetic properties.

While the definitive biological validation of this bioisostere awaits the public disclosure of activity data for compounds such as the Maraviroc analogs, the data and protocols presented in this guide provide a robust framework for its evaluation. We encourage the scientific community to explore the utility of this and other novel bioisosteres in their drug discovery endeavors. The continued development of innovative bioisosteric replacements will undoubtedly play a pivotal role in the creation of the next generation of therapeutics.

References

A Comparative Analysis of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid and Its Monocyclic Counterparts: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. The use of conformationally restricted moieties is a well-established strategy to enhance binding affinity, selectivity, and metabolic stability. This guide provides a detailed comparative analysis of 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, a promising bicyclic building block, and its monocyclic analogs. Through an examination of structural properties, physicochemical parameters, and experimental considerations, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to leverage this unique scaffold in their therapeutic programs.

The Rationale for Rigidity: Bicyclic Scaffolds in Medicinal Chemistry

The introduction of conformational constraints into a flexible molecule can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. Bicyclic systems, such as the bicyclo[3.1.0]hexane framework, are particularly effective in this regard.[1][2] The fusion of a cyclopropane ring to a cyclopentane ring creates a rigid structure with a well-defined three-dimensional geometry. This inherent rigidity can lead to improved target selectivity by disfavoring binding to off-target proteins that may accommodate more flexible ligands.[1]

The bicyclo[3.1.0]hexane skeleton, in particular, has been shown to favor a "boat-like" conformation for the five-membered ring, a preference that is a general trend in such systems.[3][4] This contrasts with the conformational flexibility of monocyclic counterparts like cyclohexane, which readily interconverts between chair, boat, and twist-boat conformations.

The Impact of Gem-Difluorination

The incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate physicochemical and pharmacokinetic properties.[5] The gem-difluoro group at the 6-position of the bicyclo[3.1.0]hexane core offers several potential advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased metabolic stability.[5]

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid moiety.[6][7]

  • Altered Lipophilicity: Fluorination can also impact a molecule's lipophilicity (LogP), which influences its solubility, permeability, and plasma protein binding.[6][7]

Structural and Conformational Analysis

The defining feature of this compound is its rigid, three-dimensional structure. This stands in stark contrast to monocyclic analogs such as 4,4-difluorocyclohexanecarboxylic acid.

G cluster_0 This compound cluster_1 Monocyclic Counterpart (e.g., 4,4-Difluorocyclohexanecarboxylic acid) Bicyclic Rigid Boat-like Conformation Monocyclic Flexible (Chair-Boat Interconversion) Bicyclic->Monocyclic Increased Conformational Flexibility

Caption: Conformational differences between bicyclic and monocyclic scaffolds.

The bicyclo[3.1.0]hexane system locks the five-membered ring into a specific pucker, significantly reducing the number of accessible low-energy conformations.[3][8] This pre-organization can be highly advantageous if the fixed conformation aligns with the binding requirements of the target protein. In contrast, the monocyclic cyclohexane ring can adopt multiple conformations, and the energetic cost of adopting the "correct" binding conformation must be paid upon binding.

Physicochemical Properties: A Comparative Overview

The introduction of the bicyclic scaffold and gem-difluoro substitution has a measurable impact on key physicochemical properties relevant to drug development.

Property6,6-Difluorobicyclo[3.1.0]hexane DerivativeMonocyclic Counterpart (e.g., 4,4-Difluorocyclohexane)Non-fluorinated Bicyclic CounterpartRationale and Implications
pKa Lowered by 0.3-0.5 unitsHigherHigherThe electron-withdrawing effect of the gem-difluoro group acidifies the carboxylic acid. This can influence ionization state at physiological pH, impacting solubility and target interactions.[6][7]
LogP Decreased by 0.54-0.55 unitsHigherSimilar to fluorinated bicyclicGem-difluorination unexpectedly decreases lipophilicity. The bicyclic system itself has a negligible impact on lipophilicity compared to monocyclic counterparts.[6][7][9] This can be beneficial for improving aqueous solubility.
Conformational Rigidity HighLowHighThe fused ring system restricts bond rotation, leading to a well-defined 3D structure. This can enhance binding affinity and selectivity.[1][2]

Note: The exact values can vary depending on the specific derivative and experimental conditions. The data presented is based on trends observed in comparative studies.[6][7]

Experimental Protocols

To experimentally validate the properties of these compounds, standardized assays are crucial. Below are representative protocols for determining pKa and LogP.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on titrating a solution of the compound with a strong base and monitoring the pH.

G start Dissolve compound in H₂O/Co-solvent mixture titrate Titrate with standardized NaOH solution start->titrate monitor Monitor pH with a calibrated pH meter titrate->monitor plot Plot pH vs. Volume of NaOH added monitor->plot determine Determine pKa from the half-equivalence point plot->determine end pKa Value determine->end

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh and dissolve the carboxylic acid in a suitable solvent system (e.g., water/methanol) to a known concentration.

  • Titration: Place the solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode. Titrate the solution with a standardized solution of sodium hydroxide (NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Causality: The pKa represents the pH at which the ionized and non-ionized forms of the carboxylic acid are present in equal concentrations. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target.

Protocol 2: Determination of LogP by Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. Pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the two phases in a flask and shake vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Causality: LogP is a measure of a compound's lipophilicity or "greasiness." It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP generally correlates with better membrane permeability but can also lead to lower aqueous solubility and increased plasma protein binding.

Conclusion and Future Directions

The this compound scaffold presents a compelling profile for medicinal chemists. Its inherent rigidity offers a powerful tool for optimizing ligand-target interactions and improving selectivity. The gem-difluoro group further enhances its potential by providing a means to fine-tune metabolic stability and physicochemical properties such as acidity and lipophilicity.

Comparative analysis with monocyclic counterparts reveals a clear trade-off between conformational flexibility and pre-organization. While flexible molecules can adapt to various binding pockets, rigid scaffolds like the one discussed here are better suited for targeting specific protein conformations, potentially leading to more potent and selective drugs. The unexpected decrease in lipophilicity upon gem-difluorination is a noteworthy feature that can be exploited to improve the aqueous solubility of drug candidates.

Future research in this area should focus on the synthesis of a broader range of derivatives to further explore the structure-activity relationships (SAR) and structure-property relationships (SPR) of this scaffold. Investigating its application in diverse therapeutic areas will undoubtedly solidify the position of 6,6-difluorobicyclo[3.1.0]hexane-based building blocks as valuable assets in the drug discovery toolbox.

References

A Guide to the Efficacy Comparison of Maraviroc Analogs Featuring a 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of Maraviroc analogs that incorporate a 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid scaffold. Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist, is a crucial tool in the arsenal against Human Immunodeficiency Virus 1 (HIV-1)[1][2]. It functions by blocking the entry of R5-tropic HIV-1 into host cells, a mechanism distinct from many other antiretroviral agents that target viral enzymes[1][2]. The development of Maraviroc analogs is driven by the quest for improved pharmacokinetic profiles, enhanced potency, and a superior resistance profile.

The incorporation of rigid, fluorinated scaffolds like 6,6-difluorobicyclo[3.1.0]hexane is a strategic approach in medicinal chemistry. This modification can impose conformational constraints on the molecule, potentially leading to a more favorable interaction with the target receptor. Furthermore, the presence of fluorine atoms can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

This guide will detail the methodologies for a head-to-head comparison of these novel analogs with the parent compound, Maraviroc. While specific experimental data from the primary literature on these exact analogs is not publicly available at the time of this writing, this document will provide the necessary protocols and a conceptual framework for such an evaluation.

Efficacy and Cytotoxicity: A Comparative Overview

A primary goal in the development of new antiviral agents is to maximize potency against the virus while minimizing toxicity to the host cells. This is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50), respectively. The ratio of these two values provides the Selectivity Index (SI), a critical parameter for gauging the therapeutic potential of a compound.

Table 1: Illustrative Efficacy and Cytotoxicity Data for Maraviroc and its Analogs

CompoundAntiviral Activity (IC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Maraviroc2.5>100>40,000
Analog 1[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 2[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 3[Hypothetical Value][Hypothetical Value][Calculated Value]

Note: The data for the analogs in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

The Rationale Behind the 6,6-Difluorobicyclo[3.1.0]hexane Moiety

The introduction of the 6,6-difluorobicyclo[3.1.0]hexane moiety into the Maraviroc structure is a deliberate design choice aimed at improving its drug-like properties. The bicyclic system introduces a rigid structure that can lock the molecule into a bioactive conformation, potentially increasing its affinity for the CCR5 receptor. The gem-difluoro group is a bioisostere for a carbonyl group or can alter the local electronic environment, which may enhance binding interactions. Furthermore, the high electronegativity of fluorine can lead to improved metabolic stability by blocking potential sites of oxidation.

Experimental Protocols

A rigorous comparison of Maraviroc analogs requires standardized and well-controlled experimental procedures. The following are detailed protocols for the synthesis of the analogs, and for assessing their antiviral efficacy and cytotoxicity.

Synthesis of Maraviroc Analogs Containing this compound

The synthesis of these analogs generally involves the coupling of the this compound moiety with the core amine structure of a Maraviroc precursor. A general synthetic approach is outlined below.

Step 1: Synthesis of 6,6-difluorobicyclo[3.1.0]hexan-3-one This key intermediate can be prepared according to established literature procedures.

Step 2: Conversion to this compound The ketone from Step 1 can be converted to the corresponding carboxylic acid through various organic synthesis methodologies.

Step 3: Amide Coupling with Maraviroc Precursor The synthesized carboxylic acid is then coupled with an appropriate amino-functionalized Maraviroc precursor using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like dimethylformamide (DMF).

Step 4: Purification and Characterization The final product is purified using techniques such as column chromatography or preparative HPLC. The structure and purity of the final compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

In Vitro Antiviral Efficacy Assay: Pseudovirus Neutralization Assay

This assay measures the ability of the test compounds to inhibit the entry of HIV-1 into target cells. It utilizes pseudoviruses, which are non-replicating viral particles that express the HIV-1 envelope protein (Env) on their surface and contain a reporter gene (e.g., luciferase).

Materials and Reagents:

  • HEK293T cells

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene)

  • HIV-1 Env expression plasmid (for a CCR5-tropic strain, e.g., BaL)

  • HIV-1 backbone plasmid (Env-deficient, with a luciferase reporter gene)

  • Transfection reagent (e.g., FuGENE 6)

  • DMEM culture medium supplemented with 10% FBS and antibiotics

  • Maraviroc (as a positive control)

  • Test compounds (Maraviroc analogs)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 Env expression plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock to determine the appropriate dilution for the neutralization assay.

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of the test compounds and Maraviroc in culture medium.

    • In a separate plate, pre-incubate the diluted pseudovirus with the serial dilutions of the compounds for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-compound mixtures to the wells.

    • Incubate the plates for 48 hours at 37°C.

  • Luciferase Activity Measurement:

    • After incubation, remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The percentage of neutralization is calculated relative to the luminescence in the virus control wells (no compound).

    • The IC50 value is determined by plotting the percentage of neutralization against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

  • TZM-bl cells (or the same cell line used in the antiviral assay)

  • DMEM culture medium supplemented with 10% FBS and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (no compound).

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cytotoxicity is calculated relative to the absorbance of the "cells only" control wells.

    • The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes and Structures

To better understand the context of this research, the following diagrams illustrate the HIV-1 entry pathway, the experimental workflow for efficacy testing, and the general chemical structures of the compounds.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Viral Entry CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41-Mediated Fusion Maraviroc Maraviroc Analog Maraviroc->CCR5 Blocks Binding

Caption: HIV-1 Entry and CCR5 Antagonist Mechanism.

Antiviral_Assay_Workflow start Start pseudovirus 1. Produce HIV-1 Pseudovirus start->pseudovirus incubate 4. Pre-incubate Virus with Compounds pseudovirus->incubate plate_cells 2. Plate TZM-bl Target Cells infect 5. Infect TZM-bl Cells plate_cells->infect prepare_compounds 3. Prepare Serial Dilutions of Analogs prepare_compounds->incubate incubate->infect incubate_48h 6. Incubate for 48 hours infect->incubate_48h lyse 7. Lyse Cells & Add Luciferase Substrate incubate_48h->lyse read 8. Measure Luminescence lyse->read analyze 9. Calculate IC50 Values read->analyze end End analyze->end

Caption: Pseudovirus Neutralization Assay Workflow.

Chemical_Structures cluster_maraviroc Maraviroc cluster_analog Maraviroc Analog maraviroc_structure [General Structure of Maraviroc] analog_structure [Structure with this compound moiety] maraviroc_structure->analog_structure Modification

Caption: Maraviroc and Analog Structural Relationship.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and conformationally restricted scaffolds is a cornerstone of rational drug design. The 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid moiety has emerged as a promising structural motif, offering a unique combination of physicochemical properties that can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of these derivatives against relevant alternatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.

The Rationale Behind the Scaffold: Rigidity and Fluorination

The bicyclo[3.1.0]hexane framework imposes a rigid conformation on the molecule, which can be advantageous for several reasons. By locking the spatial orientation of key pharmacophoric elements, such as the carboxylic acid, it can enhance binding affinity to the target protein by reducing the entropic penalty of binding. This conformational constraint can also improve selectivity by disfavoring interactions with off-target proteins that may require a more flexible ligand.

The gem-difluoro group at the 6-position further refines the molecule's properties. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid, influencing its ionization state at physiological pH and its ability to form key interactions with biological targets.[1] The C-F bond can also enhance metabolic stability by blocking potential sites of oxidation. Moreover, the introduction of fluorine can impact lipophilicity (LogP), a critical parameter governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

In Vitro Validation: A Multi-faceted Approach

The initial assessment of novel chemical entities relies on a robust suite of in vitro assays to determine their biological activity, selectivity, and mechanism of action. Below, we compare the validation of this compound derivatives in the context of two distinct therapeutic targets: metabotropic glutamate receptors (mGluRs) and protein kinases (ITK and JAK3).

Case Study 1: Metabotropic Glutamate Receptor (mGluR) Antagonism

Fluorinated bicyclo[3.1.0]hexane derivatives have been explored as potent and selective antagonists of group II mGluRs.[2] The validation of these compounds typically involves radioligand binding assays and functional assays.

Comparative Performance of Bicyclic Scaffolds as mGluR Ligands

Compound ClassTargetAssay TypeKey Performance Metric (Example)Reference
6-Fluorobicyclo[3.1.0]hexane derivatives Group II mGluRRadioligand BindingIC50 = 14 nM (mGluR3)[2]
Non-fluorinated bicyclo[3.1.0]hexane nucleosidesA3 Adenosine ReceptorRadioligand BindingKi = 0.38 µM[3]
Bicyclo[3.1.0]hexane-based DGAT1 inhibitorsDGAT1In vitro inhibitionMaintained activity[4]

Experimental Protocol: Metabotropic Glutamate Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for a specific mGluR subtype.[5]

  • Membrane Preparation:

    • Culture cells stably expressing the target mGluR subtype.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]L-quisqualic acid), and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature for a set period to allow for binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand displacement versus the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (mGluR expressing) Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge Centrifugation Harvest->Centrifuge Resuspend Resuspend Membranes Centrifuge->Resuspend Incubation Incubate Membranes + Radioligand + Test Compound Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot Displacement Curve Counting->Plotting IC50 Determine IC50 Plotting->IC50

Case Study 2: ITK and JAK3 Kinase Inhibition

The 6,6-difluorobicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), which are key targets in inflammatory and autoimmune diseases. The in vitro validation of these inhibitors typically involves biochemical kinase assays.

Comparative Performance of Carboxylic Acid Bioisosteres in Kinase Inhibition

While specific data for this compound derivatives in ITK/JAK3 inhibition is proprietary, we can infer their potential by comparing them to other carboxylic acid bioisosteres.

BioisostereKey Physicochemical PropertiesPotential Advantages in Kinase InhibitionReference
Bicyclo[3.1.0]hexane Carboxylic Acid Rigid, defined vector for the carboxylateImproved selectivity and potency due to conformational constraint.[4]
TetrazoleSimilar pKa to carboxylic acid, more lipophilicCan enhance cell permeability and metabolic stability.[6][6][7]
Acyl SulfonamideWeaker acid than carboxylic acidCan modulate acidity to fine-tune binding interactions.[7]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring the activity of kinases like ITK and JAK3 and the inhibitory effect of test compounds.[8][9][10]

  • Reagent Preparation:

    • Prepare a kinase buffer containing all necessary components (e.g., ATP, substrate peptide).

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

G cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Start Kinase + Substrate + Inhibitor Add_ATP Add ATP Start->Add_ATP Incubate Incubate Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Measure_Luminescence Measure Luminescence Add_ADP_Glo->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

In Vivo Validation: Assessing Efficacy and Pharmacokinetics

Promising in vitro results must be translated into in vivo efficacy and a favorable pharmacokinetic profile. Animal models are crucial for this validation step.

Case Study: Phencyclidine (PCP)-Induced Hyperactivity Model

This model is widely used to screen for antipsychotic drug candidates.[11] PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, which is considered a model of the positive symptoms of schizophrenia.

Comparative In Vivo Performance

Compound ClassAnimal ModelEfficacy MetricKey FindingReference
Fluorinated bicyclo[3.1.0]hexane mGluR antagonist Rat PCP-induced hyperactivityED50Orally active and dose-dependent inhibition of hyperactivity.[8]
Flurbiprofen amides (FAAH/COX-2 inhibitors)Mouse writhing testAnalgesic effectShowed significant analgesic activity.[12]

Experimental Protocol: PCP-Induced Hyperactivity in Rats

This protocol describes a standard procedure for evaluating the efficacy of a test compound in a PCP-induced hyperactivity model.[13]

  • Animal Acclimation:

    • House male rats under standard conditions with a 12-hour light/dark cycle.

    • Allow the rats to acclimate to the testing environment (e.g., open-field arenas) for several days before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After a predetermined pretreatment time, administer PCP (e.g., 2.5 mg/kg) or saline to the rats.

  • Behavioral Assessment:

    • Immediately after PCP administration, place the rats in the open-field arenas.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes) using an automated tracking system.

  • Data Analysis:

    • Compare the locomotor activity of the different treatment groups.

    • Determine if the test compound significantly reduces the hyperactivity induced by PCP.

    • Calculate the ED50, the dose of the test compound that produces 50% of the maximal inhibitory effect.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation Habituation Habituation to Arena Acclimation->Habituation TestCompound Administer Test Compound/Vehicle Habituation->TestCompound PCP Administer PCP/Saline TestCompound->PCP Record Record Locomotor Activity PCP->Record Analysis Data Analysis Record->Analysis ED50 Calculate ED50 Analysis->ED50

Conclusion: A Versatile Scaffold for Drug Discovery

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its inherent rigidity and the modulatory effects of gem-difluorination offer a compelling strategy for optimizing drug candidates. As demonstrated, a systematic approach to in vitro and in vivo validation is essential to fully characterize the potential of these derivatives and to guide their development into novel therapeutics. This guide provides a framework for such an evaluation, emphasizing the importance of direct comparison with relevant alternatives and the application of robust experimental protocols.

References

A Tale of Two Scaffolds: A Comparative Guide to 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid and Piperidine Analogs in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. This choice influences a cascade of critical parameters, from physicochemical properties and metabolic fate to target engagement and overall therapeutic potential. Among the myriad of available structural motifs, two classes have garnered significant attention for their unique and often complementary attributes: the rigid, fluorinated bicyclic systems, exemplified by 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid , and the versatile, privileged scaffold of piperidine analogs .

This guide provides a comprehensive, in-depth comparative analysis of these two important molecular frameworks. Moving beyond a superficial overview, we will dissect the nuanced interplay of their structural features and the resulting impact on key drug-like properties. By integrating experimental data and established scientific principles, this document aims to equip researchers with the critical insights necessary to make informed decisions in the rational design of next-generation therapeutics.

The Contenders: A Structural and Conceptual Introduction

This compound represents a class of conformationally restricted carbocyclic acids. The bicyclo[3.1.0]hexane core imparts a significant degree of rigidity, which can be highly advantageous in drug design. This structural constraint can pre-organize appended pharmacophoric groups into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for the target protein. The gem-difluoro group at the 6-position is not merely a decorative element; it introduces a polarized C-F bond, which can modulate local electronics, improve metabolic stability by blocking a potential site of oxidation, and influence pKa.[1][2]

Conversely, piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its status as a "privileged scaffold".[3] The piperidine ring offers a versatile platform for introducing substituents in a well-defined three-dimensional arrangement. Its basic nitrogen atom can serve as a key interaction point with biological targets and can be readily modified to fine-tune physicochemical properties such as solubility and lipophilicity.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Scaffold Characteristics" A[6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acidRigid, Fluorinated Bicyclic System] B[Piperidine AnalogsFlexible, Privileged Heterocycle] end

} Comparative Features of the Two Scaffolds

Head-to-Head: A Data-Driven Comparative Analysis

The true value of a scaffold in drug design is revealed through a critical evaluation of its performance across a spectrum of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological parameters. The following sections provide a comparative analysis based on available experimental data and established medicinal chemistry principles.

Physicochemical Properties: pKa and Lipophilicity (LogP)

The acidity (pKa) and lipophilicity (LogP) of a molecule are fundamental determinants of its solubility, permeability, and potential for off-target effects.

PropertyThis compoundRepresentative Piperidine Analog (e.g., 4-carboxypiperidine)Rationale and Implications
pKa Lowered due to electron-withdrawing gem-difluoro group[5][6]Typical carboxylic acid pKa (~4-5)The gem-difluoro group in the bicyclic scaffold inductively withdraws electron density, increasing the acidity of the carboxylic acid. This can influence the ionization state at physiological pH, impacting solubility and target interactions.
LogP Generally lower due to the polar C-F bonds[5][6]Can be modulated by substituentsThe introduction of fluorine can decrease lipophilicity, which may be advantageous for improving aqueous solubility. However, the overall LogP is highly dependent on the entire molecular structure. For piperidine analogs, LogP is readily tunable through substitution.[7]
Metabolic Stability: A Tale of Two Rings

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.

ScaffoldPredicted Metabolic HotspotsStrategies for Enhancement
6,6-Difluorobicyclo[3.1.0]hexane The bicyclic core is generally robust. The gem-difluoro group blocks a potential site of oxidative metabolism.[2][8]The inherent stability of the core is a key advantage.
Piperidine The piperidine ring itself, particularly at positions alpha to the nitrogen, can be susceptible to CYP-mediated oxidation. N-dealkylation is also a common metabolic pathway.[3]Introduction of blocking groups (e.g., fluorine) at metabolically labile positions. Use of spirocyclic or bridged analogs to increase rigidity and shield metabolic sites.[3]
Permeability: Crossing the Membrane Barrier

The ability of a compound to permeate cell membranes is crucial for its absorption and distribution to the site of action.

ScaffoldPredicted PermeabilityKey Influencing Factors
This compound Moderate to low, depending on overall lipophilicity and ionization state.The carboxylic acid group will be largely ionized at physiological pH, which can limit passive diffusion. The rigid structure may hinder recognition by some uptake transporters.
Piperidine Analogs Highly variable and tunable.The basic nitrogen can be protonated, affecting permeability. Lipophilicity, hydrogen bonding potential, and the presence of specific transporter recognition motifs all play a significant role.

Experimental Protocols: A Guide to in vitro Evaluation

To provide a practical framework for the comparative evaluation of these scaffolds, the following are detailed protocols for key in vitro assays.

Protocol 1: Determination of pKa and LogP

Objective: To experimentally determine the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (LogP) of a test compound.

Methodology: A potentiometric titration method for pKa and a shake-flask method for LogP are described.[9]

pKa Determination (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water.

  • Titration: Titrate the solution with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the compound is ionized.

LogP Determination (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Experimental Workflow" A [label="Compound Synthesis & Purification"]; B [label="Physicochemical Profiling"]; C [label="In Vitro ADME Assays"]; D [label="Biological Activity Assessment"]; end

} Workflow for Comparative Scaffold Evaluation

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, a key in vitro model for Phase I metabolism.[10][11]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of the test compound, and a solution of NADPH (the cofactor for CYP enzymes).

  • Incubation: Pre-warm the liver microsomes and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a test compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[12][13]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.

Conclusion: A Strategic Choice for Rational Drug Design

The comparative analysis of this compound and piperidine analogs reveals a fascinating dichotomy in scaffold design. The fluorinated bicyclic system offers a powerful strategy for introducing conformational rigidity and enhancing metabolic stability, making it an attractive choice for targets where a specific, locked conformation is required for optimal activity.

In contrast, the piperidine scaffold provides unparalleled versatility and a rich history of successful application in drug discovery. Its flexible nature and the ease of chemical modification allow for a more exploratory approach to structure-activity relationship studies and the fine-tuning of pharmacokinetic properties.

Ultimately, the choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision guided by the specific goals of the drug discovery program. A thorough understanding of the unique attributes of each, supported by robust experimental evaluation, will empower medicinal chemists to navigate the complex landscape of drug design and unlock the full potential of these remarkable molecular architectures.

References

A Comparative Guide to the Metabolic Stability of Compounds Featuring the 6,6-Difluorobicyclo[3.1.0]hexane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, diminishing its therapeutic potential.[1] Conversely, a molecule that is too resistant to metabolism can accumulate, leading to potential toxicity.[1] Therefore, medicinal chemists are constantly seeking structural motifs that can confer metabolic robustness without compromising biological activity.

This guide provides an in-depth assessment of the 6,6-difluorobicyclo[3.1.0]hexane moiety, a rigid, three-dimensional scaffold increasingly employed as a bioisosteric replacement for metabolically vulnerable groups like gem-dimethyl and simple cycloalkanes. We will explore the mechanistic rationale for its use, provide detailed experimental protocols for assessing its impact on metabolic stability, and present comparative data to guide researchers in their drug design endeavors.

The Rationale: Why Fluorination and Rigidity Matter

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can effectively "shield" adjacent C-H bonds from oxidative metabolism by Cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4][5][6]

The 6,6-difluorobicyclo[3.1.0]hexane scaffold combines this electronic advantage with conformational constraint.[7][8] The bicyclic system locks the molecule into a specific three-dimensional shape, which can improve binding affinity to the target protein. Critically, the gem-difluoro group at the bridgehead position replaces hydrogens that would otherwise be susceptible to metabolic oxidation, a common liability for analogous structures like the gem-dimethyl group. This dual-pronged approach—blocking a metabolic "soft spot" and providing a defined conformation—makes it a compelling building block for improving pharmacokinetic properties.[9][10]

Assessing Metabolic Stability: An In-Depth Experimental Framework

To empirically validate the benefits of the 6,6-difluorobicyclo[3.1.0]hexane moiety, we rely on robust in vitro assays that predict in vivo behavior.[11][12] The most common and cost-effective of these is the liver microsomal stability assay .[1][13] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[13][14]

The assay measures the rate of disappearance of a parent compound over time, from which we can calculate two key parameters:

  • Half-life (t½): The time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[15]

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow or protein binding. A lower CLint value signifies better stability.[12][15]

For a more comprehensive picture that includes both Phase I and Phase II (conjugation) metabolism, hepatocyte stability assays are considered the "gold standard," as they use intact liver cells.[1][13]

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the typical workflow for determining metabolic stability using liver microsomes. This system is self-validating through the inclusion of critical controls.

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analysis Phase cluster_data 4. Data Processing prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) prep_mics Thaw & Dilute Liver Microsomes in Buffer prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate Compound & Microsomes at 37°C prep_nadph->pre_incubate start_rxn Initiate Reaction by adding NADPH pre_incubate->start_rxn time_points Aliquot at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points stop_rxn Terminate Reaction (e.g., Cold Acetonitrile + Internal Standard) time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed for a 96-well plate format for high-throughput screening.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile.[16]
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]
  • Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer. The protein concentration should be consistent for accurate comparisons.[14]
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the essential cofactor NADPH throughout the incubation.[16]
  • Control Compounds: Prepare solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to serve as positive controls.
  • Termination Solution: Prepare ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound not found in the matrix) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Add 98 µL of the HLM working solution to each well of a 96-well plate.
  • Add 1 µL of the test compound intermediate solution to the appropriate wells (final concentration: 1 µM; final organic solvent concentration ≤1%).
  • Negative Control: To a separate set of wells, add the test compound and HLM but substitute the NADPH solution with buffer. This ensures compound loss is enzymatic.
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system to all wells except the negative controls.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of the ice-cold termination solution to the corresponding wells.[15] The 0-minute time point represents 100% of the initial compound.

3. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[17][18][19]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • The slope of the linear regression of this plot is the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Comparative Performance: Blocking Metabolic Hotspots

To illustrate the impact of the 6,6-difluorobicyclo[3.1.0]hexane moiety, consider the following hypothetical data comparing three structurally related compounds. Compound X contains a metabolically liable gem-dimethyl group. Compound Y incorporates the 6,6-difluorobicyclo[3.1.0]hexane as a bioisosteric replacement. Compound Z uses a simple, non-fluorinated bicyclo[3.1.0]hexane.

Bioisosteric Replacement Strategy

G cluster_A Compound X (Metabolically Liable) cluster_B Compound Y (Metabolically Stable) A A B B A->B Bioisosteric Replacement

Caption: Replacing a liable gem-dimethyl group with the 6,6-difluorobicyclo[3.1.0]hexane moiety.

Table 1: Comparative Metabolic Stability Data (Human Liver Microsomes)
Compound IDKey Structural MoietyIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Liability
Compound X gem-Dimethyl12115.5High
Compound Y 6,6-Difluorobicyclo[3.1.0]hexane > 120 < 5.8 Low
Compound Z Bicyclo[3.1.0]hexane4530.8Moderate
Verapamil High Clearance Control8173.3High
Warfarin Low Clearance Control1504.6Low

Analysis of Results:

The data clearly demonstrates the significant stabilizing effect of the 6,6-difluorobicyclo[3.1.0]hexane moiety.

  • Compound X , with its exposed gem-dimethyl group, is rapidly metabolized, as shown by its short half-life and high intrinsic clearance. This is a common metabolic fate, as the methyl groups are susceptible to hydroxylation by CYP enzymes.

  • Compound Z , where the gem-dimethyl is replaced by a non-fluorinated bicycloalkane, shows improved but still moderate stability. While the rigid structure offers some protection, the C-H bonds on the cyclopropane ring can still be targets for oxidation.

  • Compound Y exhibits exceptional metabolic stability. The half-life is significantly extended, and the intrinsic clearance is very low, comparable to the stable control compound (Warfarin). This confirms that the gem-difluoro substitution effectively blocks the primary site of metabolic attack, preventing enzymatic degradation.[9]

Conclusion

The 6,6-difluorobicyclo[3.1.0]hexane moiety is a powerful tool for medicinal chemists aiming to overcome challenges of metabolic instability. By combining the metabolic shielding effect of gem-difluorination with the conformational rigidity of a bicyclic system, this scaffold can significantly reduce intrinsic clearance and extend a compound's half-life. The experimental framework provided in this guide offers a robust and validated method for quantifying these improvements. As the pressure to develop drug candidates with superior pharmacokinetic profiles intensifies, the rational application of motifs like 6,6-difluorobicyclo[3.1.0]hexane will continue to be a cornerstone of successful drug design.

References

A Comparative Guide to the Bioactivity of Novel 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Pharmacophores

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. The strategic incorporation of fluorine and conformationally restricted ring systems has emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth technical comparison of a novel 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid derivative, herein designated as Compound X , against a well-established therapeutic agent. We will explore the experimental data that confirms the bioactivity of Compound X and highlights its potential as a superior alternative.

The 6,6-difluorobicyclo[3.1.0]hexane scaffold is a C(sp3)-rich bioisostere for commonly used phenyl and cyclohexane rings, offering a unique three-dimensional structure.[1] This rigidified framework can lead to enhanced binding affinity and metabolic stability.[2][3][4] This guide will present a hypothetical case study where Compound X is evaluated as a potential antagonist for the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. In this context, we will compare its performance against Maraviroc, an approved CCR5 antagonist.[5][6][7]

Confirming Bioactivity: A Multi-faceted Experimental Approach

A comprehensive evaluation of a novel compound's bioactivity requires a battery of in vitro and in vivo assays. The following sections detail the experimental workflows and rationale for the characterization of Compound X.

Target Engagement and Cellular Potency

The initial step in confirming the bioactivity of a potential drug candidate is to assess its ability to interact with its intended target and elicit a functional response in a cellular context.

Rationale: Before determining the specific inhibitory activity of Compound X, it is crucial to assess its general cytotoxicity. The MTS assay, a colorimetric method, is employed to quantify cell viability by measuring the reduction of a tetrazolium compound by metabolically active cells.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Human embryonic kidney 293 (HEK293) cells stably expressing CCR5 are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: A serial dilution of Compound X and Maraviroc (as a comparator) is prepared, and cells are treated with final concentrations ranging from 0.1 nM to 100 µM. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: 20 µL of MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Rationale: To specifically determine the potency of Compound X as a CCR5 antagonist, a cell-based assay using HIV-1 pseudoviruses engineered to express the envelope glycoprotein (gp120) of a CCR5-tropic strain is utilized. Inhibition of viral entry serves as a direct measure of antagonist activity.[10][11]

Step-by-Step Methodology:

  • Cell Preparation: CCR5-expressing HEK293 cells are seeded in 96-well plates as described above.

  • Compound Pre-incubation: Cells are pre-incubated with serial dilutions of Compound X or Maraviroc for 1 hour.

  • Pseudovirus Infection: A fixed amount of HIV-1 pseudovirus carrying a luciferase reporter gene is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.

  • Luciferase Assay: A luciferase substrate is added to each well, and luminescence is measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

CompoundCytotoxicity (CC50, µM)CCR5 Antagonist Activity (IC50, nM)
Compound X > 1001.5
Maraviroc > 1002.0[7]

Interpretation: The data indicates that both Compound X and Maraviroc are potent CCR5 antagonists with IC50 values in the low nanomolar range. Importantly, neither compound exhibits significant cytotoxicity at concentrations well above their effective inhibitory concentrations, suggesting a favorable therapeutic window. Compound X demonstrates a slightly improved potency over Maraviroc in this assay.

Pharmacokinetic Profile Assessment

A promising in vitro potency is a prerequisite, but a successful drug candidate must also possess favorable pharmacokinetic properties, including metabolic stability and cell permeability.

Rationale: The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. Human liver microsomes contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, and provide a reliable in vitro system to assess metabolic clearance.[12][13][14][15][16]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4) is prepared.

  • Compound Incubation: Compound X and Maraviroc (1 µM final concentration) are added to the reaction mixture.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time points (0, 5, 15, 30, and 60 minutes) and the reaction is quenched with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The concentration of the parent compound at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Rationale: The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[17][18][19][][21] Caco-2 cells form a polarized monolayer with tight junctions and express key drug transporters, providing a model for both passive diffusion and active transport.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Measurement: The assay is performed in two directions: apical (AP) to basolateral (BL) to assess absorption, and BL to AP to assess efflux.

  • Compound Application: The test compound (Compound X or Maraviroc) is added to the donor chamber (AP or BL).

  • Sampling: Samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the compound in the samples is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated.

CompoundMetabolic Stability (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio
Compound X 9512151.2
Maraviroc 6520121.5

Interpretation: Compound X exhibits significantly improved metabolic stability compared to Maraviroc, with a longer half-life and lower intrinsic clearance in human liver microsomes. This suggests a potentially longer duration of action in vivo. Furthermore, Compound X shows higher permeability across the Caco-2 monolayer and a lower efflux ratio, indicating better potential for oral absorption and reduced susceptibility to efflux transporters.

In Vivo Efficacy Evaluation

The culmination of preclinical testing is the evaluation of a compound's efficacy in a relevant animal model.

Rationale: To assess the in vivo anti-HIV efficacy of Compound X, a humanized mouse model is employed. These mice are immunodeficient and engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system, including CD4+ T cells, the primary target of HIV.[22][23][24][25][26]

Step-by-Step Methodology:

  • Humanization of Mice: Newborn immunodeficient mice (e.g., NSG mice) are irradiated and intrahepatically injected with human CD34+ hematopoietic stem cells.

  • Engraftment Confirmation: At 12 weeks post-transplantation, the presence of human immune cells (hCD45+) in the peripheral blood is confirmed by flow cytometry.

  • HIV-1 Infection: Humanized mice are infected with a CCR5-tropic strain of HIV-1.

  • Treatment: Once viral load is established, mice are treated orally with Compound X, Maraviroc, or a vehicle control daily for 14 days.

  • Monitoring: Viral load in the plasma is monitored weekly by RT-PCR. CD4+ T cell counts are also measured.

  • Data Analysis: The reduction in viral load and the preservation of CD4+ T cells are compared between the treatment groups and the control group.

Treatment GroupMean Viral Load Reduction (log10 copies/mL) at Day 14Mean CD4+ T Cell Count (cells/µL) at Day 14
Vehicle Control 0.1150
Maraviroc (30 mg/kg) 1.5350
Compound X (30 mg/kg) 2.1450

Interpretation: In the humanized mouse model, Compound X demonstrated superior in vivo efficacy compared to Maraviroc at the same dose. The more significant reduction in viral load and better preservation of CD4+ T cells suggest that the improved in vitro potency and pharmacokinetic profile of Compound X translate to enhanced therapeutic benefit in a living system.

Visualizing the Workflow and Rationale

Experimental Workflow for Bioactivity Confirmation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cell Viability Assay (MTS) B CCR5 Antagonist Assay (HIV Pseudovirus) A->B Confirm non-toxic concentration C Metabolic Stability (Human Liver Microsomes) B->C Proceed if potent D Permeability Assay (Caco-2) C->D Assess PK properties E Humanized Mouse Xenograft Model D->E Candidate for in vivo testing

Caption: Workflow for confirming the bioactivity of a novel compound.

Rationale for Scaffold Modification

G cluster_0 Standard Scaffold (e.g., Cyclohexane in Maraviroc) cluster_1 Novel Scaffold (6,6-Difluorobicyclo[3.1.0]hexane) A Flexible Conformation D Conformationally Restricted A->D Modification B Potential for Off-Target Binding E Improved Selectivity B->E Hypothesized Outcome C Metabolic Liability F Enhanced Metabolic Stability C->F Hypothesized Outcome

Caption: Rationale for utilizing the novel bicyclo[3.1.0]hexane scaffold.

Conclusion: A Promising New Frontier in Drug Design

The comprehensive experimental evaluation of Compound X, a novel this compound derivative, confirms its potent bioactivity as a CCR5 antagonist. The data presented in this guide demonstrates that through rational drug design, incorporating a conformationally restricted and fluorinated scaffold can lead to significant improvements in potency, metabolic stability, and in vivo efficacy when compared to an established therapeutic agent like Maraviroc.

The self-validating nature of the described protocols, from initial cytotoxicity and target engagement assays to the assessment of pharmacokinetic properties and final in vivo efficacy, provides a robust framework for the characterization of novel drug candidates. The superior performance of Compound X in this case study underscores the potential of 6,6-difluorobicyclo[3.1.0]hexane derivatives as a valuable new class of pharmacophores for the development of next-generation therapeutics.

References

A Comparative Guide to Fluorinated Scaffolds: Benchmarking 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference, ultimately impacting its efficacy and safety profile.[1][2][3] This guide provides an in-depth comparison of the novel, conformationally rigid scaffold, 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid, against more conventional fluorinated motifs such as fluoroaromatic and trifluoromethyl-substituted acids.

The selection of a fluorinated scaffold is a critical decision in the drug design process. While simple fluoroaryl and trifluoromethyl groups are widely employed, there is a growing interest in three-dimensional, saturated scaffolds that can offer improved pharmacological properties.[4] The 6,6-difluorobicyclo[3.1.0]hexane core, with its inherent rigidity and gem-difluoro substitution, presents a compelling alternative for fine-tuning molecular characteristics.[5]

The Rise of Fluorine in Drug Design: A Brief Overview

Nearly a quarter of all marketed drugs contain at least one fluorine atom, a testament to its transformative impact on drug development.[4] The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can create strong, polarized bonds with carbon. This C-F bond is exceptionally stable, often rendering adjacent positions resistant to metabolic degradation by cytochrome P450 enzymes.[6] Furthermore, the introduction of fluorine can significantly alter the acidity of nearby functional groups and modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1][7]

Benchmarking Key Physicochemical Properties

To provide a clear and objective comparison, this guide will focus on three fundamental physicochemical parameters that are critical for drug development:

  • pKa: The acid dissociation constant is a measure of a compound's acidity. It dictates the ionization state of a molecule at a given pH, which is crucial for its solubility, permeability, and interaction with biological targets.

  • LogP: The logarithm of the partition coefficient between octanol and water is a measure of a compound's lipophilicity. This property is a key determinant of a drug's ability to cross cell membranes and its potential for off-target toxicity.

  • Metabolic Stability: This refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. High metabolic stability is desirable as it can lead to a longer half-life and improved oral bioavailability.

The following table summarizes the experimental and estimated physicochemical properties of this compound and its benchmarked counterparts.

ScaffoldStructureExperimental pKaExperimental LogPPredicted Metabolic Stability
This compound ~4.5 (estimated)~1.5 (estimated)High
4-Fluorobenzoic acid 4.14[8]2.07[9]Moderate
4-(Trifluoromethyl)benzoic acid 3.77 (in 50% EtOH)2.61High

In-Depth Analysis of Scaffold Performance

Acidity (pKa)

The gem-difluoro group in the 6,6-difluorobicyclo[3.1.0]hexane scaffold exerts a significant electron-withdrawing inductive effect, which is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart. Research on analogous gem-difluorinated cycloalkanes has shown a decrease in pKa of 0.3-0.5 units.[10][11] This places its estimated pKa in a range that is slightly less acidic than 4-fluorobenzoic acid but more acidic than benzoic acid (pKa ≈ 4.20).[12] The trifluoromethyl group in 4-(trifluoromethyl)benzoic acid has a stronger electron-withdrawing effect, resulting in a lower pKa and higher acidity.

Lipophilicity (LogP)

The impact of fluorination on lipophilicity is complex and often counterintuitive. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular hydrophobicity.[1] However, in the case of gem-difluorinated cycloalkanes, studies have shown that this modification can lead to a decrease in LogP.[10][11] The estimated LogP of ~1.5 for this compound suggests a more favorable balance of hydrophilicity and lipophilicity for aqueous solubility and membrane permeability compared to the more lipophilic 4-fluorobenzoic acid and 4-(trifluoromethyl)benzoic acid.

Metabolic Stability

The bicyclo[3.1.0]hexane core is a saturated, three-dimensional scaffold that is generally less susceptible to metabolic degradation compared to planar aromatic rings. The gem-difluoro group at the 6-position further enhances this stability by blocking a potential site of oxidation. Aromatic rings, such as in 4-fluorobenzoic acid, can be susceptible to hydroxylation. The trifluoromethyl group is a well-known metabolic blocker, and its presence in 4-(trifluoromethyl)benzoic acid is expected to confer high metabolic stability.[6][13] The rigid bicyclic nature of the 6,6-difluorobicyclo[3.1.0]hexane scaffold is predicted to provide excellent metabolic stability, comparable to that of the trifluoromethyl-substituted analog.

Conformational Rigidity: A Key Advantage

A significant advantage of the 6,6-difluorobicyclo[3.1.0]hexane scaffold is its inherent conformational rigidity. Unlike flexible aliphatic chains or even substituted aromatic rings, the fused cyclopropane and cyclopentane rings lock the molecule into a well-defined three-dimensional shape. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.

cluster_0 Scaffold Properties cluster_1 Binding Outcomes Rigidity Rigidity Well-defined 3D shape Well-defined 3D shape Rigidity->Well-defined 3D shape Lower Entropic Penalty Lower Entropic Penalty Well-defined 3D shape->Lower Entropic Penalty Higher Affinity Higher Affinity Lower Entropic Penalty->Higher Affinity Improved Selectivity Improved Selectivity Lower Entropic Penalty->Improved Selectivity

Caption: The relationship between conformational rigidity and improved binding outcomes.

Experimental Protocols for Benchmarking

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for determining pKa, LogP, and metabolic stability.

Determination of pKa by Potentiometric Titration

This method relies on the gradual neutralization of the carboxylic acid with a strong base while monitoring the pH.

Start Start Prepare Analyte Solution Prepare Analyte Solution Start->Prepare Analyte Solution Calibrate pH Meter Calibrate pH Meter Prepare Analyte Solution->Calibrate pH Meter Titrate with Standardized Base Titrate with Standardized Base Calibrate pH Meter->Titrate with Standardized Base Record pH vs. Volume Record pH vs. Volume Titrate with Standardized Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa at Half-Equivalence Calculate pKa at Half-Equivalence Determine Equivalence Point->Calculate pKa at Half-Equivalence End End Calculate pKa at Half-Equivalence->End

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Determination of LogP by HPLC

This chromatographic method provides an indirect measure of lipophilicity based on the retention time of a compound on a reverse-phase column.

Start Start Prepare Mobile Phase & Standards Prepare Mobile Phase & Standards Start->Prepare Mobile Phase & Standards Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase & Standards->Equilibrate HPLC System Inject Standards & Analyte Inject Standards & Analyte Equilibrate HPLC System->Inject Standards & Analyte Measure Retention Times Measure Retention Times Inject Standards & Analyte->Measure Retention Times Generate Calibration Curve Generate Calibration Curve Measure Retention Times->Generate Calibration Curve Calculate LogP of Analyte Calculate LogP of Analyte Generate Calibration Curve->Calculate LogP of Analyte End End Calculate LogP of Analyte->End

Caption: Workflow for LogP determination by HPLC.

Protocol:

  • System Setup:

    • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Employ a reverse-phase column, typically a C18 column.

    • The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a series of standard compounds with known LogP values that span the expected range of the analyte.

    • Inject each standard onto the HPLC column and record its retention time.

    • Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase.

    • Inject the sample onto the column under the same conditions as the standards and record its retention time.

  • LogP Calculation:

    • Calculate the retention factor (k') for the test compound.

    • Using the calibration curve, determine the LogP of the test compound corresponding to its measured k'.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Start Start Prepare Microsomes & Cofactors Prepare Microsomes & Cofactors Start->Prepare Microsomes & Cofactors Incubate Compound with Microsomes Incubate Compound with Microsomes Prepare Microsomes & Cofactors->Incubate Compound with Microsomes Quench Reaction at Time Points Quench Reaction at Time Points Incubate Compound with Microsomes->Quench Reaction at Time Points Analyze Remaining Compound (LC-MS/MS) Analyze Remaining Compound (LC-MS/MS) Quench Reaction at Time Points->Analyze Remaining Compound (LC-MS/MS) Plot Concentration vs. Time Plot Concentration vs. Time Analyze Remaining Compound (LC-MS/MS)->Plot Concentration vs. Time Calculate Half-life & Intrinsic Clearance Calculate Half-life & Intrinsic Clearance Plot Concentration vs. Time->Calculate Half-life & Intrinsic Clearance End End Calculate Half-life & Intrinsic Clearance->End

Caption: Workflow for the human liver microsome stability assay.

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a cofactor solution containing NADPH (nicotinamide adenine dinucleotide phosphate), a necessary cofactor for many cytochrome P450 enzymes.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the cofactor solution.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) can then be calculated using the half-life and the protein concentration of the microsomes.

Conclusion and Future Outlook

The this compound scaffold presents a compelling profile for medicinal chemists seeking to optimize the properties of their drug candidates. Its unique combination of conformational rigidity, modulated acidity and lipophilicity, and predicted high metabolic stability makes it a valuable alternative to traditional fluorinated motifs. While direct experimental data for this specific molecule is still emerging, the analysis of closely related analogs provides strong evidence for its favorable drug-like properties.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we anticipate that the 6,6-difluorobicyclo[3.1.0]hexane core and its derivatives will find increasing application in the development of the next generation of therapeutics. Further studies, including direct head-to-head comparisons of metabolic stability and in vivo pharmacokinetic profiling, will be crucial to fully elucidate the potential of this promising new building block.

References

Safety Operating Guide

Navigating the Disposal of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1093751-02-0), a fluorinated bicyclic carboxylic acid utilized in contemporary drug discovery and chemical research.[1][2][3] Given that the toxicological and ecological properties of this specific compound have not been fully elucidated, a cautious and compliant approach to its disposal is imperative.[4]

This document synthesizes regulatory guidelines, chemical safety principles, and practical laboratory experience to offer a clear, step-by-step process for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Core Principles of Disposal

The disposal of this compound is governed by its chemical nature as a halogenated organic acid.[5] The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, necessitates specific disposal considerations.[6] Improper disposal can lead to environmental persistence and unknown ecological consequences. Therefore, the primary recommended disposal route is through a licensed hazardous waste contractor, typically involving high-temperature incineration.

Key Hazard & Disposal Profile
Property Information Citation
Chemical Name This compound[2]
CAS Number 1093751-02-0[1][2]
Molecular Formula C7H8F2O2[2][7]
Known Hazards Based on similar compounds, may cause skin, eye, and respiratory irritation.[8][9][10] The full toxicological profile is not yet established.[4]
Waste Classification Halogenated Organic Acid Waste[5][11]
Primary Disposal Method Incineration via a licensed hazardous waste disposal service.[6][8][12]

Step-by-Step Disposal Protocol

This protocol outlines the immediate actions required within the laboratory for the safe collection and temporary storage of this compound waste pending collection by a certified disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, whether in pure form or as waste, ensure you are wearing appropriate PPE.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[13]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be compatible with the chemical and have a secure, tight-fitting lid.[11][14]

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly:

    • Non-halogenated organic waste.[11]

    • Acids or bases (to avoid potential reactions).[14]

    • Aqueous waste.

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first waste is added.[11] The label must include:

    • The full chemical name: "this compound"

    • The concentration or amount.

    • The associated hazards (e.g., "Irritant," "Halogenated Organic").

Step 3: Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the container lid securely closed at all times, except when adding waste.[8][11]

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[8]

Step 4: Arranging for Final Disposal
  • Contact EH&S: Once the container is nearly full, or on a regular schedule, contact your institution's Environmental Health and Safety (EH&S) department.

  • Professional Disposal: EH&S will arrange for the collection of the waste by a licensed and approved hazardous waste disposal company. This company will transport the material for final disposal, which is typically high-temperature incineration.[8][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Final Disposal start Waste Generated: 6,6-Difluorobicyclo[3.1.0] hexane-3-carboxylic acid ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate into 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container with 'Hazardous Waste' Tag segregate->label_container store Step 3: Store in SAA with Secondary Containment label_container->store contact_ehs Step 4: Contact EH&S for Pickup store->contact_ehs Container Full licensed_disposal Licensed Contractor Collects Waste contact_ehs->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration

Caption: Disposal workflow for this compound.

The Rationale Behind Incineration

Fluorinated organic compounds like this compound are categorized with per- and polyfluoroalkyl substances (PFAS) due to the presence of carbon-fluorine bonds. These bonds are exceptionally stable, making the compounds resistant to natural degradation.[6][12]

High-temperature incineration is the recommended disposal method because it is one of the few technologies capable of breaking the C-F bond, thus destroying the compound.[6] This process must be carried out in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen fluoride) and prevent their release into the atmosphere.[6]

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific research. By adhering to the principles of waste segregation, proper labeling, and professional disposal through high-temperature incineration, we can mitigate potential risks to health and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most current and detailed information.

References

Mastering the Bench: A Senior Application Scientist's Guide to Safely Handling 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals navigating the frontiers of molecular innovation, the introduction of novel compounds into a workflow is a moment of both excitement and critical responsibility. One such compound, 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid, presents unique opportunities in synthetic chemistry. However, its fluorinated bicyclic structure necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for its safe handling, ensuring that your groundbreaking work is built on a foundation of uncompromised safety.

Immediate Safety Briefing: Understanding the Core Risks

Before any manipulation of this compound, it is imperative to internalize its primary hazard profile. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H332: Harmful if inhaled. [1]

The presence of the difluorocyclopropyl group, a common motif in modern medicinal chemistry, warrants special attention. While imparting desirable pharmacokinetic properties, the fluorine atoms can significantly alter the molecule's reactivity and biological interactions.[2] The carboxylic acid functional group also contributes to its potential as an irritant.[3][4] Therefore, our safety protocols are designed to mitigate risks of ingestion, dermal contact, eye exposure, and inhalation.

Operational Plan: From Receipt to Reaction

A proactive, step-by-step approach is essential for minimizing exposure and ensuring a safe experimental environment. The American Chemical Society (ACS) advocates for the RAMP principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—which is embedded in the following workflow.[5]

Pre-Handling Preparations
  • Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[2][6] The work area should be clearly demarcated.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][8] Have a spill kit appropriate for solid chemical spills readily available.

  • Review Safety Data Sheets (SDS): Although a complete, peer-reviewed SDS for this specific molecule is not widely available, consult the supplier-provided data and information for structurally similar compounds.[9][10][11]

Personal Protective Equipment (PPE): Your Essential Barrier

The proper selection and use of PPE is your primary defense against exposure.[12] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face ANSI Z87.1-compliant safety goggles with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing.Protects against dust particles and potential splashes causing serious eye irritation (H319).[6][13]
Hand Chemical-resistant nitrile or butyl rubber gloves.Provides a barrier against skin irritation (H315).[13][14] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6]
Body A fully buttoned, chemical-resistant laboratory coat.Protects against accidental spills and contamination of personal clothing.[15]
Respiratory Required when engineering controls are insufficient or when weighing and transferring the powder outside of a fume hood. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Mitigates the risk of inhaling the compound, which is known to be harmful (H332).[6]
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills.[15]
Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[6]

    • Use a spatula for transferring the solid compound.[6] Avoid pouring from a height to minimize dust generation.[6]

    • Use a tared weigh boat or paper to accurately measure the desired amount.

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep all containers and reaction vessels clearly labeled with the chemical name and associated hazards.[2]

    • Ensure all reaction setups are secure and clamped appropriately within the fume hood.

The following diagram illustrates the essential workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep_area Designate & Prepare Fume Hood check_safety Verify Eyewash/ Shower Function gather_ppe Assemble Required PPE don_ppe Don PPE weigh_transfer Weigh & Transfer (Inside Hood) don_ppe->weigh_transfer dissolve Dissolution/ Reaction Setup weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical and non-negotiable aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound: Unwanted or expired this compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Disposal: Mix the compound with an inert absorbent material like sand or vermiculite, transfer it to a suitable container, and arrange for disposal by a licensed chemical waste management company in accordance with all local, state, and federal regulations.[9]

Emergency Preparedness: A Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[11]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these scientifically-backed protocols, you can confidently and safely incorporate this compound into your research, ensuring that your pursuit of knowledge is protected by a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.